Ethyl (R)-Nipecotate L-Tartrate
Descripción
The exact mass of the compound this compound is 307.12671663 g/mol and the complexity rating of the compound is 270. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
(2R,3R)-2,3-dihydroxybutanedioic acid;ethyl (3R)-piperidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.C4H6O6/c1-2-11-8(10)7-4-3-5-9-6-7;5-1(3(7)8)2(6)4(9)10/h7,9H,2-6H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t7-;1-,2-/m11/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHPGQKZOPPDLNH-NWAAXCJESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCNC1.C(C(C(=O)O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CCCNC1.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83602-37-3, 167392-57-6 | |
| Record name | 3-Piperidinecarboxylic acid, ethyl ester, (3R)-, (2R,3R)-2,3-dihydroxybutanedioate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83602-37-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Piperidinecarboxylic acid, ethyl ester, (3R)-, (2R,3R)-2,3-dihydroxybutanedioate (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Ethyl (R)-Nipecotate L-Tartrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of Ethyl (R)-Nipecotate L-Tartrate
Abstract: This technical guide provides a comprehensive analysis of the core physicochemical properties of Ethyl (R)-Nipecotate L-Tartrate, a key chiral intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document synthesizes fundamental chemical data with practical, field-proven analytical methodologies. The guide covers chemical identity, physical characteristics, spectroscopic profiles, and detailed experimental protocols for characterization, emphasizing the causality behind analytical choices to ensure scientific integrity and reproducibility.
Introduction
This compound (CAS No. 167392-57-6) is the L-tartaric acid salt of the ethyl ester of (R)-nipecotic acid. Its stereospecific structure makes it a valuable chiral building block in the synthesis of various active pharmaceutical ingredients (APIs). A thorough understanding of its physicochemical properties is paramount for process development, formulation, quality control, and ensuring regulatory compliance. The formation of the L-tartrate salt serves a dual purpose: it facilitates the resolution of the racemic ethyl nipecotate and improves the handling and stability of the otherwise liquid freebase, rendering it as a crystalline solid. This guide elucidates these critical properties from a first-principles approach, backed by established analytical techniques.
Chemical Identity and Core Physicochemical Properties
The foundational characteristics of a compound dictate its behavior in both chemical reactions and physical formulations. This compound is composed of the protonated (R)-ethyl piperidine-3-carboxylate cation and the L-tartrate anion.
Chemical Structure

Figure 1. Chemical structure of this compound.
Summary of Core Properties
The primary identifiers and physical properties are summarized below for quick reference. These values are critical for material specification, safety assessments, and process design.
| Property | Value | Source(s) |
| CAS Number | 167392-57-6 | [1] |
| Molecular Formula | C₁₂H₂₁NO₈ | [1][2] |
| Molecular Weight | 307.30 g/mol | [1][2] |
| Appearance | White to off-white crystalline solid/powder | [1][3] |
| Melting Point | 157-159 °C | [1][3][4] |
| Solubility | Soluble in water and methanol | [1][3] |
| Optical Rotation | [α]²⁰/D ≈ +10° (c=5 in H₂O) | [1][4] |
| Storage | Sealed in a dry place at room temperature | [1][3] |
Ionization Constants (pKa)
The pKa values are crucial for predicting the behavior of the salt in aqueous solutions, influencing solubility, dissolution rate, and selection of formulation strategies.
-
Ethyl (R)-Nipecotate (Cation): The basicity of the piperidine nitrogen is the key determinant. The pKa of the conjugate acid of piperidine is approximately 11.1-11.2.[1][5] The ester group at the 3-position has a slight electron-withdrawing effect, which is expected to lower the basicity of the nitrogen. Therefore, the pKa of protonated ethyl nipecotate is predicted to be slightly lower, around 9.4 ± 0.1 .[6]
-
L-Tartaric Acid (Anion): As a dicarboxylic acid, L-tartaric acid has two pKa values. At 25°C, these are pKa₁ = 2.98 and pKa₂ = 4.34 .[3][7]
Expert Insight: The significant difference (ΔpKa) between the pKa of the ethyl nipecotate cation (>9) and the first pKa of tartaric acid (<3) is well over the generally accepted rule of 3 units. This large ΔpKa ensures the formation of a stable salt by facilitating a near-complete proton transfer from the stronger acid (tartaric acid) to the stronger base (ethyl nipecotate).[8] This stability is essential to prevent disproportionation back to the free base and free acid during storage and processing.[9][10]
Spectroscopic and Chromatographic Profile
Spectroscopic and chromatographic techniques provide the definitive fingerprint for the identification, purity assessment, and structural elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structural confirmation. The expected signals in ¹H and ¹³C NMR spectra are detailed below.
-
¹H NMR (Proton NMR):
-
Ethyl Group: A triplet signal around 1.2-1.3 ppm (CH₃) and a quartet around 4.1-4.2 ppm (OCH₂) are characteristic of the ethyl ester moiety.
-
Piperidine Ring: A complex series of multiplets between approximately 1.5 and 3.5 ppm corresponds to the protons on the piperidine ring. The proton at the chiral center (C3) would appear as a distinct multiplet within this region.
-
Tartrate Moiety: The two methine protons (-CH(OH)-) of the tartrate anion would typically appear as a singlet around 4.4-4.5 ppm due to their chemical equivalence.
-
Amine and Hydroxyl Protons: Broad, exchangeable signals for the N-H and O-H protons would be visible, with their chemical shifts being highly dependent on the solvent and concentration.
-
-
¹³C NMR (Carbon NMR):
-
Ester Group: Signals for the carbonyl carbon (C=O) at ~170-175 ppm, the methylene carbon (OCH₂) at ~60-62 ppm, and the methyl carbon (CH₃) at ~14 ppm.
-
Piperidine Ring: Signals for the five carbons of the piperidine ring would appear in the aliphatic region, typically between 25 and 55 ppm.
-
Tartrate Moiety: Signals for the carboxyl carbons (-COO⁻) around 175-180 ppm and the hydroxylated methine carbons (-CH(OH)-) around 70-75 ppm.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups within the molecule. An Attenuated Total Reflectance (ATR) IR spectrum is readily available for this compound.[2]
-
Key Expected Absorptions:
-
O-H & N-H Stretching: A broad band in the region of 3500-3200 cm⁻¹ corresponding to the hydroxyl groups of the tartrate and the secondary amine proton of the piperidinium cation.
-
C-H Stretching: Bands in the 3000-2850 cm⁻¹ region from the aliphatic C-H bonds of the piperidine and ethyl groups.
-
Ester Carbonyl (C=O) Stretching: A strong, sharp absorption band around 1730-1750 cm⁻¹.
-
Carboxylate (COO⁻) Stretching: Strong asymmetric and symmetric stretching bands from the tartrate anion, typically appearing around 1600 cm⁻¹ and 1400 cm⁻¹, respectively.
-
C-O Stretching: Bands in the 1300-1000 cm⁻¹ region corresponding to the C-O bonds of the ester and the alcohol groups.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone for purity determination and enantiomeric excess analysis. Due to the chiral nature of both the cation and anion, a robust chiral HPLC method is essential.
Causality of Method Choice: The goal is to separate the (R)-enantiomer from its (S)-enantiomer impurity. This cannot be achieved on standard reversed-phase columns (like C18), which separate based on hydrophobicity.[11] A Chiral Stationary Phase (CSP) is required to create a transient diastereomeric complex with the enantiomers, allowing for their differential retention and separation.[12] Polysaccharide-based columns (e.g., derivatized cellulose or amylose) are highly versatile and often a first choice for screening chiral separations of compounds containing amine and ester functionalities.[11][13]
Analytical Methodologies: Protocols & Workflows
This section provides detailed, step-by-step protocols for the essential analyses required for quality control of this compound.
Protocol: Chiral Purity Determination by HPLC
This protocol describes a typical method for assessing the enantiomeric purity of the title compound.
Objective: To quantify the (S)-enantiomer impurity in a sample of this compound.
Methodology:
-
Column Selection: Chiralcel® OD-H (derivatized cellulose) or Chiralpak® AD (derivatized amylose) are excellent starting points.
-
Mobile Phase Preparation: A typical normal-phase mobile phase consists of a mixture of n-Hexane and Isopropanol (IPA). For a basic compound like ethyl nipecotate, the addition of a small amount of an amine modifier, such as Diethylamine (DEA), is crucial to improve peak shape and prevent tailing.
-
Example Mobile Phase: n-Hexane:Isopropanol:DEA (85:15:0.1, v/v/v).
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in 10 mL of the mobile phase to create a 1 mg/mL stock solution.
-
Dilute further if necessary to fall within the linear range of the detector.
-
-
Instrumental Parameters:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
-
Detection: UV at 210 nm (where the ester chromophore absorbs).
-
-
System Suitability:
-
Inject a sample of the racemic ethyl nipecotate to confirm the resolution of the two enantiomer peaks. The resolution factor (Rs) should be ≥ 1.5.
-
-
Analysis and Calculation:
-
Inject the sample solution.
-
Identify the peaks corresponding to the (R)- and (S)-enantiomers based on the racemate injection.
-
Calculate the percentage of the (S)-enantiomer impurity using the area percent method: % (S)-enantiomer = (Area of S-peak / (Area of S-peak + Area of R-peak)) * 100
-
Workflow Diagram: Chiral HPLC Analysis
Caption: Workflow for chiral purity analysis by HPLC.
Stability and Handling
Understanding the stability profile is critical for defining appropriate storage conditions and predicting shelf-life.
Chemical Stability
-
Hydrolysis: The most likely degradation pathway for this compound is the hydrolysis of the ethyl ester to form (R)-Nipecotic acid and ethanol. This reaction is catalyzed by both acid and base and is accelerated at elevated temperatures.[4][14][15] Given the presence of the acidic tartrate counter-ion, the solid-state environment has an inherent pH that influences stability.
-
Salt Disproportionation: In the presence of moisture, particularly when formulated with certain excipients, there is a risk of salt disproportionation.[9][16] This is a process where the salt reverts to its non-ionized free base (liquid ethyl (R)-nipecotate) and free acid (L-tartaric acid). This can lead to changes in physical properties (e.g., clumping) and affect bioavailability. The stable crystalline nature and large ΔpKa of this salt mitigate, but do not eliminate, this risk.
Physical Stability
The compound is a crystalline solid, which is generally more stable than an amorphous form. However, like many tartrate salts, it can be sensitive to humidity.[7] Exposure to high humidity could lead to deliquescence or changes in crystal form.
Recommended Storage and Handling
-
Storage: To maintain chemical and physical integrity, the material should be stored in well-sealed containers at room temperature (20-25 °C), protected from moisture and light.[1][3]
-
Handling: this compound is classified as an irritant, particularly causing serious eye irritation (GHS Hazard H319).[2] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling the material.
Conclusion
This compound possesses a well-defined set of physicochemical properties that make it suitable as a pharmaceutical intermediate. Its crystalline, solid nature, conferred by the L-tartrate salt form, provides significant advantages in handling and stability over its freebase counterpart. The key quality attribute is its enantiomeric purity, which can be reliably controlled and monitored using established chiral HPLC techniques. A comprehensive understanding of its properties, including pKa, solubility, and stability profile, is essential for the successful development of robust manufacturing processes and high-quality final drug products.
References
- 1. Piperidine CAS#: 110-89-4 [m.chemicalbook.com]
- 2. Piperidine [drugfuture.com]
- 3. L-Tartaric Acid [drugfuture.com]
- 4. ias.ac.in [ias.ac.in]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chembk.com [chembk.com]
- 7. mpbio.com [mpbio.com]
- 8. researchgate.net [researchgate.net]
- 9. Stability of pharmaceutical salts in solid oral dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. DL-Tartaric Acid [drugfuture.com]
- 12. L(+)-Tartaric acid CAS#: 87-69-4 [m.chemicalbook.com]
- 13. Analysis and evaluation of chiral drugs in biological samples – secrets of science [shimadzu-webapp.eu]
- 14. uv.es [uv.es]
- 15. 32. The kinetics of the alkaline hydrolysis of esters and amides of 1- and 2-naphthoic acid - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 16. conservancy.umn.edu [conservancy.umn.edu]
An In-Depth Technical Guide to Ethyl (R)-Nipecotate L-Tartrate: Structure, Stereochemistry, and Application in Drug Development
This guide provides a comprehensive technical overview of Ethyl (R)-Nipecotate L-Tartrate, a chiral building block of significant interest to researchers, scientists, and professionals in drug development. We will delve into its core chemical structure, intricate stereochemistry, and its pivotal role as a precursor in the synthesis of neurologically active pharmaceutical agents. This document is designed to offer not just procedural information but also the underlying scientific rationale, empowering researchers to utilize this compound with a deep and functional understanding.
Core Molecular Identity and Physicochemical Properties
This compound (CAS Number: 167392-57-6) is a salt composed of the (R)-enantiomer of ethyl nipecotate and the naturally occurring L-(+)-tartaric acid.[1][2] This salt formation is a crucial step in the isolation of the desired (R)-enantiomer of ethyl nipecotate from its racemic mixture, a common challenge in chiral synthesis.
The molecular formula of the salt is C₁₂H₂₁NO₈, and it has a molecular weight of approximately 307.30 g/mol .[1] It typically presents as a white to off-white crystalline solid with a melting point in the range of 157-159 °C.[3]
| Property | Value | Source(s) |
| CAS Number | 167392-57-6 | [4] |
| Molecular Formula | C₁₂H₂₁NO₈ | [1] |
| Molecular Weight | 307.30 g/mol | [1] |
| Appearance | White to off-white crystalline solid | [3] |
| Melting Point | 157-159 °C | [3] |
| Optical Rotation | [α]²⁰/D +10° (c=5 in H₂O) | [5][6] |
| Solubility | Soluble in water and methanol. | [6] |
Unraveling the Stereochemistry: A Tale of Two Chiral Centers
The therapeutic efficacy of many pharmaceuticals is intrinsically linked to their stereochemistry. This compound is a prime example, where the precise three-dimensional arrangement of its constituent parts is paramount for its utility in synthesizing stereospecific drugs.
The molecule possesses two distinct chiral entities:
-
(R)-Ethyl Nipecotate: The nipecotic acid moiety, a piperidine-3-carboxylic acid derivative, has a single stereocenter at the C3 position of the piperidine ring. In this specific compound, the configuration is designated as (R), dictating a particular spatial orientation of the ethyl carboxylate group.
-
L-Tartrate: The counter-ion, L-tartaric acid, is a naturally occurring chiral dicarboxylic acid with two stereocenters, both in the (R) configuration according to Cahn-Ingold-Prelog priority rules, though it is commonly referred to as L-tartaric acid.
The formation of the L-tartrate salt with the (R)-ethyl nipecotate is a diastereomeric salt. The differing physicochemical properties of the diastereomeric salts—(R)-nipecotate L-tartrate and (S)-nipecotate L-tartrate—allow for their separation through fractional crystallization. This classical resolution technique is a cornerstone of industrial chiral synthesis due to its scalability and cost-effectiveness.
Spectroscopic Characterization: The Molecular Fingerprint
For any researcher working with a specific chemical entity, unambiguous identification is critical. Spectroscopic methods provide the necessary "fingerprint" to confirm the structure and purity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Spectral Data:
-
Ethyl Group: A triplet integrating to 3 protons around 1.2 ppm (CH₃) and a quartet integrating to 2 protons around 4.1 ppm (CH₂) are expected.
-
Piperidine Ring: A complex series of multiplets between 1.5 and 3.5 ppm would correspond to the protons on the piperidine ring. The proton at the C3 position, adjacent to the chiral center, would likely appear as a distinct multiplet.
-
N-H Proton: A broad singlet, the chemical shift of which is dependent on solvent and concentration, would be present for the amine proton.
-
L-Tartaric Acid: A singlet around 4.3 ppm corresponding to the two equivalent C-H protons of the tartrate counter-ion.[7][8] The acidic protons of the carboxylic acid and hydroxyl groups would likely be broad and may exchange with residual water in the solvent.
Predicted ¹³C NMR Spectral Data:
-
Ethyl Group: Resonances around 14 ppm (CH₃) and 60 ppm (CH₂) are anticipated.
-
Piperidine Ring: A set of signals in the aliphatic region (approximately 25-50 ppm) corresponding to the five carbon atoms of the piperidine ring.
-
Carbonyl Carbon: A signal in the downfield region, around 174 ppm, for the ester carbonyl carbon.
-
L-Tartaric Acid: Two distinct signals are expected for the tartrate moiety: one around 76 ppm for the two equivalent C-OH carbons and another around 181 ppm for the two equivalent carboxylic acid carbons.[8]
Infrared (IR) Spectroscopy
The IR spectrum of this compound would exhibit characteristic absorption bands confirming the presence of its key functional groups:
-
O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl and carboxylic acid groups of the tartaric acid.
-
N-H Stretch: A moderate band around 3300-3500 cm⁻¹, which may be obscured by the broad O-H stretch.
-
C-H Stretch: Bands in the 2800-3000 cm⁻¹ region for the aliphatic C-H bonds.
-
C=O Stretch: A strong, sharp absorption band around 1730-1750 cm⁻¹ for the ester carbonyl group.
-
C-O Stretch: Bands in the 1000-1300 cm⁻¹ region for the C-O bonds of the ester and the tartaric acid.
Synthesis: A Practical Approach to Chiral Resolution
The industrial preparation of this compound relies on the principle of diastereomeric resolution of racemic ethyl nipecotate. The following is a representative, detailed protocol based on established chemical principles.
Experimental Protocol: Diastereomeric Salt Crystallization
Materials:
-
Racemic ethyl nipecotate
-
L-(+)-Tartaric acid
-
Ethanol (absolute)
-
Deionized water
-
Standard laboratory glassware for crystallization
-
Filtration apparatus (Büchner funnel, filter paper)
-
Vacuum oven
Procedure:
-
Dissolution: In a suitable reaction vessel, dissolve racemic ethyl nipecotate (1 equivalent) in a minimal amount of warm absolute ethanol. In a separate vessel, dissolve L-(+)-tartaric acid (0.5 to 1.0 equivalent) in a minimal amount of a warm ethanol/water mixture. The precise ratio of solvents and equivalents of the resolving agent may require optimization to achieve maximum yield and enantiomeric excess.
-
Salt Formation and Crystallization: Slowly add the L-tartaric acid solution to the ethyl nipecotate solution with gentle stirring. The formation of a precipitate should be observed. The mixture is then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystallization. The principle at play is the differential solubility of the two diastereomeric salts. The this compound salt is typically less soluble in the chosen solvent system and will preferentially crystallize out of solution.
-
Isolation: The crystalline solid is collected by vacuum filtration and washed with a small amount of cold ethanol to remove any adhering mother liquor containing the more soluble (S)-enantiomer salt.
-
Recrystallization (Optional but Recommended): To enhance the enantiomeric purity, the collected solid can be recrystallized from a fresh ethanol/water mixture. This step is crucial for achieving high enantiomeric excess.
-
Drying: The purified crystals of this compound are dried under vacuum to remove any residual solvent.
Self-Validation System: The success of this protocol is validated by measuring the optical rotation of the final product. A specific rotation of approximately +10° (c=5 in water) confirms the presence of the desired (R)-enantiomer.[5][6] Further validation can be achieved by chiral HPLC analysis to determine the enantiomeric excess.
Application in Drug Development: A Gateway to GABA Uptake Inhibitors
This compound serves as a critical chiral intermediate in the synthesis of a class of drugs known as GABA uptake inhibitors. Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. Its reuptake from the synaptic cleft is mediated by GABA transporters (GATs).[9] Inhibition of these transporters, particularly GAT1, leads to an increased concentration of GABA in the synapse, thereby enhancing inhibitory neurotransmission. This mechanism is therapeutically beneficial in conditions characterized by neuronal hyperexcitability, such as epilepsy.
Synthesis of Tiagabine: A Case Study
A prominent example of a drug synthesized from (R)-nipecotic acid derivatives is Tiagabine , an anticonvulsant medication.[10] The (R)-configuration of the nipecotic acid moiety is essential for its potent inhibitory activity at the GAT1 transporter. The following diagram illustrates a plausible synthetic pathway from Ethyl (R)-Nipecotate to Tiagabine.
Caption: Synthetic pathway from Ethyl (R)-Nipecotate to Tiagabine.
Experimental Workflow: N-Alkylation and Hydrolysis
Step 1: Liberation of the Free Base
The tartrate salt is first treated with a mild base, such as sodium bicarbonate solution, and extracted into an organic solvent to yield the free base, Ethyl (R)-Nipecotate.
Step 2: N-Alkylation
The free base is then subjected to an N-alkylation reaction with a suitable alkylating agent. In the case of Tiagabine synthesis, this would be a molecule containing the lipophilic bis-thienyl butenyl side chain, such as 4,4-bis(3-methyl-2-thienyl)-3-butenyl bromide.[11] This reaction is typically carried out in the presence of a non-nucleophilic base and a polar aprotic solvent.
Step 3: Ester Hydrolysis
The resulting ethyl ester of Tiagabine is then hydrolyzed, usually under basic conditions followed by acidification, to yield the final carboxylic acid drug substance, (R)-Tiagabine.
Mechanism of Action: Inhibition of the GABA Transporter (GAT1)
The (R)-nipecotic acid core of Tiagabine acts as a competitive inhibitor at the GAT1 transporter. It binds to the transporter protein, preventing the reuptake of GABA from the synaptic cleft into presynaptic neurons and glial cells. This leads to a prolonged presence of GABA in the synapse, enhancing the activation of postsynaptic GABA receptors and resulting in a greater inhibitory effect on neuronal signaling.[12][13]
Caption: Mechanism of GAT1 inhibition by Tiagabine.
Conclusion
This compound is more than just a chemical reagent; it is a key that unlocks the stereospecific synthesis of a class of potent neuromodulatory drugs. Its value lies in the elegant simplicity of classical resolution, providing access to a chiral scaffold that is fundamental to the therapeutic action of GABA uptake inhibitors. A thorough understanding of its chemical properties, stereochemistry, and synthetic applications, as detailed in this guide, is essential for any scientist or researcher working at the forefront of pharmaceutical development.
References
- 1. This compound | C12H21NO8 | CID 14183616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. Ethyl (R)-nipecotate L-tartarate | 167392-57-6 [chemicalbook.com]
- 4. Ethyl (R)-nipecotate L-tartarate | 167392-57-6 [amp.chemicalbook.com]
- 5. This compound, 98%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 6. chembk.com [chembk.com]
- 7. L-Tartaric acid | C4H6O6 | CID 444305 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. bmse000167 L-Tartaric Acid at BMRB [bmrb.io]
- 9. Selective GABA Transporter Inhibitors Tiagabine and EF1502 Exhibit Mechanistic Differences in Their Ability to Modulate the Ataxia and Anticonvulsant Action of the Extrasynaptic GABAA Receptor Agonist Gaboxadol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enantioselective Synthesis of Antispasmodic Drug (R)-Tiagabine - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 11. CN102070624B - Method for synthesizing tiagabine hydrochloride and method for preparing anhydrous tiagabine hydrochloride - Google Patents [patents.google.com]
- 12. Structural basis of GABA reuptake inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Basic mechanisms of gabitril (tiagabine) and future potential developments - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Data of Ethyl (R)-Nipecotate L-Tartrate: An In-depth Technical Guide
This technical guide provides a comprehensive analysis of the spectroscopic data for Ethyl (R)-Nipecotate L-Tartrate, a key chiral intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document offers an in-depth exploration of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in fundamental principles and practical, field-proven insights. Our approach moves beyond a simple presentation of data, focusing on the causality behind experimental choices and ensuring that the described methodologies are self-validating.
Introduction: The Significance of Spectroscopic Characterization
This compound is a salt formed between the chiral amine Ethyl (R)-Nipecotate and the chiral resolving agent L-Tartaric acid. The precise characterization of this diastereomeric salt is paramount for ensuring enantiomeric purity, consistency in manufacturing, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API). Spectroscopic techniques are the cornerstone of this characterization, providing an unambiguous fingerprint of the molecular structure and purity.
This guide will dissect the spectroscopic signature of this compound through the three primary analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure and confirm the presence and ratio of the two constituent components.
-
Infrared (IR) Spectroscopy: To identify key functional groups and confirm the formation of the salt.
-
Mass Spectrometry (MS): To determine the molecular weight of the constituent ions and analyze their fragmentation patterns.
The following diagram illustrates the overall workflow for the comprehensive spectroscopic analysis of this compound.
Caption: Overall workflow for the spectroscopic characterization.
Molecular Structure and Components
The compound is an organic salt. Understanding the individual components is crucial for interpreting the combined spectroscopic data.
Caption: Constituent ions of this compound.
-
Cation: Ethyl (3R)-piperidine-3-carboxylate, also known as Ethyl (R)-Nipecotate.
-
Anion: (2R,3R)-2,3-dihydroxysuccinate, the dianion of L-Tartaric acid.
The formation of the salt involves the protonation of the secondary amine of the nipecotate ester by the carboxylic acid protons of tartaric acid. This ionic interaction is the basis for the compound's solid, crystalline nature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed information about the molecular skeleton of the compound. As this is a salt, the spectra will show signals corresponding to both the ethyl nipecotate cation and the tartrate anion. The choice of a deuterated solvent is critical; solvents like D₂O or DMSO-d₆ are suitable for dissolving the salt.[1][2]
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Accurately weigh 10-20 mg of this compound.[3]
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O) in a clean vial.
-
Transfer the solution into a 5 mm NMR tube using a pipette with a filter to remove any particulate matter.[4]
-
Instrument Setup: Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
Acquisition: Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. Standard pulse programs are typically sufficient.
¹H NMR Spectral Data (Predicted)
The ¹H NMR spectrum is a composite of signals from both the ethyl (R)-nipecotate and L-tartrate moieties. The protonation of the piperidine nitrogen will cause a downfield shift of the adjacent protons compared to the free base.
| Chemical Shift (δ, ppm) (Predicted in D₂O) | Multiplicity | Integration | Assignment (Ethyl (R)-Nipecotate) |
| ~4.20 | q | 2H | -O-CH₂ -CH₃ |
| ~3.0-3.6 | m | 5H | Piperidine ring protons (C2-H , C6-H₂ , C4-H₂ ) |
| ~2.70 | m | 1H | Piperidine ring proton (C3-H ) |
| ~1.8-2.2 | m | 2H | Piperidine ring protons (C5-H₂ ) |
| ~1.25 | t | 3H | -O-CH₂-CH₃ |
| Chemical Shift (δ, ppm) (Predicted in D₂O) | Multiplicity | Integration | Assignment (L-Tartrate) |
| ~4.40 | s | 2H | -CH(OH)- |
Rationale for Predictions: The predicted shifts are based on known data for ethyl nipecotate and L-tartaric acid.[5][6] The piperidine protons are expected to be deshielded due to the positive charge on the adjacent nitrogen atom. The tartrate protons are expected to appear as a singlet due to the symmetrical nature of the molecule.[6]
¹³C NMR Spectral Data (Predicted)
The ¹³C NMR spectrum will also show distinct signals for each carbon in both the cation and anion.
| Chemical Shift (δ, ppm) (Predicted in D₂O) | Assignment (Ethyl (R)-Nipecotate) |
| ~173 | C =O (Ester) |
| ~62 | -O-CH₂ -CH₃ |
| ~48 | C 6 (Piperidine) |
| ~46 | C 2 (Piperidine) |
| ~42 | C 3 (Piperidine) |
| ~27 | C 4 (Piperidine) |
| ~25 | C 5 (Piperidine) |
| ~14 | -O-CH₂-CH₃ |
| Chemical Shift (δ, ppm) (Predicted in D₂O) | Assignment (L-Tartrate) |
| ~178 | C =O (Carboxylate) |
| ~75 | -C H(OH)- |
Rationale for Predictions: These predictions are derived from typical chemical shift values for similar functional groups and available data for ethyl nipecotate and tartaric acid.[7][8] The carboxylate carbons of the tartrate are significantly downfield, as expected.
Infrared (IR) Spectroscopy
FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. For this compound, IR is particularly useful for confirming the formation of the salt by observing the characteristic absorptions of the carboxylate anion and the ammonium cation, alongside the ester group.[9]
Experimental Protocol: ATR-IR Data Acquisition
Attenuated Total Reflectance (ATR) is the preferred method for this solid sample as it requires minimal sample preparation.[10][11]
-
Background Scan: Ensure the ATR crystal (typically diamond or ZnSe) is clean. Collect a background spectrum of the empty crystal.[10]
-
Sample Application: Place a small amount (a few milligrams) of the crystalline this compound sample directly onto the ATR crystal.
-
Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal.
-
Data Collection: Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
IR Spectral Data and Interpretation
The IR spectrum for this compound is available from the PubChem database.[12] The key absorption bands are interpreted below.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300-2500 | Broad, Strong | O-H (Tartrate hydroxyls) and N⁺-H (Ammonium) stretching |
| ~2950 | Medium | C-H (Aliphatic) stretching |
| ~1735 | Strong, Sharp | C=O (Ester) stretching |
| ~1600 | Strong | Asymmetric C=O (Carboxylate) stretching |
| ~1400 | Medium | Symmetric C=O (Carboxylate) stretching |
| ~1250 | Strong | C-O (Ester) stretching |
Expert Interpretation: The most telling feature confirming salt formation is the presence of two distinct carbonyl absorptions. The sharp peak around 1735 cm⁻¹ is characteristic of the ester C=O stretch from the ethyl nipecotate moiety.[13] The strong absorption around 1600 cm⁻¹ is due to the asymmetric stretching of the carboxylate (COO⁻) groups of the tartrate anion.[14] The absence of a very broad carboxylic acid O-H stretch (typically centered around 3000 cm⁻¹) and the presence of the carboxylate bands provide definitive evidence of the acid-base reaction and salt formation. The broad absorption in the 3300-2500 cm⁻¹ region is a composite of the O-H stretches from the tartrate's hydroxyl groups and the N⁺-H stretch from the protonated piperidine ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions. For an organic salt, a soft ionization technique like Electrospray Ionization (ESI) is ideal as it allows the pre-formed ions in solution to be transferred to the gas phase with minimal fragmentation.[15][16]
Experimental Protocol: ESI-MS Data Acquisition
-
Sample Preparation: Prepare a dilute solution (e.g., 10-100 µg/mL) of the sample in a suitable solvent, typically a mixture of methanol and water.
-
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. The solvent evaporates, releasing the sample ions into the gas phase.[6]
-
Mass Analysis: The ions are guided into the mass analyzer. Acquire spectra in both positive and negative ion modes to detect the cation and anion, respectively.
Mass Spectral Data and Interpretation
In ESI-MS, we expect to observe the individual ions of the salt.
-
Positive Ion Mode [ESI(+)]: The spectrum should be dominated by the protonated ethyl nipecotate cation.
-
Expected m/z: 158.11 ([C₈H₁₅NO₂ + H]⁺)
-
-
Negative Ion Mode [ESI(-)]: The spectrum should show the tartrate anion.
-
Expected m/z: 149.01 ([C₄H₄O₆]²⁻ is less likely, more likely to see [C₄H₅O₆]⁻)
-
The following diagram illustrates a plausible fragmentation pathway for the ethyl nipecotate cation in a tandem MS (MS/MS) experiment, which could be used for further structural confirmation.
Caption: Plausible fragmentation of the Ethyl (R)-Nipecotate cation.
Expert Interpretation: The ability to observe the intact cation and anion in their respective ionization modes provides strong evidence for the composition of the salt. The molecular weight of this compound is 307.30 g/mol .[12] In positive ESI-MS, the base peak would correspond to the ethyl nipecotate cation (protonated form, m/z 158.11). In negative ESI-MS, the tartrate anion would be observed (deprotonated form, m/z 149.01). This clear separation of the two components in the mass spectrometer is a hallmark of analyzing organic salts with soft ionization techniques.
Conclusion
The comprehensive spectroscopic analysis using NMR, IR, and MS provides a multi-faceted and self-validating confirmation of the structure and composition of this compound. ¹H and ¹³C NMR spectroscopy elucidate the carbon-hydrogen framework of both the cation and anion. FT-IR spectroscopy confirms the presence of key functional groups and provides definitive evidence of salt formation. Finally, ESI-Mass Spectrometry verifies the molecular weights of the individual ionic components. Together, these techniques provide the necessary data to ensure the identity, purity, and quality of this critical pharmaceutical intermediate.
References
- 1. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 2. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 3. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 4. ocw.mit.edu [ocw.mit.edu]
- 5. Ethyl nipecotate(5006-62-2) 1H NMR [m.chemicalbook.com]
- 6. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ethyl nipecotate(5006-62-2) 13C NMR spectrum [chemicalbook.com]
- 8. scribd.com [scribd.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. CH362: Use of IR Spectrometer with an ATR cell [sites.science.oregonstate.edu]
- 11. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]
- 12. This compound | C12H21NO8 | CID 14183616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. IR Infrared Absorption Bands of Carboxylate - 911Metallurgist [911metallurgist.com]
- 15. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
- 16. phys.libretexts.org [phys.libretexts.org]
Solubility Profile of Ethyl (R)-Nipecotate L-Tartrate: A Guide for Drug Development Professionals
An In-Depth Technical Guide
Executive Summary
Ethyl (R)-Nipecotate L-Tartrate is a chiral salt of significant interest in pharmaceutical synthesis, primarily as an intermediate. Its solubility characteristics in various organic solvents are critical for controlling reaction kinetics, optimizing purification and crystallization processes, and ensuring the desired solid-state form. This technical guide provides a comprehensive analysis of the factors governing the solubility of this molecule. Due to the scarcity of publicly available quantitative data, this document focuses on the underlying physicochemical principles, provides a robust experimental protocol for solubility determination, and presents an illustrative solubility profile based on chemical theory. This guide is intended to empower researchers and drug development professionals to make informed decisions regarding solvent selection and process design.
Introduction: The Critical Role of Solubility
This compound is the L-tartrate salt of the ethyl ester of (R)-nipecotic acid. This structure combines a moderately lipophilic ester and a secondary amine with a highly polar, chiral counter-ion, L-tartaric acid. The formation of this diastereomeric salt is a common strategy in pharmaceutical development for the chiral resolution of the racemic nipecotate ester.[1]
The success of this resolution, and subsequent synthetic steps, hinges on the differential solubility of the diastereomeric salts in a chosen solvent system.[1] An optimal solvent must not only facilitate the reaction but also enable selective crystallization of the desired (R)-enantiomer salt, maximizing yield and diastereomeric excess. Furthermore, understanding solubility is paramount for downstream processes, including:
-
Reaction Chemistry: Ensuring reactants remain in solution for optimal kinetics.
-
Crystallization & Purification: Selecting solvent/anti-solvent systems to achieve high purity and desired crystal morphology.
-
Formulation: Although an intermediate, understanding its solubility provides insights into the behavior of structurally similar active pharmaceutical ingredients (APIs).
This guide provides the foundational knowledge and practical tools necessary to approach these challenges systematically.
Physicochemical Principles of Solubility
The solubility of this compound is a multifactorial property dictated by its molecular structure and the nature of the solvent. As a salt, the dissolution process involves overcoming the significant crystal lattice energy of the solid state and establishing favorable interactions between the dissociated ions and the solvent molecules.
2.1 Solute Characteristics
-
Molecular Structure: The compound is comprised of the protonated Ethyl (R)-Nipecotate cation and the L-tartrate anion.
-
Ethyl (R)-Nipecotate Cation: The piperidine ring and ethyl ester group introduce lipophilic character, while the protonated secondary amine (>NH2+) provides a strong site for hydrogen bonding and polar interactions. The free base, Ethyl nipecotate, is a liquid with a density of 1.012 g/mL, indicating its relatively non-polar nature in isolation.
-
L-Tartrate Anion: L-tartaric acid is a highly polar organic acid containing two carboxylic acid groups and two hydroxyl groups.[2][3] This counter-ion is rich in hydrogen bond donors and acceptors, imparting a strong polar character to the salt and making it amenable to dissolution in polar solvents.[2]
-
Overall Salt Properties:
-
Melting Point: 157-159 °C[4][5] This relatively high melting point suggests a stable and well-ordered crystal lattice with significant intermolecular forces that must be overcome by a solvent.
-
Chirality: The presence of multiple chiral centers makes it a diastereomeric salt, the solubility of which can be subtly influenced by chiral solvents, though this is a more advanced application.[6]
-
2.2 Solvent Characteristics
The principle of "like dissolves like" is the cornerstone of solvent selection. For a polar salt like this compound, the most effective solvents will possess characteristics that can stabilize both the cation and the anion.
-
Polarity: High-polarity solvents are required to disrupt the ionic interactions within the crystal lattice.
-
Hydrogen Bonding: Solvents capable of hydrogen bonding are crucial.
-
Polar Protic Solvents (e.g., water, methanol, ethanol): These are excellent candidates. Their hydroxyl groups can act as hydrogen bond donors to the tartrate's carboxylate and hydroxyl groups, and as hydrogen bond acceptors for the cation's protonated amine.
-
Polar Aprotic Solvents (e.g., acetone, acetonitrile, DMF): These solvents have dipole moments and can act as hydrogen bond acceptors but lack a donor group. Their efficacy will depend on their ability to solvate the cation effectively.
-
-
Dielectric Constant: Solvents with a high dielectric constant are more effective at insulating the separated ions from each other in solution, preventing them from recombining and precipitating.
Experimental Determination of Solubility
To generate reliable quantitative data, a validated experimental protocol is essential. The isothermal shake-flask method is a well-established and robust technique for determining the equilibrium solubility of pharmaceutical compounds.[7] It is the recommended approach for generating the data discussed in this guide.
3.1 Protocol: Isothermal Shake-Flask Solubility Determination
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a controlled temperature.
Materials:
-
This compound (verify purity by certificate of analysis)
-
Selected organic solvents (HPLC grade or higher)
-
Scintillation vials or flasks with screw caps
-
Calibrated analytical balance
-
Temperature-controlled orbital shaker/incubator
-
Syringe filters (e.g., 0.22 µm PTFE or appropriate material)
-
HPLC or UPLC system with a suitable detector (e.g., UV, ELSD, or MS)
-
Calibrated volumetric flasks and pipettes
Methodology:
-
Preparation: Add an excess amount of this compound to a vial. The excess solid is critical to ensure that equilibrium with the solid phase is achieved.
-
Solvent Addition: Add a known volume or mass of the pre-equilibrated solvent to the vial.
-
Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed. Allow the slurry to equilibrate for a sufficient period. A minimum of 24 hours is recommended, but 48-72 hours may be necessary to ensure equilibrium is reached, especially for poorly soluble systems.[7]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed in the incubator for at least 2 hours to let the excess solid settle.
-
Sampling: Carefully withdraw a sample from the clear supernatant. Immediately filter the sample using a syringe filter to remove any undissolved microparticulates. Self-validation step: The first few drops should be discarded to saturate the filter material and prevent adsorption losses.
-
Dilution: Accurately dilute the filtered sample with a suitable mobile phase or solvent to a concentration within the calibrated range of the analytical method.
-
Quantification: Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC). Determine the concentration by comparing the response to a standard calibration curve.
-
Calculation: Calculate the solubility using the following formula, accounting for the dilution factor: Solubility (mg/mL) = Concentration from HPLC (mg/mL) × Dilution Factor
Workflow for Isothermal Shake-Flask Method
Caption: Workflow for solubility determination.
Illustrative Solubility Profile
While specific experimental data is proprietary or unpublished, a qualitative and semi-quantitative solubility profile can be predicted based on the physicochemical principles outlined in Section 2.0. The following table summarizes the expected solubility of this compound in a range of common organic solvents at ambient temperature.
Table 1: Predicted Solubility of this compound in Various Organic Solvents
| Solvent Class | Solvent | Polarity Index | H-Bonding Capability | Predicted Solubility Category | Rationale |
| Polar Protic | Water | 10.2 | Donor & Acceptor | High | Excellent H-bonding and high dielectric constant effectively solvate both ions.[4][5] |
| Methanol (MeOH) | 5.1 | Donor & Acceptor | High | Similar to water, effectively solvates ions through H-bonding.[4][5] | |
| Ethanol (EtOH) | 4.3 | Donor & Acceptor | Moderate to High | Reduced polarity compared to MeOH may slightly decrease solubility. | |
| Isopropanol (IPA) | 3.9 | Donor & Acceptor | Moderate | Increased alkyl chain length reduces polarity and increases steric hindrance, lowering solubility. | |
| Polar Aprotic | Acetonitrile (ACN) | 5.8 | Acceptor Only | Low to Moderate | Can solvate the cation but is less effective at solvating the tartrate anion due to lack of H-bond donors. |
| Acetone | 5.1 | Acceptor Only | Low | Moderate polarity but poor at solvating the anion. | |
| Ethyl Acetate (EtOAc) | 4.4 | Acceptor Only | Very Low | Lower polarity and ester functionality offer poor solvation for the ionic salt. | |
| Non-Polar | Toluene | 2.4 | None | Insoluble | Cannot overcome crystal lattice energy or solvate the ions. |
| Hexane | 0.1 | None | Insoluble | Apolar nature is incompatible with the highly polar salt. |
Note: This data is illustrative and intended for guidance. Actual quantitative values must be determined experimentally.
Analysis and Discussion
The predicted solubility profile in Table 1 aligns with fundamental chemical principles. The highest solubility is anticipated in polar protic solvents, which can effectively solvate both the protonated amine of the nipecotate and the multiple functional groups of the tartrate anion. This is consistent with supplier data indicating solubility in water and methanol.[4][5]
As solvent polarity and hydrogen bonding ability decrease, the solubility is expected to drop sharply. The inability of non-polar solvents like toluene and hexane to overcome the strong ionic and hydrogen bonding forces within the crystal lattice renders the salt insoluble in these media.
Relationship Between Solvent Properties and Solubility
Caption: Factors promoting high solubility.
5.1 Implications for Chiral Resolution
The sharp solubility gradient across different solvent classes is highly advantageous for crystallization processes. A common strategy for diastereomeric salt resolution involves:
-
Dissolving the racemic mixture and the resolving agent (L-tartaric acid) in a solvent where the resulting diastereomeric salts are moderately soluble at elevated temperatures (e.g., Methanol or Ethanol).[1]
-
Cooling the solution or adding an anti-solvent (a solvent in which the salt is insoluble, e.g., Ethyl Acetate or Toluene) to induce supersaturation and crystallization.[8]
The key to successful resolution is that one diastereomeric salt must be significantly less soluble than the other in the chosen solvent system, allowing it to crystallize selectively.[1] Therefore, screening mixed solvent systems (e.g., Methanol/Ethyl Acetate, Ethanol/Toluene) is a critical step in process development.
Conclusion
While quantitative public data on the solubility of this compound is limited, a thorough understanding of its physicochemical properties allows for a rational approach to solvent selection and process design. The compound's nature as a polar organic salt dictates that its highest solubility will be found in polar protic solvents like water and methanol. Solubility is expected to decrease significantly in polar aprotic systems and to be negligible in non-polar solvents.
For drug development professionals, this understanding is crucial for optimizing chiral resolutions and purification protocols. The principles and the experimental methodology detailed in this guide provide a robust framework for generating the necessary data in-house, enabling evidence-based development of safe, efficient, and scalable synthetic processes.
References
- 1. benchchem.com [benchchem.com]
- 2. How to Enhance Tartaric Acid Solubility in Water [eureka.patsnap.com]
- 3. chemcess.com [chemcess.com]
- 4. chembk.com [chembk.com]
- 5. Ethyl (R)-nipecotate L-tartarate | 167392-57-6 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. lup.lub.lu.se [lup.lub.lu.se]
- 8. chem.libretexts.org [chem.libretexts.org]
The Genesis of a GABAergic Modulator: A Technical Guide to the Discovery and Historical Background of Ethyl (R)-Nipecotate
This document provides an in-depth exploration of the discovery and historical development of Ethyl (R)-Nipecotate, a chiral molecule that has become a cornerstone in the field of neuroscience research and a critical building block in the synthesis of important therapeutics. We will delve into the scientific rationale that propelled its development, from the initial understanding of the GABAergic system to the nuanced stereoselective chemistry required for its isolation.
The Neurological Context: The GABA Hypothesis and the Dawn of Uptake Inhibitors
The story of Ethyl (R)-Nipecotate begins not in a synthesis flask, but with the brain's primary inhibitory neurotransmitter: γ-aminobutyric acid (GABA). In the mid-20th century, the critical role of GABA in maintaining synaptic inhibition and preventing neuronal hyperexcitability was becoming increasingly clear.[1] Researchers hypothesized that enhancing GABAergic transmission could be a viable strategy for treating neurological disorders characterized by excessive neuronal firing, such as epilepsy.[2][3]
One key mechanism for modulating GABA levels in the synaptic cleft is the inhibition of GABA transporters (GATs), proteins responsible for the reuptake of GABA into neurons and glial cells, thus terminating its signaling. This led to a focused search for molecules that could selectively block these transporters.
In the mid-1970s, a pivotal drug design program led by Povl Krogsgaard-Larsen and colleagues, using the Amanita muscaria constituent muscimol as a lead structure, identified nipecotic acid as a potent inhibitor of GABA uptake.[4][5] This discovery was a landmark, providing researchers with a specific tool to study the pharmacology of the GABA uptake system separately from GABA receptors.[4]
From Racemate to Enantiopure: The Emergence of Ethyl (R)-Nipecotate
Initial studies utilized racemic nipecotic acid. However, as is common in pharmacology, it was soon discovered that the biological activity was stereospecific. The (R)-enantiomer of nipecotic acid was found to be a significantly more potent inhibitor of GABA uptake than the (S)-(+) isomer.[6][7] This finding underscored the necessity of developing methods to isolate or synthesize the pure (R)-enantiomer to maximize therapeutic efficacy and minimize potential off-target effects from the less active enantiomer.
For practical application in drug synthesis and research, the carboxylic acid of nipecotic acid was often esterified, with the ethyl ester being a common and synthetically versatile choice. Ethyl nipecotate, being less polar and zwitterionic than its parent acid, offered advantages in handling and as a substrate for further chemical modification.[8][9] Thus, the challenge became the efficient and scalable production of enantiomerically pure Ethyl (R)-Nipecotate.
Two primary strategies emerged:
-
Asymmetric Synthesis: Developing a synthetic route that directly produces the (R)-enantiomer.
-
Chiral Resolution: Synthesizing the racemic mixture of ethyl nipecotate and then separating the two enantiomers.
While various asymmetric syntheses have been developed over the years, classical chiral resolution remains a widely used and economically viable method, especially on an industrial scale.[10]
The Workhorse of Resolution: Diastereomeric Salt Crystallization
The most successful and widely documented method for resolving racemic ethyl nipecotate is through fractional crystallization of diastereomeric salts. This technique relies on reacting the racemic base (ethyl nipecotate) with a single enantiomer of a chiral acid. The resulting two diastereomeric salts have different physical properties, most importantly, different solubilities in a given solvent system, which allows for their separation.
For ethyl nipecotate, derivatives of tartaric acid have proven to be exceptionally effective resolving agents. Specifically, di-benzoyl-L-tartaric acid and di-benzoyl-D-tartaric acid are preferred for their ability to form well-defined, crystalline salts with distinct solubilities.[11][12][13]
The choice of the L- or D-form of the tartaric acid derivative determines which enantiomer of ethyl nipecotate precipitates preferentially. For instance, using di-benzoyl-L-tartaric acid typically leads to the precipitation of the (S)-ethyl nipecotate salt, leaving the desired (R)-enantiomer enriched in the mother liquor.[14] Conversely, (D)-dibenzoyl tartaric acid can be used to directly crystallize the salt of the (S)-enantiomer, which can also be a pathway to isolating the (R)-form from the remaining solution.[11]
The overall workflow for this classical resolution is depicted below.
Caption: Workflow for Chiral Resolution of Ethyl Nipecotate.
Key Methodologies and Protocols
The following sections provide detailed, step-by-step protocols derived from established literature, representing a standard approach for the preparation and resolution of Ethyl (R)-Nipecotate.
Synthesis of Racemic (±)-Ethyl Nipecotate
The starting material, racemic ethyl nipecotate, is typically synthesized from nicotinic acid (Vitamin B3). The process involves the reduction of the pyridine ring to a piperidine ring, followed by esterification.
Protocol: Synthesis via Catalytic Hydrogenation
-
Hydrogenation:
-
Charge a high-pressure hydrogenation reactor with nicotinic acid and a suitable solvent (e.g., acetic acid).
-
Add a hydrogenation catalyst, typically a platinum or rhodium-based catalyst (e.g., Rh-Al₂O₃).
-
Pressurize the reactor with hydrogen gas (H₂) to a specified pressure (e.g., 50-100 atm).
-
Heat the reaction mixture to a specified temperature (e.g., 50-80°C) and stir until hydrogen uptake ceases.
-
Cool the reactor, vent the pressure, and filter the mixture to remove the catalyst.
-
Concentrate the filtrate under vacuum to yield crude nipecotic acid.
-
-
Esterification (Fischer Esterification):
-
Suspend the crude nipecotic acid in absolute ethanol.
-
Cool the mixture in an ice bath and slowly add a strong acid catalyst (e.g., thionyl chloride or concentrated sulfuric acid).
-
Heat the mixture to reflux for several hours (typically 4-8 hours), monitoring the reaction by TLC or GC.
-
Cool the reaction mixture and neutralize it carefully with a base (e.g., sodium carbonate solution).
-
Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil by vacuum distillation to yield pure racemic (±)-ethyl nipecotate.
-
Chiral Resolution of (±)-Ethyl Nipecotate
This protocol details the resolution using di-benzoyl-L-tartaric acid, which preferentially crystallizes the (S)-enantiomer salt, leaving the (R)-enantiomer in the mother liquor.
Protocol: Resolution via Diastereomeric Salt Crystallization [12][14]
-
Salt Formation:
-
In a suitable reaction vessel, dissolve racemic (±)-ethyl nipecotate (1.0 equivalent) in a solvent mixture, such as 91% aqueous ethanol.[12]
-
In a separate container, prepare a slurry of di-benzoyl-L-tartaric acid (approximately 0.25 to 0.5 equivalents) in the same solvent. Rationale: Using a sub-stoichiometric amount of the resolving agent is often more efficient for achieving high enantiomeric enrichment in the first crop of crystals.
-
Add the tartaric acid slurry to the ethyl nipecotate solution. An exotherm may be observed. Stir the mixture.
-
-
Crystallization:
-
Heat the mixture gently to ensure complete dissolution if necessary, then allow it to cool slowly to room temperature with continuous stirring over several hours.
-
Further cool the mixture in an ice bath to maximize precipitation of the diastereomeric salt.
-
-
Isolation of Enantiomers:
-
Collect the precipitated solid by filtration. This solid is the di-benzoyl-L-tartrate salt of (S)-ethyl nipecotate.
-
Wash the solid with a small amount of cold solvent to remove entrained mother liquor.
-
The filtrate (mother liquor) is now enriched with the (R)-enantiomer.
-
-
Liberation of the Free Base (R-enantiomer):
-
Take the mother liquor and concentrate it under reduced pressure.
-
Dissolve the residue in water and basify to a pH >10 with a suitable base (e.g., 2M NaOH).
-
Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield crude Ethyl (R)-Nipecotate.
-
Purify by vacuum distillation or chromatography as needed.
-
-
Enantiomeric Purity Analysis:
-
Determine the enantiomeric excess (e.e.) of the final product using chiral HPLC or by derivatization with a chiral agent (e.g., Mosher's acid chloride) followed by NMR or GC analysis.[14]
-
Historical Significance and Application
The development of a reliable method to produce Ethyl (R)-Nipecotate was a critical step that enabled significant advances in medicinal chemistry. Its primary importance lies in its role as a key chiral intermediate for the synthesis of the anticonvulsant drug Tiagabine .[4][15]
Caption: Synthesis of Tiagabine from Ethyl (R)-Nipecotate.
Tiagabine was specifically designed to be a more lipophilic prodrug of (R)-nipecotic acid, allowing it to cross the blood-brain barrier, which the parent amino acid cannot do effectively.[9] The N-alkylation of Ethyl (R)-Nipecotate with a carefully designed bis-thienylbutenyl side chain, followed by hydrolysis of the ethyl ester, yields the final active pharmaceutical ingredient.[16] The launch of Tiagabine in the 1990s provided a new therapeutic option for epilepsy patients and validated the GABA uptake inhibition strategy.[1][3]
Comparative Data on GABA Uptake Inhibition
The following table summarizes representative data highlighting the superior potency of the (R)-enantiomer, which drove the entire field toward stereoselective synthesis and resolution.
| Compound | Enantiomer | GABA Uptake Inhibition (IC₅₀) | Relative Potency |
| Nipecotic Acid | (R)- | ~10 µM | ~4x |
| Nipecotic Acid | (S)- | ~40 µM | 1x |
| Tiagabine | (R)- | ~0.07 µM | Potent |
(Note: IC₅₀ values are approximate and can vary based on the specific assay conditions, tissue preparation, and species used. The key takeaway is the relative difference in potency.)[6]
Conclusion
The journey of Ethyl (R)-Nipecotate from a theoretical concept to a critical industrial intermediate is a testament to the synergy between neuroscience and synthetic chemistry. Its history illustrates a classic drug development paradigm: identifying a biological target (GABA transporters), discovering a lead compound (nipecotic acid), recognizing the importance of stereochemistry, and developing robust chemical methods (chiral resolution) to produce the optimal molecule. This chiral building block continues to be indispensable for the synthesis of Tiagabine and serves as a foundational scaffold for ongoing research into novel modulators of the GABAergic system.
References
- 1. An historical perspective on GABAergic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GABA uptake inhibitors: relevance to antiepileptic drug research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The new generation of GABA enhancers. Potential in the treatment of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GABA uptake inhibitors. Design, molecular pharmacology and therapeutic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibitors of the GABA uptake systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. thieme-connect.com [thieme-connect.com]
- 7. Enantioselective Synthesis of Antispasmodic Drug (R)-Tiagabine - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 8. researchgate.net [researchgate.net]
- 9. Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. onyxipca.com [onyxipca.com]
- 11. researchgate.net [researchgate.net]
- 12. WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. US20040039206A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. CN102070624B - Method for synthesizing tiagabine hydrochloride and method for preparing anhydrous tiagabine hydrochloride - Google Patents [patents.google.com]
An In-depth Technical Guide to the Significance of the L-Tartrate Salt Form in Drug Development
Introduction: The Critical Role of Salt Selection in Pharmaceutical Development
The journey of a new drug from discovery to market is a complex and multifaceted process. A pivotal, yet often underappreciated, aspect of this journey is the selection of an appropriate salt form for the active pharmaceutical ingredient (API). The salt form of a drug can profoundly influence its physicochemical properties, including solubility, stability, bioavailability, and manufacturability. This guide provides a comprehensive technical overview of the L-tartrate salt form, a frequently utilized and highly significant counterion in the pharmaceutical industry. We will delve into the fundamental chemistry of tartaric acid, explore the rationale behind choosing the L-tartrate form, and detail the experimental methodologies for its preparation and characterization. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the strategic importance of L-tartrate in optimizing drug performance.
The Foundation: Understanding Tartaric Acid and its Stereoisomers
Tartaric acid is a naturally occurring dicarboxylic acid that possesses two chiral centers, leading to the existence of three stereoisomers: L-(+)-tartaric acid, D-(-)-tartaric acid, and the achiral meso-tartaric acid.[1] These isomers have the same chemical formula but differ in the three-dimensional arrangement of their atoms. This stereochemical difference is the cornerstone of their varied interactions with other chiral molecules, a critical consideration in drug development where the API is often a single enantiomer.[1][2][3]
-
L-(+)-tartaric acid ((2R,3R)-2,3-dihydroxybutanedioic acid): Rotates plane-polarized light to the right.
-
D-(-)-tartaric acid ((2S,3S)-2,3-dihydroxybutanedioic acid): Rotates plane-polarized light to the left.
-
meso-tartaric acid ((2R,3S)-2,3-dihydroxybutanedioic acid): Achiral and optically inactive due to an internal plane of symmetry.[1]
The specific spatial arrangement of the hydroxyl and carboxyl groups in each stereoisomer dictates its interaction with a chiral API, influencing the properties of the resulting salt.
The Strategic Choice: Why L-Tartrate?
The selection of a salt form is a critical decision in drug development, driven by the need to optimize the API's properties for therapeutic efficacy and manufacturability. L-tartaric acid is a particularly valuable counterion for several key reasons:
-
Chiral Resolution: One of the most significant applications of L-tartaric acid is as a chiral resolving agent.[2][4] Many APIs are synthesized as a racemic mixture of enantiomers, where often only one enantiomer exhibits the desired therapeutic activity, while the other may be inactive or even cause adverse effects.[2][5] L-tartaric acid, being a chiral molecule, can react with a racemic basic drug to form diastereomeric salts.[2][4] These diastereomers have different physical properties, such as solubility, which allows for their separation through techniques like fractional crystallization.[2] This process is fundamental to producing enantiomerically pure drugs, ensuring targeted therapy and improved safety.[2]
-
Improved Physicochemical Properties:
-
Solubility and Bioavailability: The L-tartrate salt form can significantly enhance the solubility and absorption of an API compared to its free base or other salt forms.[6] For instance, L-carnitine L-tartrate is recognized for being more soluble and readily absorbed than L-carnitine alone.[6] Studies have shown that L-carnitine L-tartrate can lead to a higher plasma concentration of the active molecule, suggesting improved bioavailability.[7][8]
-
Stability and Reduced Hygroscopicity: Hygroscopicity, the tendency of a substance to absorb moisture from the air, is a major challenge in pharmaceutical manufacturing, leading to issues with powder flow, tablet compression, and overall product stability.[9][10][11] L-tartrate salts can offer a less hygroscopic alternative to the free base or other salt forms.[12] For example, L-carnitine L-tartrate was specifically developed to be a less hygroscopic form of L-carnitine.[12][13]
-
Experimental Protocols: Preparation and Characterization of L-Tartrate Salts
The successful development of an L-tartrate salt form requires robust and well-defined experimental protocols for its preparation and characterization.
Preparation of L-Tartrate Salts
A common method for preparing L-tartrate salts involves the reaction of the free base of the API with L-tartaric acid in a suitable solvent system.
Step-by-Step Methodology:
-
Dissolution: Dissolve the API free base in a suitable organic solvent (e.g., isopropanol, acetone).[14]
-
Counterion Addition: In a separate vessel, dissolve a stoichiometric equivalent of L-(+)-tartaric acid in a suitable solvent, which may be the same as or different from the API's solvent.[15] Water can sometimes be used as a co-solvent.[15]
-
Mixing and Reaction: Add the L-tartaric acid solution to the API solution, typically at room temperature.[15] The mixture is then stirred for a period ranging from one hour to overnight to allow for salt formation and crystallization.[15]
-
Isolation: The resulting solid L-tartrate salt is isolated by filtration.
-
Washing and Drying: The isolated salt is washed with a cold solvent (e.g., cold acetone) to remove any unreacted starting materials and then dried under vacuum.[15]
Analytical Characterization of L-Tartrate Salts
Thorough analytical characterization is essential to confirm the identity, purity, and solid-state properties of the newly formed L-tartrate salt.
Key Analytical Techniques:
| Technique | Purpose |
| High-Performance Liquid Chromatography (HPLC) | To determine the purity of the API and quantify the amount of the L-tartrate salt.[16] |
| Ion Chromatography (IC) | To confirm the presence and quantify the tartrate counterion.[16][17] |
| Powder X-Ray Diffraction (PXRD) | To characterize the crystallinity and identify the specific polymorphic form of the salt.[14][16][18] |
| Differential Scanning Calorimetry (DSC) | To determine the melting point and other thermal properties of the salt.[16] |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability and determine the presence of solvates or hydrates.[16] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the chemical structure of the salt and the stoichiometric ratio of the API to the tartrate counterion.[14][18] |
| Karl Fischer Titration | To accurately determine the water content, especially for hydrated salt forms.[19] |
Case Study: L-Carnitine L-Tartrate
L-carnitine L-tartrate serves as an excellent example of the successful application of the L-tartrate salt form. L-carnitine itself is a hygroscopic and somewhat unstable compound.[10][11] The formation of the L-tartrate salt addresses these issues, resulting in a stable, non-hygroscopic solid that is more suitable for formulation into solid dosage forms like tablets and capsules.[9][12] Furthermore, studies suggest that the L-tartrate salt of L-carnitine is absorbed more rapidly than other forms.[7]
Regulatory Considerations
Tartaric acid and its salts, including sodium and potassium tartrates, are generally recognized as safe (GRAS) for use in food and pharmaceuticals by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Food Safety Authority (EFSA).[19][20][21][22] However, it is crucial to adhere to the specific regulations and maximum allowable daily intake levels set by these bodies.[20][23]
Conclusion
The selection of the L-tartrate salt form is a strategic decision in drug development that can significantly enhance the physicochemical properties and therapeutic performance of an active pharmaceutical ingredient. Its utility as a chiral resolving agent and its ability to improve solubility, stability, and bioavailability make it an invaluable tool for pharmaceutical scientists. A thorough understanding of the chemistry of tartaric acid isomers, coupled with robust experimental protocols for salt preparation and characterization, is paramount to harnessing the full potential of the L-tartrate salt form in the development of safe and effective medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. quora.com [quora.com]
- 6. codeage.com [codeage.com]
- 7. Free and total carnitine concentrations in pig plasma after oral ingestion of various L-carnitine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mammothlabssupplements.com [mammothlabssupplements.com]
- 9. researchgate.net [researchgate.net]
- 10. Solving manufacturing problems for L-carnitine-L-tartrate to improve the likelihood of successful product scale-up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. hrcak.srce.hr [hrcak.srce.hr]
- 12. US6372940B1 - Process for the preparation of non-hygroscopic salts of L(â)-carnitine - Google Patents [patents.google.com]
- 13. A Dose-Dependent Effect of Carnipure® Tartrate Supplementation on Endurance Capacity, Recovery, and Body Composition in an Exercise Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nonclassical Crystallization of the L‑Tartrate Salt of Cyamemazine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. IL157103A - PROCESS FOR PREPARING THE L - TARTRATE SALT OF (3aR) - 2, 3a, 4, 5, 6, 7 - HEXAHYDRO - 2 - METHYL - 3a - (PHENYLMETHYL) - 3H - PYRAZOLO [4,3-c] PYRIDIN - 3 - ONE - Google Patents [patents.google.com]
- 16. benchchem.com [benchchem.com]
- 17. Development of an Ion Chromatography Method for Analysis of Organic Anions (Fumarate, Oxalate, Succinate, and Tartrate) in Single Chromatographic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Sodium Tartrate | C4H4Na2O6 | CID 162637 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. eur-lex.europa.eu [eur-lex.europa.eu]
- 21. 21 CFR § 184.1804 - Sodium potassium tartrate. | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 22. codes.findlaw.com [codes.findlaw.com]
- 23. Food additives: tartaric acid and tartrates - AGRINFO Platform [agrinfo.eu]
Crystal structure analysis of Ethyl (R)-Nipecotate L-Tartrate
An In-depth Technical Guide to the Crystal Structure Analysis of Ethyl (R)-Nipecotate L-Tartrate
Introduction
Ethyl (R)-nipecotate, a chiral piperidine derivative, serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its stereochemistry is paramount to its biological activity, making the resolution of its racemic mixture a critical step in drug development. The use of a chiral resolving agent, such as L-tartaric acid, to form diastereomeric salts is a common and effective strategy. The subsequent crystallization of the desired diastereomer, in this case, this compound, allows for its separation.
A thorough understanding of the three-dimensional arrangement of atoms and molecules in the solid state, as provided by crystal structure analysis, is indispensable. This knowledge is fundamental to controlling the physicochemical properties of an active pharmaceutical ingredient (API), including its stability, solubility, and bioavailability. Furthermore, a well-characterized crystal structure provides an unambiguous confirmation of the absolute stereochemistry and reveals the intricate network of intermolecular interactions that govern the crystal packing.
This technical guide provides a comprehensive walkthrough of the process of determining the crystal structure of this compound, from the initial step of growing high-quality single crystals to the final analysis and interpretation of the crystallographic data. The methodologies described herein are grounded in established principles of crystallography and are designed to ensure the generation of a reliable and verifiable structural model.
Chapter 1: Crystallization of this compound
The Art and Science of Crystal Growth
The foundation of any successful crystal structure analysis is the availability of high-quality single crystals. The process of crystallization is a thermodynamic-driven self-assembly process where molecules arrange themselves into a highly ordered, three-dimensional lattice. For complex organic salts like this compound, achieving diffraction-quality crystals can be challenging due to factors such as polymorphism, solvent inclusion, and the presence of multiple chiral centers. The selection of an appropriate solvent system and crystallization technique is therefore of utmost importance.
Protocol: Slow Evaporation Method for Crystallization
The slow evaporation technique is a straightforward and often effective method for growing single crystals of organic compounds. The principle lies in gradually increasing the concentration of the solute in a solution until it reaches supersaturation, at which point crystal nucleation and growth can occur.
Experimental Protocol:
-
Preparation of the Saturated Solution:
-
Dissolve an accurately weighed amount of this compound in a suitable solvent (e.g., a mixture of methanol and water) at room temperature to create a nearly saturated solution.
-
Gentle warming and sonication can be used to aid dissolution.
-
-
Filtration:
-
Filter the solution through a syringe filter (0.22 µm pore size) into a clean, dust-free crystallizing dish or vial. This step is crucial to remove any particulate matter that could act as unwanted nucleation sites.
-
-
Controlled Evaporation:
-
Cover the container with a perforated lid (e.g., Parafilm with a few pinholes) to allow for slow evaporation of the solvent.
-
Place the container in a vibration-free and temperature-stable environment.
-
-
Monitoring and Harvesting:
-
Monitor the container periodically for the formation of crystals.
-
Once crystals of suitable size and quality have formed, carefully harvest them from the solution using a spatula or forceps.
-
Gently wash the crystals with a small amount of a solvent in which the compound is sparingly soluble (e.g., diethyl ether) to remove any residual mother liquor and then allow them to air dry.
-
Crystal Screening and Selection
Prior to X-ray diffraction analysis, a careful selection of the best crystal is performed under a stereomicroscope. An ideal crystal should be well-formed with smooth faces and sharp edges, and it should be free of any visible defects such as cracks or inclusions. The use of cross-polarized light can help to identify single crystals, which will exhibit uniform extinction as the polarizing stage is rotated.
Chapter 2: Single-Crystal X-ray Diffraction (SC-XRD) Data Collection
Principles of X-ray Diffraction
Single-crystal X-ray diffraction is a non-destructive analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystal. When a beam of monochromatic X-rays is directed at a single crystal, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice. The resulting diffraction pattern of spots, known as reflections, contains information about the size, shape, and symmetry of the unit cell, as well as the arrangement of atoms within it. The relationship between the angle of diffraction and the spacing between atomic planes is described by Bragg's Law (nλ = 2d sinθ).
Instrumentation
Modern single-crystal X-ray diffractometers are highly automated instruments. A typical setup includes:
-
X-ray Source: Commonly a sealed X-ray tube with a molybdenum (Mo, λ = 0.71073 Å) or copper (Cu, λ = 1.5418 Å) anode.
-
Goniometer: A device for precisely orienting the crystal in the X-ray beam.
-
Detector: A sensitive area detector (e.g., a CCD or CMOS detector) for recording the diffraction pattern.
-
Cryosystem: A low-temperature device (e.g., an Oxford Cryosystems Cryostream) to cool the crystal, which minimizes thermal motion of the atoms and can protect it from radiation damage.
Protocol: Mounting the Crystal and Data Collection Strategy
Experimental Protocol:
-
Crystal Mounting:
-
A suitable crystal is selected and mounted on the tip of a glass fiber or a cryoloop using a small amount of cryoprotectant oil (e.g., paratone-N).
-
The mounted crystal is then placed on the goniometer head of the diffractometer.
-
-
Centering and Unit Cell Determination:
-
The crystal is centered in the X-ray beam using a video microscope.
-
A short pre-experiment is run to collect a few frames of data, from which the diffraction software can determine the crystal system, lattice parameters, and a preliminary orientation matrix.
-
-
Data Collection Strategy:
-
Based on the unit cell and crystal symmetry, the software calculates an optimal strategy for collecting a complete and redundant dataset.
-
Key parameters for data collection include:
-
Temperature: Typically 100 K to reduce thermal vibrations.
-
Exposure time per frame: Dependent on the crystal's diffracting power.
-
Frame width: The extent of rotation for each frame (e.g., 0.5°).
-
Scan range: The total rotation range to be covered.
-
-
-
Data Integration and Reduction:
-
After data collection, the raw diffraction images are processed. This involves integrating the intensities of the reflections and applying corrections for factors such as Lorentz and polarization effects, and absorption. The output is a file containing the Miller indices (h, k, l) and the corresponding intensities and standard uncertainties for each reflection.
-
Chapter 3: Structure Solution and Refinement
From Diffraction Pattern to Electron Density Map
The ultimate goal of the structure determination process is to generate a three-dimensional electron density map of the unit cell. However, the diffraction experiment only provides the intensities (related to the square of the structure factor amplitudes), while the phase information is lost. This is known as the "phase problem" in crystallography. For small molecules, this problem is typically solved using direct methods, which employ statistical relationships between the phases of strong reflections.
Software Ecosystem for Crystallography
A number of powerful software suites are available for solving and refining crystal structures. A common workflow involves using a graphical user interface like Olex2, which integrates the powerful command-line programs of the SHELX suite (e.g., SHELXT for structure solution and SHELXL for refinement).
Protocol: Structure Solution and Refinement using Olex2 with SHELX
Workflow Diagram:
Caption: Workflow for Crystal Structure Determination.
Step-by-Step Refinement:
-
Structure Solution: The integrated data file (hkl file) is used by a program like SHELXT to solve the phase problem and generate an initial structural model.
-
Initial Refinement: This initial model is then refined using SHELXL. In the early stages, isotropic displacement parameters are used for all non-hydrogen atoms.
-
Atom Assignment: The positions of the atoms are examined, and any missing or misplaced atoms are identified and corrected.
-
Anisotropic Refinement: Once all non-hydrogen atoms have been located, they are refined anisotropically, which models the thermal motion of each atom as an ellipsoid.
-
Locating Hydrogen Atoms: Hydrogen atoms can often be located in the difference electron density map. Alternatively, they can be placed in geometrically calculated positions and refined using a riding model.
-
Final Refinement Cycles: The model is refined until convergence is reached, meaning that the shifts in the refined parameters are negligible. The quality of the final model is assessed by examining the R-factors (R1, wR2) and the goodness-of-fit (GooF).
Chapter 4: Analysis and Interpretation of the Crystal Structure
The Asymmetric Unit and the Crystal Lattice
The asymmetric unit is the smallest part of the crystal structure from which the entire three-dimensional structure can be generated by applying the symmetry operations of the space group. For this compound, the asymmetric unit would contain one ethyl (R)-nipecotate cation and one L-tartrate anion.
Molecular Conformation and Stereochemistry
The crystal structure provides a definitive confirmation of the relative and absolute stereochemistry of the chiral centers. The conformation of the piperidine ring in the nipecotate cation and the conformation of the tartrate anion can be precisely determined from the refined atomic coordinates. The absolute configuration can be established by calculating the Flack parameter, which should be close to zero for the correct enantiomer.
Supramolecular Assembly: The Role of Hydrogen Bonding
The crystal packing is dictated by a network of intermolecular interactions, with hydrogen bonds playing a dominant role in organic salts. A detailed analysis of the hydrogen bonding network reveals how the cations and anions are linked together to form a stable three-dimensional structure. This includes strong charge-assisted hydrogen bonds between the ammonium group of the nipecotate and the carboxylate groups of the tartrate, as well as hydrogen bonds involving the hydroxyl groups of the tartrate.
Table 1: Example Crystallographic Data for this compound
| Parameter | Value |
| Chemical formula | C13H23NO8 |
| Formula weight | 321.33 |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Orthorhombic |
| Space group | P212121 |
| Unit cell dimensions | a = 6.5432(3) Å, b = 10.9876(5) Å, c = 20.1234(9) Å |
| Volume | 1447.89(11) ų |
| Z | 4 |
| Density (calculated) | 1.474 Mg/m³ |
| Absorption coefficient | 0.123 mm⁻¹ |
| F(000) | 688 |
| Crystal size | 0.25 x 0.20 x 0.15 mm³ |
| Theta range for data collection | 2.50 to 27.50° |
| Reflections collected | 15890 |
| Independent reflections | 3321 [R(int) = 0.0345] |
| Completeness to theta = 25.00° | 99.8 % |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 3321 / 0 / 208 |
| Goodness-of-fit on F² | 1.054 |
| Final R indices [I>2sigma(I)] | R1 = 0.0356, wR2 = 0.0876 |
| R indices (all data) | R1 = 0.0412, wR2 = 0.0912 |
| Absolute structure parameter | 0.02(4) |
| Largest diff. peak and hole | 0.345 and -0.213 e.Å⁻³ |
Crystallographic Data Validation and Reporting
Before publication or deposition in a crystallographic database, the final structural model must be validated. The checkCIF algorithm, developed by the International Union of Crystallography (IUCr), is a standard tool for this purpose. It checks the self-consistency of the crystallographic data and looks for potential errors or anomalies. The final validated structure is typically reported in the form of a Crystallographic Information File (CIF).
Conclusion
The crystal structure analysis of this compound provides a wealth of information that is crucial for its development as a pharmaceutical intermediate. It offers an unambiguous determination of its three-dimensional structure, confirming the absolute stereochemistry and revealing the conformational preferences of the constituent ions. Furthermore, the detailed understanding of the hydrogen bonding network and crystal packing provides insights into the solid-state properties of the material. The rigorous application of the protocols outlined in this guide ensures the generation of a high-quality, reliable, and verifiable crystal structure, which is an indispensable component of modern drug development.
A Comprehensive Technical Guide to the Thermochemical Analysis of Ethyl (R)-Nipecotate L-Tartrate
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This in-depth technical guide provides a comprehensive framework for understanding and evaluating the thermochemical properties of Ethyl (R)-Nipecotate L-Tartrate. As a critical chiral building block in pharmaceutical synthesis, a thorough characterization of its solid-state behavior is paramount for ensuring drug product stability, quality, and efficacy. This document moves beyond a simple recitation of data to offer a foundational understanding of the principles and practical applications of thermal analysis techniques in the context of this specific pharmaceutical salt.
Introduction: The Significance of Thermochemical Data in Pharmaceutical Development
In the landscape of drug development, the solid-state properties of an active pharmaceutical ingredient (API) are as crucial as its pharmacological activity. For a chiral salt like this compound, understanding its thermal behavior is not merely an academic exercise; it is a critical component of risk management and quality control. Thermochemical data provides invaluable insights into:
-
Stability and Shelf-life: The temperatures at which a compound melts or decomposes are direct indicators of its thermal stability. This information is fundamental for determining appropriate storage conditions and predicting the shelf-life of both the drug substance and the final drug product.
-
Polymorphism: Many pharmaceutical solids can exist in multiple crystalline forms, a phenomenon known as polymorphism. Each polymorph can have different physical properties, including solubility, bioavailability, and stability.[1] Differential Scanning Calorimetry (DSC) is a primary tool for identifying and characterizing these different forms.
-
Purity Assessment: The presence of impurities can often be detected by changes in the melting point or the appearance of additional thermal events in a DSC thermogram.
-
Formulation and Manufacturing: Knowledge of thermal properties is essential for designing robust manufacturing processes. For instance, understanding the melting behavior is critical for processes like hot-melt extrusion, while decomposition temperatures are crucial for setting drying and milling parameters.
Physicochemical Properties of this compound
A foundational understanding of the basic physicochemical properties of this compound is essential before delving into its thermochemical analysis.
| Property | Value | Source(s) |
| Chemical Name | Ethyl (R)-3-Piperidinecarboxylate L-Tartrate | ChemBK, PubChem |
| CAS Number | 167392-57-6 | ChemBK, PubChem |
| Molecular Formula | C₁₂H₂₁NO₈ | ChemBK, PubChem |
| Molecular Weight | 307.30 g/mol | PubChem |
| Appearance | White crystalline solid | ChemBK |
| Melting Point | 157-159 °C | ChemBK |
| Solubility | Soluble in water and methanol | ChemBK |
Core Thermochemical Analysis Techniques
The two cornerstone techniques for evaluating the thermochemical properties of a pharmaceutical salt are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC)
DSC is a powerful technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[2] This allows for the detection of thermal events such as melting, crystallization, and solid-state transitions.
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan.
-
Crucible Sealing: Crimp the pan with a lid. For initial screening, a pierced lid is often used to allow for the escape of any volatiles.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
Equilibrate the sample at 25 °C.
-
Ramp the temperature from 25 °C to 200 °C at a heating rate of 10 °C/min. A higher rate may be used for initial screening, while a slower rate can provide better resolution of thermal events.
-
Purge the cell with an inert gas, such as nitrogen, at a flow rate of 50 mL/min to prevent oxidative degradation.
-
-
Data Analysis: Analyze the resulting thermogram for endothermic (heat absorbing) and exothermic (heat releasing) events.
Based on the known properties of the compound and its constituents, a hypothetical DSC thermogram for this compound would be expected to show:
-
An Endotherm Corresponding to Melting: A sharp endothermic peak should be observed in the range of 157-159 °C, corresponding to the melting of the crystalline salt. The onset temperature of this peak is typically reported as the melting point. The area under this peak can be integrated to determine the enthalpy of fusion (ΔHfus), which is a measure of the energy required to melt the substance.
-
Potential for Polymorphism: If the sample is a mixture of polymorphs, multiple melting endotherms or a broad melting range may be observed. A heat-cool-heat cycle in the DSC can be used to investigate polymorphic transitions.
-
Dehydration: If the salt exists as a hydrate, an endothermic peak would be observed at a temperature below the melting point, corresponding to the loss of water.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[3] It is particularly useful for determining the thermal stability and decomposition profile of a compound, as well as quantifying the amount of volatile components, such as water or residual solvents.
-
Sample Preparation: Place 5-10 mg of this compound into a TGA pan (typically alumina or platinum).
-
Instrument Setup: Place the pan onto the TGA balance.
-
Thermal Program:
-
Equilibrate the sample at 25 °C.
-
Ramp the temperature from 25 °C to a temperature above the expected decomposition, for instance, 300 °C, at a heating rate of 10 °C/min.
-
Maintain an inert atmosphere using nitrogen at a flow rate of 50 mL/min.
-
-
Data Analysis: Analyze the resulting TGA curve (mass vs. temperature) and its first derivative (DTG curve) to identify mass loss events.
A hypothetical TGA thermogram for this compound would likely exhibit:
-
Initial Mass Loss (if hydrated): A mass loss step at temperatures below 100-120 °C would indicate the presence of water of hydration. The percentage of mass loss can be used to determine the stoichiometry of the hydrate.
-
Thermal Decomposition: A significant mass loss at higher temperatures indicates the decomposition of the compound. For tartrate salts, the tartaric acid moiety often degrades first.[4] Studies on tartaric acid show decomposition starting around 170 °C.[5][6] Therefore, a major decomposition step would be expected to begin in the vicinity of or shortly after the melting point. The onset temperature of this decomposition is a key indicator of the compound's thermal stability.
Visualizing the Thermochemical Analysis Workflow
The following diagrams illustrate the logical flow of the experimental protocols and the relationship between the obtained data and its interpretation.
Advanced Insights and Causality in Experimental Design
The choice of experimental parameters in thermal analysis is not arbitrary; it is dictated by the specific questions being asked about the material.
-
Heating Rate: A faster heating rate can increase the sensitivity for detecting weak thermal events but may decrease resolution, causing events to overlap. Conversely, a slower heating rate enhances resolution but may reduce sensitivity. For initial screening, 10-20 °C/min is common, while for detailed studies of polymorphism or kinetics, slower rates of 1-5 °C/min are often employed.
-
Atmosphere: An inert atmosphere (e.g., nitrogen or argon) is crucial to prevent oxidative degradation of the sample, ensuring that the observed thermal events are intrinsic to the material's stability and not an artifact of a reaction with air.
-
Sample Mass: A larger sample mass can improve the signal-to-noise ratio for weak transitions. However, it can also lead to thermal gradients within the sample, resulting in broader peaks and reduced resolution. A smaller sample mass generally provides better resolution.
-
Crucible Type: The choice of crucible material (e.g., aluminum, copper, platinum) and whether it is open, closed, or hermetically sealed can significantly impact the results. For studying melting behavior, a crimped or hermetically sealed pan is used to prevent mass loss due to evaporation. For TGA, an open pan is used to allow for the free escape of evolved gases.
Conclusion: A Self-Validating Approach to Thermochemical Characterization
A comprehensive thermochemical characterization of this compound is a self-validating process. The data from DSC and TGA should be complementary. For example, a mass loss observed in the TGA at a specific temperature should correspond to an endothermic event in the DSC thermogram if it is due to dehydration or decomposition. By systematically applying these techniques and carefully interpreting the data in the context of the molecule's structure and intended use, researchers and drug development professionals can build a robust understanding of its solid-state properties. This knowledge is fundamental for the development of safe, stable, and effective pharmaceutical products.
References
- 1. researchgate.net [researchgate.net]
- 2. alraziuni.edu.ye [alraziuni.edu.ye]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. How to Assess Tartaric Acid Stability in Heat Exposure [eureka.patsnap.com]
- 6. Perspectives and Limitations of Tartaric Acid Diamides as Phase Change Materials for Sustainable Heat Applications - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Potential Off-Target Effects of Ethyl (R)-Nipecotate Derivatives
Introduction: The Therapeutic Promise and Off-Target Challenge of Ethyl (R)-Nipecotate Derivatives
Ethyl (R)-nipecotate is a chiral molecule and a prodrug of (R)-nipecotic acid, which is known to inhibit the reuptake of γ-aminobutyric acid (GABA).[1] GABA is the primary inhibitory neurotransmitter in the central nervous system (CNS), and its proper regulation is crucial for maintaining neuronal excitability.[2][3] By blocking the GABA transporters (GATs), particularly GAT1, these compounds increase the concentration of GABA in the synaptic cleft, thereby enhancing GABAergic neurotransmission.[2][4] This mechanism of action has made Ethyl (R)-nipecotate and its derivatives promising candidates for the treatment of neurological disorders characterized by excessive neuronal excitation, such as epilepsy.[4][5]
The therapeutic efficacy of a drug is intrinsically linked to its selectivity for the intended biological target. However, small molecule drugs often interact with unintended proteins, leading to off-target effects.[6] These off-target interactions can result in a range of outcomes, from negligible side effects to severe adverse drug reactions (ADRs), which are a significant cause of drug attrition during development.[7][8] Therefore, a thorough understanding and early assessment of the potential off-target effects of Ethyl (R)-Nipecotate derivatives are paramount for the development of safe and effective therapeutics.
This technical guide provides a comprehensive overview of the potential off-target effects of Ethyl (R)-Nipecotate derivatives. It is designed to equip researchers, scientists, and drug development professionals with the knowledge and methodologies to anticipate, identify, and mitigate these risks.
On-Target Pharmacology: The GABA Transporter Family
The primary targets of Ethyl (R)-Nipecotate derivatives are the GABA transporters (GATs). To date, four distinct GATs have been identified and cloned: GAT1, GAT2, GAT3, and the betaine/GABA transporter 1 (BGT1).[9] These transporters are responsible for clearing GABA from the synaptic cleft, thereby terminating its inhibitory signal.[2]
While selective inhibition of GAT1 is the intended mechanism for many therapeutic applications, the various GAT subtypes exhibit differential expression patterns throughout the brain.[9] This raises the possibility that non-selective inhibition of other GATs could lead to unintended physiological effects. For instance, GAT1 is found near the synapse, while BGT1 is located extrasynaptically.[10] This anatomical distinction suggests that inhibitors with different GAT subtype selectivities could have varied effects on synaptic versus extrasynaptic GABA levels.[10]
It is also important to note that while nipecotic acid itself shows minimal selectivity for GAT1, derivatives like tiagabine have a significantly higher affinity for GAT1 over GAT2 and GAT3.[11] The development of derivatives with high selectivity for specific GAT subtypes is a key strategy to minimize off-target effects within the GABA transporter family.
Potential Off-Target Interactions: A Broader Perspective
The structural features of Ethyl (R)-Nipecotate derivatives that confer affinity for GATs may also enable binding to other proteins with similar binding pockets. A systematic evaluation of potential off-target interactions is therefore a critical component of the drug development process.
Other Neurotransmitter Transporters
Given the structural similarities among neurotransmitter transporters, there is a potential for Ethyl (R)-Nipecotate derivatives to interact with transporters for other neurotransmitters, such as dopamine, serotonin, and norepinephrine. Such interactions could lead to a wide range of unintended pharmacological effects, impacting mood, cognition, and motor control.
G-Protein Coupled Receptors (GPCRs)
GPCRs represent a large and diverse family of receptors that are common off-target liabilities for many drugs. Interactions with GPCRs can trigger a cascade of intracellular signaling events, leading to a variety of physiological responses.
Ion Channels
Ion channels are critical for neuronal excitability, and their modulation by off-target interactions can have profound effects on the nervous system. For example, blockade of the human ether-a-go-go-related gene (hERG) potassium channel is a well-known cause of drug-induced cardiac arrhythmias.
Enzymes
Inhibition or activation of enzymes involved in critical metabolic pathways can lead to toxicity. For example, some drugs have been shown to have off-target effects on GABA-transaminase (GABA-T), an enzyme responsible for GABA degradation.[12]
Strategies and Methodologies for Assessing Off-Target Effects
A tiered and integrated approach to off-target screening is essential for the early identification and mitigation of potential liabilities.[13][14] This involves a combination of in silico, in vitro, and in vivo methodologies.
In Silico Approaches
Computational methods, such as quantitative structure-activity relationship (QSAR) modeling and pharmacophore-based screening, can be used to predict potential off-target interactions based on the chemical structure of the compound.[6][15] These predictive models can help prioritize which compounds to advance and which assays to perform.[15]
In Vitro Screening Panels
In vitro safety pharmacology profiling is a cornerstone of off-target assessment.[7][16] This typically involves screening compounds against a panel of known off-target proteins, including receptors, ion channels, transporters, and enzymes.[8][16] Several contract research organizations (CROs) offer standardized and customizable safety panels.[7][13][14][16]
Table 1: Example of a Tiered In Vitro Safety Screening Approach
| Tier | Purpose | Example Panels |
| Tier 1 | Early Hazard Identification | Core safety panels (e.g., SafetyScreen18, SafetyScreen44) covering high-risk targets.[13][14] |
| Tier 2 | Lead Optimization & SAR | Extended panels (e.g., SafetyScreen59) to build structure-activity relationships for off-target effects.[13][14] |
| Tier 3 | Candidate Selection | Comprehensive profiling for a deep mechanistic understanding of off-target liabilities.[13][14] |
Experimental Protocols
-
Objective: To determine the binding affinity of a test compound for a specific off-target receptor.
-
Materials:
-
Cell membranes expressing the receptor of interest.
-
A radiolabeled ligand known to bind to the receptor.
-
Test compound (Ethyl (R)-Nipecotate derivative).
-
Assay buffer.
-
Scintillation fluid and counter.
-
-
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound.
-
Allow the binding to reach equilibrium.
-
Separate the bound from the unbound radioligand by rapid filtration.
-
Measure the amount of bound radioactivity using a scintillation counter.
-
Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Determine the binding affinity (Ki) using the Cheng-Prusoff equation.
-
-
Objective: To assess the functional effect of a test compound on a specific ion channel.
-
Materials:
-
Cells stably expressing the ion channel of interest.
-
Patch-clamp electrophysiology setup.
-
Appropriate intracellular and extracellular recording solutions.
-
Test compound.
-
-
Procedure:
-
Establish a whole-cell patch-clamp recording from a single cell.
-
Apply a voltage protocol to elicit ion channel currents.
-
Perfuse the cell with a solution containing the test compound at various concentrations.
-
Record the changes in the ion channel current in the presence of the test compound.
-
Analyze the data to determine the effect of the compound on channel activity (e.g., inhibition, activation, alteration of kinetics).
-
Chemoproteomics and Other Advanced Techniques
Emerging technologies like chemical biology techniques (e.g., affinity capture, activity-based protein profiling) and proteome-wide biophysical methods (e.g., cellular thermal shift assay) coupled with mass spectrometry can provide a more unbiased and comprehensive view of a compound's off-target interactions within a cellular context.[17]
Visualizing the Path from On-Target to Off-Target Assessment
The following diagrams illustrate the key concepts and workflows discussed in this guide.
Caption: On-target mechanism of Ethyl (R)-Nipecotate derivatives.
Caption: A tiered workflow for off-target effect assessment.
Conclusion: A Proactive Approach to Safer Drug Development
The development of Ethyl (R)-Nipecotate derivatives holds significant promise for the treatment of neurological disorders. However, a proactive and comprehensive assessment of their potential off-target effects is not merely a regulatory hurdle but a fundamental aspect of responsible drug development. By integrating computational predictions, tiered in vitro screening, and advanced mechanistic studies, researchers can build a robust safety profile for their lead candidates. This approach not only de-risks the development process but also ultimately contributes to the creation of safer and more effective medicines for patients in need.
References
- 1. Ethyl (R)-(-)-3-Piperidinecarboxylate | 25137-01-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 2. GABA reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 3. GABA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. What are GAT1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. The GABA transporter and its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 7. wuxibiology.com [wuxibiology.com]
- 8. researchgate.net [researchgate.net]
- 9. GABA transporters as drug targets for modulation of GABAergic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Selective GABA Transporter Inhibitors Tiagabine and EF1502 Exhibit Mechanistic Differences in Their Ability to Modulate the Ataxia and Anticonvulsant Action of the Extrasynaptic GABAA Receptor Agonist Gaboxadol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structural basis of GABA reuptake inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sustained Inhibition of GABA-AT by OV329 Enhances Neuronal Inhibition and Prevents Development of Benzodiazepine Refractory Seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 14. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 15. Knowledge-Based Approaches to Off-Target Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pharmaron.com [pharmaron.com]
- 17. Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development - American Chemical Society [acs.digitellinc.com]
Methodological & Application
Application Note: A Systematic Approach to Chiral HPLC Method Development for the Enantiomeric Purity of Ethyl (R)-Nipecotate
Abstract
This document provides a comprehensive guide and a detailed protocol for developing a robust chiral High-Performance Liquid Chromatography (HPLC) method for the analysis of Ethyl (R)-Nipecotate. Ethyl nipecotate is a critical chiral building block in the synthesis of various pharmaceutical agents.[1] Ensuring its enantiomeric purity is paramount for the safety and efficacy of the final drug product. This guide follows a systematic, science-driven approach, beginning with chiral stationary phase (CSP) and mobile phase screening, followed by method optimization and validation, grounded in established chromatographic principles and regulatory expectations.
Introduction: The Imperative of Chiral Purity
Chirality is a fundamental property of many drug molecules, where enantiomers—non-superimposable mirror images—can exhibit vastly different pharmacological and toxicological profiles.[2] The case of thalidomide, where one enantiomer was therapeutic while the other was teratogenic, remains a stark reminder of the importance of controlling stereochemistry in pharmaceuticals.[2] Consequently, regulatory agencies mandate strict control over the enantiomeric purity of chiral drugs and intermediates.[3]
Ethyl (R)-Nipecotate, a derivative of nipecotic acid, is a key intermediate in the synthesis of several neuroactive compounds.[4][5] Its stereochemical configuration is crucial for the desired biological activity. Chiral HPLC is the most powerful and widely used technique for separating enantiomers and determining enantiomeric purity due to its accuracy, reproducibility, and scalability.[6] This guide details a logical workflow for developing a reliable analytical method for this specific purpose.
Foundational Principles & Analyte Properties
Analyte Structure and Characteristics
Ethyl (R)-Nipecotate is a secondary amine and an ethyl ester. Its basic nature, due to the piperidine ring's nitrogen atom, is the most critical factor influencing chromatographic behavior. This basicity can lead to strong, undesirable interactions with acidic residual silanol groups on the silica gel support of the CSP, causing severe peak tailing and poor resolution. Therefore, mitigating these interactions is a primary goal of method development.
The Mechanism of Polysaccharide-Based Chiral Recognition
Polysaccharide-based CSPs, such as those derived from derivatized cellulose or amylose, are the most successful and versatile for a broad range of chiral compounds.[3] Chiral recognition occurs through a combination of transient interactions between the analyte and the chiral selector, including:
-
Hydrogen Bonding: Interactions with the carbamate groups on the polysaccharide derivatives.
-
π-π Interactions: Between aromatic rings of the CSP and the analyte (if present).
-
Steric Interactions: The analyte must fit into the chiral grooves or cavities of the polysaccharide's helical structure. The different spatial arrangements of enantiomers lead to differences in the stability of the diastereomeric complexes formed with the CSP, resulting in different retention times.[2][7]
The Method Development Workflow: A Phased Approach
A systematic screening approach is the most efficient strategy for chiral method development, as the complex retention mechanisms are often difficult to predict.[8] The workflow involves screening multiple columns and mobile phase systems to identify the most promising conditions, which are then further optimized.
Figure 1: A systematic workflow for chiral HPLC method development.
Phase 1: Column and Mobile Phase Screening
The initial screening aims to identify a CSP and mobile phase combination that provides any discernible separation (α > 1.0) and acceptable peak shape.
3.1.1 Chiral Stationary Phase (CSP) Selection
Given their broad applicability, screening should focus on immobilized polysaccharide-based columns, which offer enhanced solvent compatibility compared to their coated counterparts.[9] A recommended starting set includes columns with complementary chiral selectors:
-
Amylose-based CSP: e.g., Amylose tris(3,5-dimethylphenylcarbamate) - Known for high success rates.[1]
-
Cellulose-based CSP: e.g., Cellulose tris(3,5-dimethylphenylcarbamate)
-
Alternative derivatized CSPs: To broaden the screening space.
3.1.2 Mobile Phase Selection & The Role of Additives
Screening is typically performed in Normal Phase (NP) mode, as it often yields better selectivity for chiral separations.[10]
-
Primary Screening Mobile Phase (Normal Phase): A mixture of n-Hexane and an alcohol (e.g., Ethanol or Isopropanol). A common starting point is 80:20 (v/v) n-Hexane:Ethanol.[1]
-
The Critical Basic Additive: Due to the basic nature of Ethyl Nipecotate, a basic additive is essential to suppress interactions with silanol groups and achieve symmetrical peaks. Diethylamine (DEA) at a concentration of 0.1% (v/v) is the most common and effective choice.[10][11] In its absence, the analyte may show very broad peaks or fail to elute entirely.
Protocol 1: Initial CSP and Mobile Phase Screening
-
Column Installation: Install an amylose-based CSP (e.g., CHIRALPAK® IA or equivalent, 250 x 4.6 mm, 5 µm).
-
System Equilibration: Equilibrate the column with the mobile phase (n-Hexane:Ethanol:DEA 80:20:0.1, v/v/v) at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.[12]
-
Sample Preparation: Prepare a 1.0 mg/mL solution of racemic Ethyl Nipecotate in the mobile phase.
-
Initial Injection: Inject 5 µL of the sample solution.
-
Run Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 210 nm (as the analyte lacks a strong chromophore).
-
-
Evaluation: Assess the chromatogram for the number of peaks, resolution (Rs), and peak shape (asymmetry factor).
-
Iterate: Repeat steps 1-6 for a cellulose-based CSP. If no separation is achieved, consider altering the alcohol modifier (e.g., switch to Isopropanol) or screening in Polar Organic or Reversed Phase modes.
Table 1: Example Screening Results
| CSP (Stationary Phase) | Mobile Phase (v/v/v) | k1 | k2 | α (Selectivity) | Rs (Resolution) | Asymmetry | Assessment |
|---|---|---|---|---|---|---|---|
| Amylose-DMPC¹ | Hex/EtOH/DEA (80/20/0.1) | 2.5 | 3.5 | 1.40 | 3.6 | 1.1 | Excellent Candidate |
| Cellulose-DMPC² | Hex/EtOH/DEA (80/20/0.1) | 3.1 | 3.3 | 1.06 | 0.8 | 1.3 | Poor Resolution |
| Amylose-DMPC¹ | Hex/IPA/DEA (90/10/0.1) | 4.8 | 6.1 | 1.27 | 2.5 | 1.2 | Good Candidate |
¹DMPC: tris(3,5-dimethylphenylcarbamate) ²EtOH: Ethanol; IPA: Isopropanol; DEA: Diethylamine
Based on these hypothetical results, the amylose-based CSP with a Hexane/Ethanol/DEA mobile phase is the most promising condition to move forward to optimization.
Phase 2: Method Optimization
Optimization aims to improve the resolution (ideally Rs > 2.0), reduce run time, and ensure the method is robust. The most impactful parameters are mobile phase composition and temperature.[12]
References
- 1. Liquid Chromatographic Separation and Thermodynamic Investigation of Ethyl Nipecotate Enantiomers on Immobilized Amylos… [ouci.dntb.gov.ua]
- 2. Getting Started with Chiral Method Development - Regis Technologies [registech.com]
- 3. Applications of Polysaccharide-Based Chiral Stationary Phases for Resolution of Different Compound Classes | Springer Nature Experiments [experiments.springernature.com]
- 4. US20040039206A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]
- 5. Esters of nipecotic and isonipecotic acids as potential anticonvulsants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. chiraltech.com [chiraltech.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. chiraltech.com [chiraltech.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Application Notes & Protocols: The Strategic Use of Ethyl (R)-Nipecotate L-Tartrate in Asymmetric Synthesis
Authored by: Senior Application Scientist, Gemini Division
Introduction: The Imperative of Chirality and the Role of Piperidine Scaffolds
In the landscape of modern drug discovery and development, stereochemistry is not a trivial detail but a central determinant of a molecule's therapeutic efficacy and safety profile. The specific three-dimensional arrangement of atoms can dictate the interaction with chiral biological targets like enzymes and receptors, meaning that one enantiomer of a drug may be highly active while the other is inactive or, in some cases, detrimental. The chiral piperidine motif is a ubiquitous structural feature in a multitude of natural products and active pharmaceutical ingredients (APIs), making the stereocontrolled synthesis of these heterocycles a paramount objective in medicinal chemistry.[1][2]
Ethyl (R)-Nipecotate L-Tartrate emerges as a critical tool in this endeavor. It is not merely a reagent but a strategic chiral building block, providing a pre-defined stereocenter that serves as an anchor for the construction of complex, optically active molecules.[3] This guide provides an in-depth exploration of its application, grounded in the principles of asymmetric synthesis and supported by actionable protocols for the research scientist.
Physicochemical Profile and Handling
This compound is the stable, crystalline salt formed between the (R)-enantiomer of ethyl nipecotate and L-(+)-tartaric acid.[4] This salt form is advantageous for handling, storage, and purification compared to the free base, which is often a liquid or oil.[3]
| Property | Value | Source |
| Chemical Name | Ethyl (R)-3-Piperidinecarboxylate L-Tartrate | [4] |
| CAS Number | 167392-57-6 | [5] |
| Molecular Formula | C₁₃H₂₁NO₈ | [4] |
| Molecular Weight | 323.31 g/mol | - |
| Appearance | White crystalline solid/powder | [4] |
| Melting Point | 157-159 °C | [4] |
| Solubility | Soluble in water, methanol | [4] |
| Storage | Store in a cool, dry, well-ventilated place | [3] |
The Strategic Role in Asymmetric Synthesis: A Chiral Pool Approach
The primary application of this compound is as a starting material in a "chiral pool" synthesis strategy. This approach leverages a readily available, enantiomerically pure natural product or derivative to introduce chirality into a target molecule, thereby avoiding the often complex and costly steps of de novo asymmetric induction or late-stage chiral resolution.
Causality Behind the Strategy: The C3 stereocenter of the piperidine ring is fixed in the (R)-configuration. By performing chemical transformations that do not affect this chiral center, chemists can build molecular complexity while retaining the desired stereochemistry. The most common transformation involves the secondary amine of the piperidine ring, which serves as a versatile nucleophilic handle for elaboration.
The Function of the L-Tartrate Counter-ion
The use of L-tartaric acid is a deliberate choice. It serves as a chiral resolving agent to separate the (R) and (S) enantiomers from a racemic mixture of ethyl nipecotate.[6] The diastereomeric salts—(R)-nipecotate/L-tartrate and (S)-nipecotate/L-tartrate—exhibit different physical properties, most notably solubility, allowing for their separation by fractional crystallization. This classical resolution remains a robust and economically viable method for producing enantiopure materials on a large scale.[7]
Core Application: Synthesis of N-Substituted Piperidine Derivatives
A primary use for Ethyl (R)-Nipecotate is the synthesis of N-substituted derivatives, which are precursors to a wide range of biologically active compounds, including CNS-active agents and enzyme inhibitors.[3][8] The reaction typically involves the acylation or alkylation of the piperidine nitrogen.
General Reaction Scheme: N-Acylation
The nucleophilic secondary amine of the piperidine ring readily reacts with electrophilic acylating agents, such as acid chlorides or anhydrides, to form a stable amide bond. This is a foundational reaction for creating libraries of potential drug candidates.
Application Protocol: N-Acylation of Ethyl (R)-Nipecotate with 2-Thiopheneacetyl Chloride
This protocol describes the synthesis of (R)-ethyl 1-(2-thiopheneacetyl)-3-piperidinecarboxylate, a key intermediate. For the synthesis of the corresponding (S)-enantiomer, which has been investigated as an immunopotentiating agent, one would start with (S)-ethyl nipecotate.[9][10] The procedure is analogous.
Trustworthiness of Protocol: This protocol is based on the well-established Schotten-Baumann reaction conditions, which are robust for the acylation of amines.[9] The use of an aqueous basic solution simultaneously deprotonates the amine starting material (if it's a salt) and neutralizes the HCl byproduct, driving the reaction to completion.
Materials:
-
This compound (1.0 equiv)
-
2-Thiopheneacetyl chloride (1.1 equiv)
-
Sodium Bicarbonate (NaHCO₃) (3.0 equiv)
-
Dichloromethane (DCM)
-
Deionized Water
-
Brine (saturated aq. NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Magnetic stirrer, round-bottom flask, separatory funnel, standard glassware.
Step-by-Step Methodology:
-
Preparation of Starting Material Solution:
-
In a round-bottom flask, dissolve this compound (e.g., 3.23 g, 10 mmol) in a biphasic mixture of DCM (50 mL) and an aqueous solution of NaHCO₃ (e.g., 2.52 g, 30 mmol in 50 mL of water).
-
Stir vigorously for 15-20 minutes. This step liberates the free (R)-ethyl nipecotate base into the organic layer.
-
Cool the flask to 0 °C in an ice-water bath.
-
Causality Note: The base neutralizes the tartaric acid and prepares the nucleophilic secondary amine for reaction. Cooling is essential to control the exothermicity of the acylation reaction.
-
-
Acylation Reaction:
-
To the stirred, cold biphasic mixture, add 2-thiopheneacetyl chloride (e.g., 1.77 g, 11 mmol) dropwise via syringe over 10 minutes. A slight excess of the acid chloride ensures complete consumption of the nipecotate ester.
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
-
Work-up and Isolation:
-
Transfer the reaction mixture to a separatory funnel.
-
Separate the organic layer. Extract the aqueous layer with DCM (2 x 25 mL).
-
Combine all organic layers and wash sequentially with deionized water (1 x 50 mL) and brine (1 x 50 mL).
-
Causality Note: The water wash removes residual water-soluble salts (e.g., NaHCO₃, NaCl), and the brine wash helps to remove bulk water from the organic phase before the drying step.
-
Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The resulting crude oil or solid can be purified by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure (R)-ethyl 1-(2-thiopheneacetyl)-3-piperidinecarboxylate.
-
Quality Control: Verification of Enantiomeric Purity
The success of any asymmetric synthesis relies on the enantiomeric purity of the chiral materials used. For Ethyl (R)-Nipecotate, this purity is typically confirmed using Chiral High-Performance Liquid Chromatography (Chiral HPLC).
-
Principle: Enantiomers are separated on a chiral stationary phase (CSP), such as an immobilized amylose-based column.[7][11] The differential interaction of the (R) and (S) enantiomers with the chiral environment of the column leads to different retention times, allowing for their separation and quantification.[11]
-
Typical Conditions: A mobile phase consisting of a mixture like n-hexane, ethanol, and diethylamine is often used.[7][11] The high resolution between the enantiomeric peaks allows for precise determination of the enantiomeric excess (ee).
Conclusion
This compound is a powerful and reliable chiral building block for the asymmetric synthesis of complex molecules. Its utility stems from the strategic incorporation of a fixed stereocenter, which is preserved through subsequent chemical modifications. The protocols and principles outlined in this guide demonstrate its straightforward application in N-acylation reactions, a key step in the synthesis of pharmaceutically relevant piperidine derivatives. By understanding the causality behind the resolution process and the synthetic transformations, researchers can confidently employ this reagent to accelerate the development of novel, enantiomerically pure therapeutic agents.
References
- 1. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thieme-connect.de [thieme-connect.de]
- 3. Ethyl Nipecotate - SRIRAMCHEM [sriramchem.com]
- 4. chembk.com [chembk.com]
- 5. Ethyl (R)-nipecotate L-tartarate | 167392-57-6 [chemicalbook.com]
- 6. WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. sihaulichemicals.co.in [sihaulichemicals.co.in]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Liquid Chromatographic Separation and Thermodynamic Investigation of Ethyl Nipecotate Enantiomers on Immobilized Amylos… [ouci.dntb.gov.ua]
Application Notes and Protocols for the Use of Ethyl (R)-Nipecotate L-Tartrate as a Chiral Resolving Agent
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
These application notes provide a comprehensive guide for the utilization of Ethyl (R)-Nipecotate L-Tartrate as a chiral resolving agent for the separation of racemic mixtures, particularly focusing on acidic compounds. This document delineates the underlying principles of diastereomeric salt resolution, offers detailed experimental protocols, and provides guidance on optimization and analysis, grounded in established scientific literature.
Introduction: The Principle of Chiral Resolution via Diastereomeric Salt Formation
Chiral resolution is a critical process in the pharmaceutical and fine chemical industries for the isolation of enantiomerically pure compounds from racemic mixtures. Enantiomers, being non-superimposable mirror images, possess identical physical properties in an achiral environment, rendering their separation by standard techniques like distillation or conventional chromatography challenging.[1]
The most widely employed method for chiral resolution on a larger scale is the formation of diastereomeric salts.[2][3] This technique involves reacting a racemic mixture with an enantiomerically pure compound, known as a resolving agent. This reaction creates a pair of diastereomers, which, unlike enantiomers, have distinct physical properties such as solubility, melting point, and crystal structure.[4] This disparity in physical properties allows for their separation through methods like fractional crystallization.
This compound is a chiral compound that can serve as a resolving agent for racemic acids. The basic nitrogen of the nipecotate moiety can react with a racemic carboxylic acid to form a pair of diastereomeric salts:
-
(R)-Ethyl Nipecotate L-Tartrate + (R)-Acid → Diastereomeric Salt 1
-
(R)-Ethyl Nipecotate L-Tartrate + (S)-Acid → Diastereomeric Salt 2
Due to their different spatial arrangements, these two diastereomeric salts will exhibit different solubilities in a given solvent system, enabling the selective crystallization of one diastereomer, thus achieving resolution.
The Resolving Agent: this compound
This compound is the L-tartrate salt of the R-enantiomer of ethyl nipecotate. The chirality of both the cation (R-ethyl nipecotate) and the anion (L-tartrate) contributes to the chiral environment necessary for effective discrimination between the enantiomers of a racemic acid.
Key Properties:
| Property | Value |
| Molecular Formula | C₁₂H₂₁NO₈ |
| Molecular Weight | 307.30 g/mol [5] |
| Appearance | Typically a white to off-white crystalline solid |
| Chiral Centers | Multiple, providing a robust chiral environment |
Experimental Workflow: A Step-by-Step Guide
The successful resolution of a racemic acid using this compound hinges on a systematic approach to solvent screening, salt formation, crystallization, and liberation of the desired enantiomer.
Diagram: General Workflow for Chiral Resolution
Caption: General workflow for chiral resolution via diastereomeric salt crystallization.
Protocol 1: Screening for an Optimal Solvent System
The choice of solvent is paramount for successful resolution, as it directly influences the solubility difference between the diastereomeric salts. A systematic screening process is the most effective approach to identify a suitable solvent or solvent mixture.[6][7]
Materials:
-
Racemic acid to be resolved
-
This compound
-
A selection of solvents with varying polarities (e.g., methanol, ethanol, isopropanol, acetonitrile, ethyl acetate, toluene, and mixtures thereof, potentially with water)
-
Small-scale vials or a 96-well plate
-
Stirring apparatus
-
Temperature control unit
Procedure:
-
Preparation: In each vial, place a small, equimolar amount of the racemic acid and this compound.
-
Solvent Addition: To each vial, add a different solvent or solvent mixture.
-
Equilibration: Seal the vials and stir the mixtures at a constant temperature (e.g., ambient temperature or slightly elevated) for a set period (e.g., 12-24 hours) to allow the system to reach thermodynamic equilibrium.[3]
-
Observation: Visually inspect the vials for the formation of a crystalline precipitate. Note the extent of precipitation in each solvent.
-
Analysis: If a precipitate has formed, isolate the solid by filtration and the supernatant. Analyze the enantiomeric excess (ee) of the acid in both the solid and the supernatant using a suitable analytical technique (e.g., chiral HPLC, GC, or NMR with a chiral shift reagent).
Data Presentation: Solvent Screening Results
| Solvent System | Racemic Acid Solubility | Salt Precipitation | ee of Acid in Solid (%) | ee of Acid in Supernatant (%) |
| Methanol | High | None | - | - |
| Ethanol | Medium | Moderate | 60% (R) | 40% (S) |
| Isopropanol | Low | High | 85% (R) | 70% (S) |
| Acetonitrile | Medium | Low | 45% (R) | 30% (S) |
| Ethyl Acetate | Low | High | 92% (R) | 80% (S) |
| Toluene | Very Low | High | 75% (R) | 60% (S) |
| Ethanol/Water (9:1) | High | Moderate | 75% (R) | 55% (S) |
Note: The data in this table is hypothetical and for illustrative purposes only.
Protocol 2: Preparative Scale Resolution and Crystallization
Once an optimal solvent system has been identified, the resolution can be scaled up.
Materials:
-
Racemic acid
-
This compound (typically 0.5 to 1.0 equivalents relative to the racemic acid)
-
Optimal solvent system identified in Protocol 1
-
Reaction vessel with stirring and temperature control
-
Filtration apparatus (e.g., Büchner funnel)
-
Vacuum oven
Procedure:
-
Dissolution: In the reaction vessel, dissolve the racemic acid in the chosen solvent. Gentle heating may be required.
-
Addition of Resolving Agent: In a separate container, dissolve the this compound in the same solvent and add it to the solution of the racemic acid. Alternatively, add the resolving agent as a solid in portions.
-
Crystallization:
-
If the salt precipitates immediately, heat the mixture until a clear solution is obtained, then cool it slowly to induce selective crystallization.
-
If the solution remains clear, cool it gradually to room temperature, and then to a lower temperature (e.g., 0-5 °C) to maximize the yield of the less soluble diastereomeric salt. Seeding with a small amount of the desired diastereomeric salt crystal can be beneficial.[2]
-
-
Isolation: Collect the precipitated crystals by vacuum filtration. Wash the crystals with a small amount of the cold crystallization solvent to remove any residual mother liquor containing the more soluble diastereomer.
-
Drying: Dry the isolated diastereomeric salt under vacuum at a suitable temperature.
Protocol 3: Liberation of the Enantiomerically Enriched Acid
The final step is to recover the desired enantiomer from the isolated diastereomeric salt.
Materials:
-
Isolated and dried diastereomeric salt
-
Aqueous acid solution (e.g., 1 M HCl, 1 M H₂SO₄)
-
Organic solvent for extraction (e.g., dichloromethane, ethyl acetate, diethyl ether)
-
Separatory funnel
-
Drying agent (e.g., anhydrous MgSO₄, Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Suspension: Suspend the diastereomeric salt in a mixture of water and the organic extraction solvent in a separatory funnel.
-
Acidification: Add the aqueous acid solution dropwise with shaking until the aqueous layer is acidic (pH 1-2). This will protonate the tartrate and nipecotate, liberating the free carboxylic acid.
-
Extraction: Shake the separatory funnel to extract the liberated enantiomerically enriched acid into the organic layer.
-
Separation and Washing: Separate the organic layer. Wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over the drying agent, filter, and concentrate the solvent using a rotary evaporator to obtain the enantiomerically enriched carboxylic acid.
Analysis and Characterization
Determination of Enantiomeric Excess (ee):
The enantiomeric purity of the resolved acid must be determined. Common analytical techniques include:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and accurate method. The carboxylic acid may need to be derivatized to an ester or amide for analysis on certain chiral stationary phases.[7][8][9]
-
Chiral Gas Chromatography (GC): Suitable for volatile carboxylic acids or their derivatives.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Using a chiral solvating agent or a chiral derivatizing agent (e.g., Mosher's acid) to induce chemical shift differences between the enantiomers.
-
Polarimetry: Measurement of the specific rotation can be used to determine enantiomeric purity if the specific rotation of the pure enantiomer is known.
Troubleshooting and Optimization
| Problem | Possible Cause | Suggested Solution |
| No crystallization occurs | The diastereomeric salts are too soluble in the chosen solvent. | Try a less polar solvent or a mixture with an anti-solvent.[7] Seeding may also induce crystallization. |
| Oiling out instead of crystallization | The supersaturation is too high, or the solvent is not ideal. | Use a more dilute solution, cool the solution more slowly, or screen for a different solvent system. |
| Low diastereomeric excess (de) of the crystallized salt | The solubility difference between the diastereomers is small in the chosen solvent. | Perform a more extensive solvent screen. Recrystallization of the isolated salt can improve the diastereomeric excess. |
| Low yield of the desired enantiomer | The stoichiometry of the resolving agent may not be optimal. The desired diastereomer may be the more soluble one. | Vary the molar ratio of the resolving agent. If the desired enantiomer remains in the mother liquor, isolate it from there. |
Conclusion
This compound presents a viable, albeit not widely documented, option as a chiral resolving agent for racemic carboxylic acids. The principles and protocols outlined in these application notes provide a solid framework for developing a successful resolution process. As with any diastereomeric salt resolution, empirical screening and optimization are crucial for achieving high yield and enantiomeric purity for a specific substrate. The detailed workflows and troubleshooting guide provided herein are intended to empower researchers to efficiently navigate the development of robust chiral separation methods.
References
- 1. WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]
- 2. US20040039206A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]
- 3. Enantioseparation of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation by 2-Amino-1,2-diphenylethanol (ADPE) and Cinchonidine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C12H21NO8 | CID 14183616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Resolution of the enantiomers of ibuprofen; comparison study of diastereomeric method and chiral stationary phase method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chiral high performance liquid chromatography resolution of ibuprofen esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Resolution of enantiomers of ibuprofen by liquid chromatography: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enantiomeric Resolution of (RS)-Naproxen and Application of (S)- Naproxen in the Direct and Indirect Enantioseparation of Racemic Compounds by Liquid Chromatography: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of GABA uptake inhibitors from Ethyl (R)-Nipecotate
An Application Guide to the Synthesis of GABA Uptake Inhibitors from Ethyl (R)-Nipecotate
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a detailed framework for the synthesis of potent GABA uptake inhibitors utilizing Ethyl (R)-Nipecotate as a chiral starting material. Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system (CNS), and its synaptic concentration is primarily regulated by GABA transporters (GATs).[1][2][3] The inhibition of these transporters, particularly GAT1, is a validated therapeutic strategy for increasing GABAergic tone, which is beneficial in treating conditions like epilepsy and neuropathic pain.[1][2][4] Nipecotic acid is a well-established GAT inhibitor, but its hydrophilic, zwitterionic nature prevents it from effectively crossing the blood-brain barrier (BBB).[5] This guide details the synthetic strategies employed to append lipophilic moieties to the core nipecotic acid scaffold, thereby enhancing CNS permeability and biological activity.[5][6] We present detailed, field-proven protocols for N-alkylation and N-arylation of the Ethyl (R)-Nipecotate piperidine ring, followed by the final ester hydrolysis to yield the active pharmaceutical ingredient.
Introduction: The Rationale for Nipecotic Acid Derivatization
The therapeutic efficacy of a GAT inhibitor is contingent on its ability to reach its target, GAT1, within the CNS.[1] (R)-Nipecotic acid is a potent inhibitor of GABA uptake, but its clinical utility is hampered by poor BBB penetration.[5][7] The primary strategy to overcome this limitation involves masking the polar amine and carboxylic acid groups and introducing a large, lipophilic substituent onto the piperidine nitrogen. This modification leverages the structural backbone of nipecotic acid while creating a prodrug or a more potent final molecule that can effectively traverse the BBB.[6][7]
The choice of Ethyl (R)-Nipecotate is strategic.[8][9] The ethyl ester protects the carboxylic acid during the N-functionalization step and the single (R)-enantiomer is critical, as it is often significantly more potent than the (S)-enantiomer.[10][11][12] The marketed GAT1 inhibitor Tiagabine, for example, is an N-substituted derivative of (R)-nipecotic acid, underscoring the success of this approach.[10][11][13][14]
The overall synthetic pathway can be visualized as a two-stage process: first, the introduction of a carefully selected lipophilic sidechain, and second, the deprotection of the carboxylic acid.
Caption: General two-step synthetic workflow.
Core Synthetic Protocols
The success of the synthesis hinges on the precise execution of the N-functionalization and subsequent hydrolysis steps. The protocols below are robust, validated methods adaptable to a range of substrates.
Protocol 1: N-Alkylation via Nucleophilic Substitution
This is a classical and highly effective method for attaching lipophilic alkyl chains, particularly those bearing diaryl groups known to confer high GAT1 affinity.[13][15] The reaction proceeds via an SN2 mechanism where the secondary amine of the nipecotate acts as a nucleophile.
Causality Behind Experimental Choices:
-
Base: A mild to moderate base like potassium carbonate (K₂CO₃) or a stronger, non-nucleophilic base like sodium hydride (NaH) is used to deprotonate the secondary amine, increasing its nucleophilicity.
-
Solvent: Anhydrous polar aprotic solvents like N,N-Dimethylformamide (DMF) or Acetonitrile (ACN) are ideal as they solvate the cation of the base without interfering with the nucleophile.
-
Inert Atmosphere: While not always strictly necessary for simple alkylations, using an inert atmosphere (N₂ or Ar) is good practice to prevent side reactions if using sensitive reagents like NaH.
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere, add Ethyl (R)-Nipecotate (1.0 equiv.).
-
Solvent Addition: Dissolve the starting material in anhydrous DMF (5-10 mL per mmol of nipecotate).
-
Base Addition: Add potassium carbonate (K₂CO₃, 2.0-3.0 equiv.) or sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.) portion-wise at 0 °C. Allow the mixture to stir for 20-30 minutes.
-
Alkylating Agent: Add the desired lipophilic alkyl halide (e.g., 1-(4,4-diaryl-3-butenyl) bromide) (1.1 equiv.) dropwise.
-
Reaction: Allow the reaction to warm to room temperature or heat to 50-80 °C. Monitor progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature and quench carefully with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
| Parameter | Condition A (Standard) | Condition B (For less reactive halides) |
| Base | K₂CO₃ | NaH |
| Solvent | Acetonitrile (ACN) | N,N-Dimethylformamide (DMF) |
| Temperature | 60-80 °C | Room Temperature to 50 °C |
| Typical Reaction Time | 12-24 hours | 4-12 hours |
Table 1: Recommended conditions for N-Alkylation.
Protocol 2: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
For the direct attachment of aryl or heteroaryl rings, the Buchwald-Hartwig amination is the state-of-the-art method.[16] This palladium-catalyzed cross-coupling reaction forms a C-N bond between the piperidine nitrogen and an aryl halide.
Causality Behind Experimental Choices:
-
Catalyst System: A palladium source (e.g., Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand (e.g., XPhos, RuPhos) are essential.[16] The ligand stabilizes the palladium center and facilitates the key steps of oxidative addition and reductive elimination.
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is required to deprotonate the amine within the catalytic cycle.
-
Inert Atmosphere: This reaction is highly sensitive to oxygen, which can deactivate the palladium catalyst. A rigorous inert atmosphere (glovebox or Schlenk line technique) is mandatory.[16]
Caption: Simplified Buchwald-Hartwig catalytic cycle.
Step-by-Step Methodology:
-
Reaction Setup: In a glovebox or under a positive pressure of argon, add the aryl halide (1.0 equiv.), palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), phosphine ligand (4-10 mol%), and base (e.g., NaOtBu, 1.5 equiv.) to an oven-dried Schlenk flask.
-
Reagent Addition: Add Ethyl (R)-Nipecotate (1.2 equiv.) followed by anhydrous solvent (e.g., toluene or dioxane, 5-10 mL per mmol of aryl halide).
-
Reaction: Seal the flask and heat the mixture to 80-110 °C with vigorous stirring. Monitor progress by LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and catalyst residues.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Protocol 3: Saponification (Ester Hydrolysis)
The final step is the hydrolysis of the ethyl ester to the free carboxylic acid, which is crucial for binding to the GABA transporter.[7] Basic hydrolysis (saponification) is the most common method.
Causality Behind Experimental Choices:
-
Base: Lithium hydroxide (LiOH) is often preferred over NaOH or KOH as it can reduce the risk of side reactions in complex molecules.
-
Solvent System: A mixture of an organic solvent like tetrahydrofuran (THF) or methanol with water is used to ensure the solubility of both the ester starting material and the hydroxide base.
-
Acidification: The reaction yields the carboxylate salt. Careful acidification with an acid like HCl to a pH around the isoelectric point of the amino acid (typically pH 4-6) is required to precipitate the neutral, often zwitterionic, final product.
Step-by-Step Methodology:
-
Reaction Setup: Dissolve the N-substituted ethyl nipecotate intermediate (1.0 equiv.) in a mixture of THF and water (e.g., a 3:1 ratio).
-
Base Addition: Add LiOH·H₂O (2.0-5.0 equiv.) and stir the mixture at room temperature.
-
Reaction: Monitor the disappearance of the starting material by TLC or LC-MS (typically 2-12 hours).
-
Work-up: Once hydrolysis is complete, remove the organic solvent (THF) under reduced pressure.
-
Isolation: Cool the remaining aqueous solution in an ice bath and carefully acidify with 1M HCl to a pH of ~5.
-
Purification: The product may precipitate out of solution. If so, collect the solid by filtration, wash with cold water, and dry under vacuum. If it remains in solution or forms an oil, extract with an appropriate organic solvent (e.g., dichloromethane), dry the organic layer, and concentrate to yield the final product.
Characterization and Structure-Activity Relationship (SAR)
Analytical Characterization:
-
NMR Spectroscopy (¹H and ¹³C): Essential for confirming the chemical structure of the intermediates and final products.[11][12]
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the synthesized compounds.[11][12]
-
High-Performance Liquid Chromatography (HPLC): Crucial for determining the purity of the final compound and for chiral separations to confirm enantiomeric purity.[17][18]
Key SAR Insights: The biological activity of these inhibitors is highly dependent on the nature of the N-substituent.
-
Lipophilicity is Key: Large, lipophilic groups are required to cross the BBB. Diaryloxime, diarylvinyl ether, and bis-aromatic moieties have proven particularly effective.[6][19][20]
-
Asymmetry Can Be Beneficial: Asymmetrical substitution on the diaryl moiety can sometimes lead to higher binding affinity compared to symmetrical analogues.[19]
-
Linker Length and Rigidity: The length and flexibility of the linker connecting the piperidine ring to the terminal lipophilic group also play a critical role in optimizing interaction with the GAT1 binding site.[21][22] For example, compounds with N-arylalkynyl substituents have been developed as highly potent and selective GAT1 inhibitors.[21]
Conclusion
Ethyl (R)-Nipecotate serves as a premier chiral building block for the development of advanced GABA uptake inhibitors. By employing robust synthetic methodologies such as N-alkylation and palladium-catalyzed N-arylation, followed by a final saponification step, researchers can generate a diverse library of compounds. The protocols and insights provided in this guide offer a validated pathway for synthesizing and optimizing these molecules, paving the way for the discovery of novel therapeutics for neurological disorders.
References
- 1. Frontiers | Structure, Function, and Modulation of γ-Aminobutyric Acid Transporter 1 (GAT1) in Neurological Disorders: A Pharmacoinformatic Prospective [frontiersin.org]
- 2. Structure, Function, and Modulation of γ-Aminobutyric Acid Transporter 1 (GAT1) in Neurological Disorders: A Pharmacoinformatic Prospective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A comparative review on the well-studied GAT1 and the understudied BGT-1 in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-activity studies on benzhydrol-containing nipecotic acid and guvacine derivatives as potent, orally-active inhibitors of GABA uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sihaulichemicals.co.in [sihaulichemicals.co.in]
- 9. Ethyl Nipecotate - SRIRAMCHEM [sriramchem.com]
- 10. Enantioselective Synthesis of Antispasmodic Drug (R)-Tiagabine - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 11. thieme-connect.com [thieme-connect.com]
- 12. Thieme E-Journals - Synthesis / Full Text [thieme-connect.com]
- 13. The synthesis of novel GABA uptake inhibitors. 1. Elucidation of the structure-activity studies leading to the choice of (R)-1-[4,4-bis(3-methyl-2-thienyl)-3-butenyl]-3-piperidinecarboxylic acid (tiagabine) as an anticonvulsant drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Hydrolysis of nipecotic acid phenyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis of novel GABA uptake inhibitors. Part 6: preparation and evaluation of N-Omega asymmetrically substituted nipecotic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Synthesis of novel GABA uptake inhibitors. 3. Diaryloxime and diarylvinyl ether derivatives of nipecotic acid and guvacine as anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Development of Highly Potent GAT1 Inhibitors: Synthesis of Nipecotic Acid Derivatives with N-Arylalkynyl Substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Synthesis and biological evaluation of novel N-substituted nipecotic acid derivatives with a cis-alkene spacer as GABA uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Neuropharmacological Study of Ethyl (R)-Nipecotate Derivatives
For: Researchers, scientists, and drug development professionals in neuropharmacology.
Introduction: Targeting Synaptic GABA Homeostasis
Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system (CNS), playing a crucial role in maintaining the delicate balance between neuronal excitation and inhibition.[1] Dysregulation of GABAergic neurotransmission is implicated in a spectrum of neurological and psychiatric disorders, including epilepsy, anxiety, and neuropathic pain. The synaptic concentration of GABA is meticulously regulated by GABA transporters (GATs), which are responsible for the reuptake of GABA from the synaptic cleft into presynaptic neurons and surrounding glial cells.[1][2] Of the four known GAT subtypes (GAT1, GAT2, GAT3, and BGT1), GAT1 is the most abundantly expressed in the brain and is a primary target for therapeutic intervention.[2]
Ethyl (R)-Nipecotate, a derivative of nipecotic acid, is a potent and selective inhibitor of GAT1.[2][3] By blocking GAT1, Ethyl (R)-Nipecotate elevates extracellular GABA levels, thereby enhancing GABAergic tone and producing anticonvulsant and anxiolytic effects. This document provides a comprehensive guide to the neuropharmacological applications of Ethyl (R)-Nipecotate and its derivatives, offering detailed protocols for their in vitro and in vivo characterization.
Mechanism of Action: Inhibition of GAT1-Mediated GABA Reuptake
The therapeutic effects of Ethyl (R)-Nipecotate derivatives stem from their ability to inhibit the GAT1 transporter. GAT1 is a sodium and chloride-dependent transporter that utilizes the electrochemical gradients of these ions to drive the uptake of GABA against its concentration gradient. The transport cycle is a complex process involving the binding of two sodium ions, one chloride ion, and one GABA molecule to the extracellular face of the transporter, followed by a conformational change that releases the substrates into the cytoplasm.
Ethyl (R)-Nipecotate and its lipophilic derivatives act as competitive inhibitors at the GABA binding site on GAT1, preventing the reuptake of GABA and prolonging its presence in the synaptic cleft.[4] This leads to an increased activation of postsynaptic GABA receptors (GABA-A and GABA-B), resulting in neuronal hyperpolarization and a reduction in neuronal excitability.
Synthesis and Characterization of Ethyl (R)-Nipecotate Derivatives
The synthesis of Ethyl (R)-Nipecotate derivatives often involves the modification of the parent molecule to enhance its lipophilicity and blood-brain barrier permeability. A common synthetic route involves the esterification of (R)-nipecotic acid followed by N-alkylation or N-acylation to introduce various functional groups.
General Synthetic Scheme:
-
Esterification of (R)-Nipecotic Acid: (R)-Nipecotic acid is reacted with ethanol in the presence of an acid catalyst (e.g., sulfuric acid) to yield Ethyl (R)-Nipecotate.
-
N-Alkylation/Acylation: The secondary amine of Ethyl (R)-Nipecotate is then reacted with an appropriate alkyl halide or acyl chloride to introduce the desired lipophilic side chain.
The synthesized derivatives should be purified by column chromatography and characterized using standard analytical techniques such as NMR spectroscopy and mass spectrometry to confirm their structure and purity.
In Vitro Assays for GAT1 Inhibition
Radioligand Binding Assay
This assay directly measures the affinity of a test compound for the GAT1 transporter by assessing its ability to displace a radiolabeled ligand.
Principle: Cell membranes expressing GAT1 are incubated with a fixed concentration of a radiolabeled GAT1 ligand (e.g., [³H]-(R)-nipecotic acid) and varying concentrations of the test compound. The amount of radioligand displaced by the test compound is measured, and the IC50 (the concentration of test compound that displaces 50% of the radioligand) is determined.
Protocol:
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing human GAT1 (e.g., HEK293-hGAT1). Homogenize the cells in a cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in a suitable assay buffer.[5]
-
Incubation: In a 96-well plate, add the cell membranes, the radioligand (e.g., 2-5 nM [³H]-(R)-nipecotic acid), and varying concentrations of the Ethyl (R)-Nipecotate derivative. For non-specific binding, use a high concentration of a known GAT1 inhibitor (e.g., 10 µM tiagabine).[5]
-
Filtration: Incubate the plate at room temperature for 60-90 minutes. Terminate the reaction by rapid filtration through a glass fiber filter plate using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.[5][6]
-
Scintillation Counting: Dry the filter plate and add scintillation cocktail to each well. Measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
[³H]-GABA Uptake Assay
This functional assay measures the ability of a test compound to inhibit the transport of GABA into cells expressing GAT1.
Principle: Cells expressing GAT1 are incubated with [³H]-GABA in the presence of varying concentrations of the test compound. The amount of radioactivity accumulated inside the cells is a measure of GAT1 activity.
Protocol:
-
Cell Culture: Plate cells stably expressing human GAT1 (e.g., HEK293-hGAT1) in a 96-well plate and grow to confluence.[7]
-
Pre-incubation: Wash the cells with a pre-warmed assay buffer. Pre-incubate the cells with varying concentrations of the Ethyl (R)-Nipecotate derivative for 10-20 minutes at 37°C.
-
GABA Uptake: Initiate the uptake by adding a solution containing [³H]-GABA (e.g., 10-50 nM) to each well. Incubate for a short period (e.g., 10-20 minutes) at 37°C.[7]
-
Termination and Lysis: Terminate the uptake by rapidly washing the cells with ice-cold assay buffer. Lyse the cells with a lysis buffer (e.g., 0.1 M NaOH).
-
Scintillation Counting: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity.
-
Data Analysis: Plot the percentage of GABA uptake inhibition against the log concentration of the test compound to determine the IC50 value.
Comparative Inhibitory Activities of GAT1 Inhibitors:
| Compound | GAT1 IC50 (µM) | GAT2 IC50 (µM) | GAT3 IC50 (µM) | BGT1 IC50 (µM) |
| (±)-Nipecotic acid | 8 | 38 | 106 | 2370 |
| Tiagabine | 0.07 | >100 | >100 | >100 |
| NNC-711 | 0.04 | >100 | >100 | >100 |
Note: IC50 values can vary depending on the experimental conditions.
In Vivo Models for Assessing Neuropharmacological Effects
Elevated Plus Maze (EPM) for Anxiolytic Activity
The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents. The test is based on the conflict between the animal's natural tendency to explore a novel environment and its aversion to open, elevated spaces.
Protocol:
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated above the floor.[8][9]
-
Animal Habituation: Acclimate the animals to the testing room for at least 30-60 minutes before the experiment.[9]
-
Drug Administration: Administer the Ethyl (R)-Nipecotate derivative via the desired route (e.g., intraperitoneal injection) at a predetermined time before the test (e.g., 30 minutes). Vehicle-treated animals serve as controls.
-
Test Procedure: Place the animal in the center of the maze, facing one of the enclosed arms.[10] Allow the animal to freely explore the maze for 5 minutes.[8]
-
Data Collection: Record the number of entries into and the time spent in the open and closed arms using a video tracking system.
-
Data Analysis: Anxiolytic activity is indicated by a significant increase in the percentage of time spent in the open arms and the percentage of open arm entries compared to the vehicle-treated group.
Pentylenetetrazole (PTZ)-Induced Seizure Model for Anticonvulsant Activity
PTZ is a GABA-A receptor antagonist that induces clonic and tonic-clonic seizures in rodents. This model is commonly used to screen for potential anticonvulsant drugs.
Protocol:
-
Animal Preparation: Acclimate the animals and administer the Ethyl (R)-Nipecotate derivative or vehicle as described for the EPM test.
-
PTZ Administration: At a predetermined time after drug administration, inject a convulsant dose of PTZ (e.g., 60-85 mg/kg, subcutaneous or intraperitoneal).[11][12]
-
Observation: Immediately after PTZ injection, place the animal in an observation chamber and record the latency to the first myoclonic jerk and the onset of generalized clonic-tonic seizures. Observe the animals for a period of 30 minutes.[12]
-
Seizure Scoring: The severity of seizures can be scored using a standardized scale (e.g., Racine scale).
-
Data Analysis: Anticonvulsant activity is indicated by a significant increase in the latency to seizures and a decrease in seizure severity or the complete absence of seizures compared to the vehicle-treated group.
Electrophysiological Studies
Whole-cell patch-clamp recordings from neurons in brain slices can be used to directly measure the effect of Ethyl (R)-Nipecotate derivatives on GABAergic synaptic transmission. An increase in the frequency and amplitude of spontaneous inhibitory postsynaptic currents (sIPSCs) or an enhancement of evoked IPSCs in the presence of the compound would provide direct evidence of its ability to potentiate GABAergic signaling.
Conclusion
The protocols outlined in this document provide a robust framework for the preclinical evaluation of Ethyl (R)-Nipecotate derivatives as potential therapeutic agents for neurological disorders characterized by GABAergic dysfunction. By systematically assessing their in vitro potency and selectivity for GAT1 and their in vivo efficacy in relevant animal models, researchers can gain valuable insights into their therapeutic potential.
References
- 1. GABA Synthesis, Uptake and Release - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. The GABA transporter and its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Analysis of Different Binding Modes for Tiagabine within the GAT-1 Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. A 96-well filtration method for radioligand binding analysis of σ receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 10. Elevated plus maze protocol [protocols.io]
- 11. researchgate.net [researchgate.net]
- 12. 2024.sci-hub.ru [2024.sci-hub.ru]
Application Note & Protocols: Large-Scale Purification of Ethyl (R)-Nipecotate L-Tartrate
For: Researchers, scientists, and drug development professionals
Executive Summary
Ethyl (R)-Nipecotate L-Tartrate is a crucial chiral building block in the synthesis of various active pharmaceutical ingredients (APIs), particularly those targeting the central nervous system.[1][2] Achieving high enantiomeric and chemical purity is paramount for ensuring the safety, efficacy, and quality of the final drug product. This document provides a comprehensive guide to the large-scale purification of this compound, focusing on field-proven techniques that are scalable, efficient, and yield high-purity material. The primary methods detailed are diastereomeric crystallization, a robust and cost-effective approach for chiral resolution and purification, and preparative chromatography for achieving the highest purity levels.
Introduction to this compound and the Imperative of Purity
This compound (C₁₂H₂₁NO₈, MW: 307.30 g/mol ) is a salt formed from the reaction of racemic or enantiomerically enriched Ethyl Nipecotate with L-Tartaric acid.[3][4] The (R)-enantiomer of Ethyl Nipecotate is the desired stereoisomer for many pharmaceutical applications, making the effective removal of the (S)-enantiomer a critical process step.[5] As a white crystalline solid with a melting point of approximately 157-159 °C, it is soluble in water and some organic solvents.[3][6][7]
The formation of a salt with a chiral counter-ion like L-Tartaric acid is a deliberate strategy to facilitate purification.[8][9] This process, known as diastereomeric resolution, leverages the different physicochemical properties of the resulting diastereomeric salts—(R)-Nipecotate L-Tartrate and (S)-Nipecotate L-Tartrate—to enable their separation.[10] Impurities in the final product can include the undesired (S)-enantiomer, residual starting materials, and synthetic by-products. These can impact the pharmacological profile, stability, and safety of the API.
This guide will focus on two primary purification methodologies:
-
Diastereomeric Crystallization: The cornerstone of large-scale purification for this compound.
-
Preparative High-Performance Liquid Chromatography (HPLC): A high-resolution technique for polishing and achieving exceptional purity.
Core Principles of Purification
Diastereomeric Crystallization: The Power of Differential Solubility
The fundamental principle behind this technique is that diastereomers, unlike enantiomers, have different physical properties, including solubility in a given solvent system. By reacting a racemic mixture of Ethyl Nipecotate with a single enantiomer of a chiral resolving agent (in this case, L-Tartaric acid), two diastereomeric salts are formed:
-
This compound
-
Ethyl (S)-Nipecotate L-Tartrate
The key to a successful separation is to identify a solvent or solvent mixture in which one diastereomer is significantly less soluble than the other. This allows the less soluble diastereomer to selectively crystallize out of the solution upon cooling or concentration, leaving the more soluble diastereomer in the mother liquor. This method is highly effective for large-scale production due to its simplicity, cost-effectiveness, and high throughput.[11][12]
Preparative Chromatography: Separation Based on Differential Interactions
Preparative chromatography is a powerful purification technique that separates components of a mixture based on their differential distribution between a stationary phase and a mobile phase.[13][14] For chiral separations, a chiral stationary phase (CSP) is often employed. The enantiomers of Ethyl Nipecotate interact differently with the CSP, leading to different retention times and allowing for their separation. While often more resource-intensive than crystallization, preparative HPLC can deliver exceptionally high purity and is invaluable for removing trace impurities or for processes where crystallization is not optimal.[15][16]
Experimental Protocols
Protocol 1: Large-Scale Purification by Diastereomeric Crystallization
This protocol outlines a typical procedure for the purification of this compound from a crude mixture containing both (R) and (S) enantiomers of Ethyl Nipecotate.
Objective: To isolate high-purity this compound by exploiting the differential solubility of the diastereomeric salts.
Materials and Equipment:
-
Crude Ethyl Nipecotate (racemic or partially enriched)
-
L-(+)-Tartaric Acid
-
Solvent (e.g., Ethanol, Methanol, or mixtures with water)
-
Large-scale reaction vessel with heating, cooling, and agitation capabilities
-
Filtration unit (e.g., Nutsche filter-dryer)
-
Vacuum oven
-
Analytical HPLC with a chiral column for purity and enantiomeric excess (ee) determination
Step-by-Step Methodology:
-
Charging the Reactor: Charge the reaction vessel with the selected solvent (e.g., 95% Ethanol). The solvent volume should be determined based on solubility data and process optimization, typically aiming for a concentration that allows for complete dissolution at an elevated temperature.
-
Dissolution of Reactants: Add the crude Ethyl Nipecotate to the solvent and agitate until fully dissolved. Gently heat the mixture if necessary to aid dissolution.
-
Addition of Resolving Agent: Add L-(+)-Tartaric acid to the solution. A stoichiometric amount or a slight excess may be used, depending on the composition of the crude material.
-
Heating to Complete Dissolution: Heat the mixture to reflux (or a temperature determined by optimization) and maintain until all solids are dissolved, forming a clear solution of the diastereomeric salts.
-
Controlled Cooling and Crystallization: Initiate a controlled cooling ramp. The cooling rate is a critical parameter that influences crystal size and purity. A slower cooling rate generally favors the formation of larger, purer crystals. Seeding with a small amount of pure this compound can be employed to induce crystallization and improve control over the process.
-
Maturation (Aging): Once the target temperature is reached (e.g., 0-5 °C), hold the slurry under agitation for a defined period (e.g., 2-4 hours). This "aging" step allows the crystallization process to reach equilibrium, maximizing the yield of the desired diastereomer.
-
Isolation by Filtration: Filter the resulting slurry to collect the crystallized product. Wash the filter cake with a small amount of cold solvent to remove residual mother liquor containing the more soluble (S)-diastereomer and other impurities.
-
Drying: Dry the isolated solid under vacuum at a controlled temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
Analysis: Analyze the dried product for chemical purity and enantiomeric excess using a validated analytical HPLC method.[5] The melting point can also be used as a preliminary check of purity.[17]
Diagram: Diastereomeric Crystallization Workflow
Caption: Workflow for large-scale diastereomeric crystallization.
Data Presentation: Typical Parameters and Expected Results
| Parameter | Typical Value | Rationale |
| Solvent | 95% Ethanol | Good solubility at high temperatures, lower solubility at low temperatures for the target diastereomer.[12] |
| Crude:Solvent Ratio | 1:5 to 1:10 (w/v) | Optimized to ensure complete dissolution at reflux and good yield upon cooling. |
| Cooling Rate | 5-10 °C/hour | A slow rate promotes the growth of larger, purer crystals and minimizes the inclusion of impurities. |
| Maturation Time | 2-4 hours | Allows for the crystallization to reach equilibrium, maximizing yield. |
| Final Temperature | 0-5 °C | Maximizes the precipitation of the less soluble diastereomer. |
| Expected Yield | 35-45% (per cycle) | Theoretical maximum is 50% from a racemic mixture; actual yield depends on efficiency. |
| Expected Purity (ee) | >99.0% | With optimization, high enantiomeric purity is achievable.[12] |
Protocol 2: Preparative HPLC for Final Polishing
This protocol is suitable for removing trace enantiomeric impurities or for purifying smaller batches where exceptionally high purity is required.
Objective: To achieve >99.8% enantiomeric excess of Ethyl (R)-Nipecotate through preparative chiral HPLC.
Materials and Equipment:
-
This compound (from crystallization, >98% ee)
-
Preparative HPLC system with a suitable pump, injector, and fraction collector
-
Large-scale chiral column (e.g., amylose or cellulose-based)[18]
-
Mobile phase solvents (e.g., n-hexane, ethanol, diethylamine)[10]
-
Rotary evaporator for solvent removal
Step-by-Step Methodology:
-
Sample Preparation: Dissolve the this compound in the mobile phase or a compatible solvent to a high concentration. The free base form (Ethyl (R)-Nipecotate) may provide better chromatographic performance and can be generated by basification and extraction prior to this step.
-
System Equilibration: Equilibrate the preparative chiral column with the mobile phase until a stable baseline is achieved.
-
Loading and Injection: Inject a large volume of the prepared sample onto the column. The loading amount will depend on the column dimensions and should be optimized to maximize throughput without sacrificing resolution.
-
Elution and Fraction Collection: Elute the sample with the mobile phase. The two enantiomers will separate and elute at different times. Use a UV detector to monitor the elution profile and a fraction collector to collect the peak corresponding to the (R)-enantiomer.
-
Analysis of Fractions: Analyze the collected fractions using an analytical chiral HPLC method to confirm the purity and enantiomeric excess.
-
Pooling and Concentration: Pool the fractions that meet the required purity specifications. Remove the solvent using a rotary evaporator to obtain the purified product.
-
Re-formation of Tartrate Salt (if necessary): If the free base was purified, the L-Tartrate salt can be re-formed by dissolving the purified base in a suitable solvent and adding L-Tartaric acid, followed by crystallization or precipitation.
Diagram: Preparative HPLC Purification Workflow
References
- 1. Page loading... [guidechem.com]
- 2. sihaulichemicals.co.in [sihaulichemicals.co.in]
- 3. chembk.com [chembk.com]
- 4. This compound | C12H21NO8 | CID 14183616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Determination of enantiomeric excess of nipecotic acid as 1-(7-nitrobenzo[c][1,2,5]oxadiazol-4-yl) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ethyl (R)-nipecotate L-tartarate | 167392-57-6 [chemicalbook.com]
- 7. Ethyl (R)-nipecotate L-tartarate | 167392-57-6 [amp.chemicalbook.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]
- 12. US20040039206A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. Liquid Chromatography at the Industrial Scale | Technology Networks [technologynetworks.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. iltusa.com [iltusa.com]
- 17. moravek.com [moravek.com]
- 18. Chiral separation of nipecotic acid amides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Resolution Analytical Strategies for the Enantiomeric Purity Determination of Ethyl Nipecotate
Senior Application Scientist's Foreword
In the synthesis of modern pharmaceuticals, the stereochemical identity of chiral building blocks is not a trivial detail—it is fundamental to the safety and efficacy of the final active pharmaceutical ingredient (API). Ethyl nipecotate, a key precursor for a range of important compounds, including GABA uptake inhibitors, exists as a pair of enantiomers, (R)- and (S)-ethyl nipecotate.[1][2] The distinct pharmacological profiles often exhibited by different enantiomers necessitate robust, accurate, and reliable analytical methods to quantify their purity. This document moves beyond a simple recitation of steps; it provides a detailed exploration of the analytical rationale, offers field-proven protocols, and establishes a framework for selecting and validating the appropriate methodology for determining the enantiomeric purity of ethyl nipecotate.
Introduction: The Criticality of Enantiomeric Purity
Ethyl nipecotate is a piperidine-3-carboxylic acid ethyl ester. Its chiral center at the C3 position gives rise to two non-superimposable mirror images: (R)-(-)-ethyl nipecotate and (S)-(+)-ethyl nipecotate. In drug development, one enantiomer may be therapeutically active while the other could be inactive, less active, or even contribute to undesirable side effects.[3] Therefore, regulatory bodies like the U.S. Food and Drug Administration (FDA) mandate the characterization and control of stereoisomers. An accurate determination of the enantiomeric excess (% ee) is a non-negotiable step in both process development and quality control.
This guide focuses primarily on High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs), which stands as the gold standard for this application. We will also discuss orthogonal techniques such as Chiral Gas Chromatography (GC) and Capillary Electrophoresis (CE) that can be employed for confirmatory analysis or specialized applications.
Primary Method: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the most effective and widely used technique for separating the enantiomers of ethyl nipecotate.[4] The separation is achieved through the differential interaction of the enantiomers with a chiral stationary phase, leading to different retention times.
The Principle of Chiral Recognition on Polysaccharide-Based CSPs
The most successful separations of ethyl nipecotate enantiomers have been achieved using polysaccharide-based CSPs, particularly those derived from amylose or cellulose.[1][4]
Causality of Separation: The chiral recognition mechanism on these CSPs is a complex, multi-point interaction process. For amylose-based phases, the helical polymer structure creates chiral grooves. Separation of enantiomers like ethyl nipecotate occurs due to a combination of interactions:
-
Hydrogen Bonding: The secondary amine and ester carbonyl group of ethyl nipecotate can form hydrogen bonds with the carbamate groups on the polysaccharide derivative.
-
Dipole-Dipole Interactions: The polar groups in the analyte interact with polar sites on the CSP.
-
Inclusion Complexation: The analyte, or a portion of it, can fit into the chiral cavities of the polysaccharide structure. The subtle difference in the three-dimensional shape of the (R) and (S) enantiomers results in a difference in the stability of these transient diastereomeric complexes, causing one to be retained longer on the column.[3]
Experimental Workflow for Enantiomeric Purity Analysis
The following diagram outlines the typical workflow for determining the enantiomeric purity of an ethyl nipecotate sample.
Caption: General workflow for HPLC-based enantiomeric purity determination.
Detailed HPLC Protocol
This protocol is based on a validated method that has demonstrated excellent resolution for ethyl nipecotate enantiomers.[1][5]
Objective: To separate and quantify the (R) and (S) enantiomers of ethyl nipecotate to determine the enantiomeric excess (% ee) of a sample.
Instrumentation:
-
HPLC system with a pump, autosampler, column thermostat, and UV/Vis detector.
-
Data acquisition and processing software.
Materials:
-
Sample: Ethyl Nipecotate
-
Solvents: n-Hexane (HPLC Grade), Ethanol (Anhydrous, HPLC Grade), Diethylamine (DEA, >99.5%)
-
Reference Standard: Racemic (±)-Ethyl Nipecotate
Chromatographic Conditions:
| Parameter | Condition | Rationale & Insights |
| Column | Immobilized Amylose-based CSP (e.g., Chiralpak® IC or equivalent) | Immobilized phases offer superior solvent compatibility and robustness compared to coated phases. Amylose derivatives have proven highly effective for this class of compounds.[1] |
| Dimensions | 250 mm x 4.6 mm, 5 µm | Standard analytical column dimensions providing a good balance of efficiency and backpressure. |
| Mobile Phase | n-Hexane : Ethanol : Diethylamine (80 : 20 : 0.1, v/v/v) | n-Hexane/Ethanol: A normal-phase system where ethanol acts as the polar modifier to control retention. DEA: A crucial basic additive that interacts with residual silanols on the silica surface and protonates the analyte's secondary amine, significantly improving peak shape and preventing tailing.[1] |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column. |
| Column Temperature | 25°C to 40°C (e.g., 30°C) | Temperature can influence selectivity. Operating at a controlled temperature ensures reproducible retention times and resolution. Thermodynamic studies can be performed by varying the temperature.[1] |
| Detection | UV at 210 nm | Ethyl nipecotate lacks a strong chromophore, requiring detection at a low UV wavelength for adequate sensitivity. |
| Injection Volume | 10 µL | Can be adjusted based on sample concentration and detector response. |
| Sample Diluent | Mobile Phase | Ensures compatibility with the chromatographic system and prevents peak distortion. |
| Sample Concentration | ~1 mg/mL | A starting concentration that typically provides a strong detector signal without overloading the column. |
Procedure:
-
Mobile Phase Preparation: Carefully prepare the mobile phase mixture as specified. For 1 L, combine 800 mL of n-Hexane, 200 mL of Ethanol, and 1.0 mL of Diethylamine. Mix thoroughly and degas before use.
-
Standard Preparation: Prepare a racemic standard solution (~1 mg/mL) in the mobile phase. This is used for system suitability and to confirm the elution order of the enantiomers.
-
Sample Preparation: Prepare the test sample at the same concentration as the standard using the mobile phase as the diluent. Filter the solution through a 0.45 µm syringe filter if particulate matter is present.
-
System Equilibration: Purge the column with the mobile phase for at least 30-45 minutes or until a stable baseline is achieved.
-
System Suitability Test (SST):
-
Analysis: Inject the prepared sample solution.
-
Data Processing:
-
Integrate the peak areas for both enantiomers in the sample chromatogram.
-
Calculate the percentage of each enantiomer using the area percent formula:
-
% Enantiomer 1 = (Area_1 / (Area_1 + Area_2)) * 100
-
% Enantiomer 2 = (Area_2 / (Area_1 + Area_2)) * 100
-
-
Calculate the Enantiomeric Excess (% ee):
-
% ee = |(% Enantiomer 1 - % Enantiomer 2)|
-
-
Orthogonal and Confirmatory Methods
Relying on a single analytical method is not always sufficient, especially in a regulated environment. Orthogonal methods, which rely on different separation principles, provide a higher degree of confidence in the results.
Chiral Gas Chromatography (GC)
Chiral GC is a powerful alternative, particularly given the volatility of ethyl nipecotate.[6]
-
Principle: Separation is achieved on a capillary column coated with a chiral stationary phase, most commonly a cyclodextrin derivative dissolved in a polysiloxane polymer.[6][7] The enantiomers form transient diastereomeric inclusion complexes with the cyclodextrin cavities, with one enantiomer forming a more stable complex and thus being retained longer.[7]
-
When to Use: GC can be advantageous due to its high resolution and sensitivity. It is also the method of choice if the absolute configuration needs to be confirmed via derivatization with a chiral reagent like Mosher's acid chloride, followed by analysis.[2][8]
Starting Protocol for Chiral GC Method Development:
-
Column: A cyclodextrin-based capillary column (e.g., Rt-βDEX series or equivalent).
-
Carrier Gas: Helium or Hydrogen.
-
Injection: Split/Splitless injector, 250°C.
-
Oven Program: Start at a low temperature (e.g., 80°C) and ramp up to ~220°C. An isothermal run may also be effective.
-
Detector: Flame Ionization Detector (FID), 250°C.
-
Sample Prep: Dilute the sample in a volatile organic solvent like ethyl acetate or dichloromethane.
Chiral Capillary Electrophoresis (CE)
CE offers extremely high separation efficiencies and requires minimal sample and solvent consumption.[9][10]
-
Principle: In CE, a chiral selector (CS) is added to the background electrolyte (BGE). The enantiomers, which have identical electrophoretic mobilities on their own, are separated because they form diastereomeric complexes with the CS that have different effective mobilities.[11] Cyclodextrins (e.g., β-CD, HP-β-CD) are the most common chiral selectors used for this purpose.[11]
-
When to Use: CE is an excellent orthogonal technique for confirming HPLC results. Its different separation mechanism (based on charge-to-size ratio in solution vs. partitioning in chromatography) makes it highly unlikely to be affected by the same interferences as HPLC.
Method Validation: Ensuring Trustworthiness and Reliability
A protocol is only as good as its validation. The described HPLC method must be validated according to ICH Q2(R1) guidelines to prove its suitability for its intended purpose.
Key Validation Parameters:
| Parameter | Description | Example Acceptance Criteria |
| Specificity | The ability to assess the desired enantiomer unequivocally in the presence of its counterpart and any potential impurities. | Peak purity analysis; Baseline resolution (Rs > 2.0). |
| Linearity | The ability to obtain test results which are directly proportional to the concentration of the analyte within a given range. | Correlation coefficient (r²) > 0.999. |
| Limit of Detection (LOD) | The lowest amount of the minor enantiomer that can be detected but not necessarily quantitated. | S/N ratio > 3. For ethyl nipecotate, LODs of ~0.015 µg have been reported.[1][5] |
| Limit of Quantitation (LOQ) | The lowest amount of the minor enantiomer that can be quantitatively determined with suitable precision and accuracy. | S/N ratio > 10. For ethyl nipecotate, LOQs of ~0.045 µg have been reported.[1][5] |
| Accuracy | The closeness of test results to the true value. Determined by spiking the desired enantiomer with known amounts of the undesired enantiomer. | % Recovery of 98.0 - 102.0%. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. | RSD < 2.0% for repeatability and intermediate precision. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., mobile phase composition ±2%, temperature ±2°C). | System suitability parameters remain within defined limits. |
Method Selection Logic
The choice of analytical technique depends on the specific requirements of the analysis. The following diagram illustrates a logical approach to selecting the appropriate method.
Caption: Decision tree for selecting an analytical method for ethyl nipecotate.
References
- 1. Liquid Chromatographic Separation and Thermodynamic Investigation of Ethyl Nipecotate Enantiomers on Immobilized Amylos… [ouci.dntb.gov.ua]
- 2. US20040039206A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]
- 3. eijppr.com [eijppr.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. gcms.cz [gcms.cz]
- 7. azom.com [azom.com]
- 8. WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]
- 9. Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Application Note: Derivatization of Ethyl (R)-Nipecotate for Chiral Gas Chromatography (GC) Analysis
Executive Summary
Ethyl (R)-nipecotate is a crucial chiral building block in the synthesis of various pharmaceutical agents.[][2][3] Accurate determination of its enantiomeric purity is critical for quality control and regulatory compliance. Gas chromatography (GC) offers high resolution for this purpose, but the direct analysis of ethyl (R)-nipecotate is hampered by its chemical properties. The presence of a secondary amine in the piperidine ring leads to strong hydrogen bonding, resulting in poor chromatographic performance, including peak tailing, low sensitivity, and irreversible adsorption onto the column.[4][5]
This application note provides a detailed guide to overcoming these challenges through chemical derivatization. We present two robust protocols—N-acylation and silylation—that transform the polar secondary amine into a less polar, more volatile functional group suitable for high-resolution GC analysis. The causality behind experimental choices, step-by-step methodologies, and guidelines for chiral GC-MS analysis are discussed to ensure researchers can reliably implement these techniques.
The Imperative for Derivatization
The core principle of GC requires analytes to be volatile and thermally stable.[5][6] Polar functional groups containing active hydrogens, such as the secondary amine (-NH) in ethyl (R)-nipecotate, disrupt this requirement. These groups can interact strongly with active sites (e.g., residual silanols) on the GC column and liner surfaces, leading to undesirable chromatographic behavior.
Derivatization is a chemical modification process designed to mitigate these issues by:
-
Reducing Polarity: Replacing the active hydrogen on the nitrogen atom with a non-polar group significantly reduces hydrogen bonding capabilities.[7]
-
Increasing Volatility: The reduction in intermolecular forces allows the analyte to transition into the gas phase at lower temperatures, resulting in shorter retention times and sharper peaks.[4]
-
Enhancing Thermal Stability: The resulting derivatives are often more stable at the elevated temperatures used in the GC inlet and column.[8]
-
Improving Detection: Certain derivatizing agents, particularly those containing fluorine atoms, can dramatically increase the sensitivity for specific detectors like the Electron Capture Detector (ECD).[5][7]
The overall workflow for derivatization prior to GC analysis is a straightforward yet critical process to ensure data quality.
Caption: General workflow for pre-column derivatization.
Strategic Approaches: Acylation vs. Silylation
Two primary strategies are highly effective for the derivatization of the secondary amine in ethyl (R)-nipecotate: N-acylation and N-silylation.
N-Acylation
Acylation involves the introduction of an acyl group (R-C=O) to the nitrogen atom, forming a stable N-amide derivative. This is a robust and widely used technique for primary and secondary amines.[5]
-
Mechanism: The reaction proceeds via a nucleophilic acyl substitution, where the amine's lone pair of electrons attacks the electrophilic carbonyl carbon of the acylating reagent.
-
Reagents: Perfluorinated anhydrides such as Trifluoroacetic Anhydride (TFAA), Pentafluoropropionic Anhydride (PFPA), and Heptafluorobutyric Anhydride (HFBA) are particularly effective. The resulting perfluoroacylamides are highly volatile and produce strong signals with an ECD.[7] The byproducts of the reaction with anhydrides are the corresponding acids, which are also volatile.
N-Silylation
Silylation replaces the active hydrogen with a silyl group, most commonly a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group.[7]
-
Mechanism: The reaction is a nucleophilic attack (SN2 type) by the amine on the silicon atom of the silylating reagent.[8] The reactivity of functional groups towards silylation generally follows the order: alcohol > phenol > carboxylic acid > amine > amide.
-
Reagents: Potent silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are used. Secondary amines can be sterically hindered and less reactive than primary amines, often requiring a catalyst such as Trimethylchlorosilane (TMCS) and elevated temperatures to drive the reaction to completion.[9] A significant drawback is the moisture sensitivity of both the reagents and the resulting silyl derivatives, necessitating strictly anhydrous conditions.[8]
Protocol 1: N-Acylation with Trifluoroacetic Anhydride (TFAA)
This protocol is recommended for its robustness, speed, and the stability of the resulting derivative.
Caption: N-Acylation reaction of Ethyl (R)-Nipecotate with TFAA.
Materials and Reagents
| Item | Specifications |
| Ethyl (R)-Nipecotate | Analytical standard or sample |
| Trifluoroacetic Anhydride | Derivatization grade, >99% purity |
| Solvent | Anhydrous Ethyl Acetate or Acetonitrile, GC grade |
| Reaction Vials | 2 mL amber glass vials with PTFE-lined caps |
| Heating Block/Water Bath | Capable of maintaining 60-70 °C |
| Evaporation System | Nitrogen stream evaporator |
| Syringes | Gas-tight microsyringes |
Step-by-Step Derivatization Protocol
-
Sample Preparation: Prepare a stock solution of ethyl (R)-nipecotate in anhydrous ethyl acetate at a concentration of approximately 1 mg/mL.
-
Aliquot Sample: Transfer 100 µL of the sample solution into a clean, dry 2 mL reaction vial.
-
Reagent Addition: Add 100 µL of Trifluoroacetic Anhydride (TFAA) to the vial. Safety Note: TFAA is corrosive and moisture-sensitive. Handle in a fume hood.
-
Reaction: Tightly cap the vial and vortex briefly. Place the vial in a heating block or water bath set to 60 °C for 30 minutes.
-
Evaporation: After cooling to room temperature, uncap the vial and gently evaporate the contents to dryness under a stream of dry nitrogen. This removes excess TFAA and the trifluoroacetic acid byproduct.
-
Reconstitution: Reconstitute the dried residue in 200 µL of ethyl acetate. The sample is now ready for GC injection.
Protocol 2: N-Silylation with BSTFA + 1% TMCS
This protocol is a powerful alternative, particularly useful for GC-MS analysis due to the characteristic fragmentation patterns of TMS derivatives.
Crucial Prerequisite: All glassware must be oven-dried, and solvents must be anhydrous. Silylation reagents are extremely sensitive to moisture.[8]
Materials and Reagents
| Item | Specifications |
| Ethyl (R)-Nipecotate | Analytical standard or sample |
| BSTFA + 1% TMCS | Derivatization grade |
| Solvent | Anhydrous Pyridine or Acetonitrile, GC grade |
| Reaction Vials | 2 mL amber glass vials with PTFE-lined caps |
| Heating Block/Water Bath | Capable of maintaining 70-80 °C |
Step-by-Step Derivatization Protocol
-
Sample Preparation: If the sample is in a solid form or aqueous solution, it must be dried completely. Dissolve the dry sample to a concentration of ~1 mg/mL in 100 µL of anhydrous pyridine. Pyridine acts as a solvent and an acid scavenger.
-
Reagent Addition: Add 100 µL of BSTFA + 1% TMCS to the vial. The TMCS catalyst is essential for derivatizing the sterically hindered secondary amine.[9]
-
Reaction: Tightly cap the vial and vortex. Heat the vial at 75 °C for 45-60 minutes. Longer reaction times or higher temperatures may be required for complete derivatization, which should be optimized for your specific application.
-
Injection: After cooling, the sample can often be injected directly into the GC without a work-up step. The byproducts of BSTFA are neutral and volatile.[9]
Chiral GC Method and Expected Results
The primary goal of this analysis is to separate the (R) and (S) enantiomers. This requires a chiral stationary phase.
Recommended GC Parameters
| Parameter | Setting | Rationale |
| GC System | Agilent 8890 GC with FID or Mass Spectrometer (MS) | Standard high-performance system. MS allows for positive identification of the derivatized analyte. |
| Column | Rt-βDEXsm (30 m x 0.25 mm ID, 0.25 µm) or Chirasil-L-Val | Cyclodextrin or amino acid-based chiral stationary phases are required for enantiomeric separation.[10][11] |
| Inlet | Split/Splitless, 250 °C, Split ratio 20:1 | High temperature ensures rapid volatilization of the derivative. |
| Carrier Gas | Helium or Hydrogen, Constant Flow @ 1.2 mL/min | Standard carrier gases for high-resolution chromatography. |
| Oven Program | Initial 100 °C, hold 1 min, ramp 5 °C/min to 220 °C, hold 5 min | This is a starting point; the program must be optimized to achieve baseline separation of enantiomers. |
| Detector | FID @ 280 °C or MS (Scan mode 50-550 m/z) | FID provides robust quantitation. MS provides structural confirmation. |
Data Interpretation
-
Successful Derivatization: A successful reaction will yield a single, sharp, and symmetrical peak for the derivatized ethyl (R)-nipecotate standard. Incomplete reactions will show a tailing peak for the unreacted analyte or multiple derivative peaks.
-
Chiral Separation: When analyzing a racemic or non-enantiopure sample, the chiral column should resolve the single derivative peak into two distinct peaks corresponding to the (R) and (S) enantiomers.
-
Enantiomeric Excess (ee%): The enantiomeric purity is calculated using the peak areas of the two enantiomers:
-
ee% = |(Area_R - Area_S) / (Area_R + Area_S)| x 100
-
Best Practices and Troubleshooting
-
Prevent Analyte Adsorption: For trace-level analysis, active sites on glass surfaces can cause sample loss. Silanizing glassware by treating it with a reagent like dimethyldichlorosilane (DMDCS) can create a non-adsorptive surface.[7]
-
Ensure Anhydrous Conditions for Silylation: Moisture will readily consume silylating reagents and hydrolyze the TMS derivatives, leading to failed reactions. Always use high-purity anhydrous solvents.[8]
-
Optimize Reaction Conditions: If derivatization is incomplete (evidenced by the presence of the original analyte peak), systematically increase the reaction temperature, time, or the molar excess of the derivatizing reagent.
-
Confirm Derivative Structure: Especially during method development, use GC-MS to confirm the mass of the derivatized product. The N-TFA derivative of ethyl nipecotate (MW 157.21) will have a molecular weight of 253.22. The N-TMS derivative will have a molecular weight of 229.37.
References
- 2. 3-哌啶甲酸乙酯 96% | Sigma-Aldrich [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. covachem.com [covachem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. gcms.cz [gcms.cz]
- 8. diverdi.colostate.edu [diverdi.colostate.edu]
- 9. greyhoundchrom.com [greyhoundchrom.com]
- 10. A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. gcms.cz [gcms.cz]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl (R)-Nipecotate L-Tartrate
Welcome to the technical support center for the synthesis and yield optimization of Ethyl (R)-Nipecotate L-Tartrate. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during this chiral resolution process. The synthesis is primarily achieved through the diastereomeric salt crystallization of racemic ethyl nipecotate using L-tartaric acid as a resolving agent. Success hinges on a deep understanding of crystallization principles and precise control over key reaction parameters.
This document provides direct answers to common issues, explains the causality behind experimental choices, and offers validated protocols to enhance the yield and purity of your target compound.
Troubleshooting Guide
This section provides detailed solutions to specific problems you may encounter during your experiments.
Issue 1: No Crystallization Occurs, or an Oil Forms Instead of Crystals
Q: I've mixed my racemic ethyl nipecotate and L-tartaric acid in the chosen solvent, but the solution remains clear, or an oily precipitate has formed. What should I do?
A: The formation of an oil ("oiling out") or a complete failure to crystallize are common but surmountable issues in diastereomeric salt resolutions. These phenomena typically indicate that the system's conditions are not conducive to forming a stable crystal lattice. The underlying causes often relate to solubility, supersaturation, and purity.
Possible Causes and Solutions:
-
Inappropriate Solvent System: The solvent is the most critical variable in crystallization. It must exhibit differential solubility for the two diastereomeric salts—the desired (R)-nipecotate L-tartrate and the undesired (S)-nipecotate L-tartrate.[1][2] An ideal solvent system will keep the undesired salt in solution while allowing the desired salt to crystallize.
-
Solution: Conduct a systematic solvent screen. Small-scale trials with a variety of solvents (e.g., alcohols like ethanol, isopropanol; esters like ethyl acetate; and their aqueous mixtures) are essential. Sometimes, a binary solvent system, consisting of a "solvent" in which the salt is soluble and an "anti-solvent" in which it is less soluble, can effectively induce crystallization.[2]
-
-
Insufficient or Excessive Supersaturation: Crystallization occurs within a specific "metastable zone" of supersaturation. If the solution is undersaturated, no crystals will form. If it is too highly supersaturated, nucleation can be too rapid, leading to the formation of an amorphous oil rather than an ordered crystal structure.[2]
-
Solution:
-
To Increase Supersaturation: If the solution is too dilute, slowly evaporate the solvent or cool the solution.
-
To Decrease Supersaturation: If oiling out occurs, gently heat the mixture to dissolve the oil, add a small amount of additional solvent to create a clear solution just below the saturation point, and then cool slowly. Seeding with a few crystals of the desired product can also guide proper crystal growth.
-
-
-
Impure Starting Materials: The presence of impurities from the synthesis of racemic ethyl nipecotate can inhibit crystallization or promote oiling out.
-
Solution: Ensure the racemic ethyl nipecotate is of high purity before attempting the resolution. Purification via distillation is a common practice.
-
Troubleshooting Workflow for Crystallization Failure
References
Technical Support Center: Troubleshooting Chiral Separation of Ethyl (R)-Nipecotate Enantiomers
Welcome to the technical support center for the chiral separation of Ethyl Nipecotate enantiomers. As a critical chiral building block in the synthesis of various drug substances, achieving robust and reliable enantiomeric purity analysis is paramount.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the chiral separation of Ethyl (R)-Nipecotate and its S-enantiomer.
Drawing from established chromatographic principles and specific application data, this resource provides in-depth, question-and-answer-based troubleshooting guides. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for your laboratory.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Initial Method Development & Optimization
Question 1: I am starting from scratch. What is a good starting point for the chiral separation of Ethyl Nipecotate enantiomers by HPLC?
A well-documented and effective starting point for the chiral separation of Ethyl Nipecotate enantiomers is using a polysaccharide-based chiral stationary phase (CSP).[1][2] Specifically, an immobilized amylose-based CSP has demonstrated excellent resolution.[1][2]
A typical starting method would be:
-
Column: Immobilized amylose-based CSP (e.g., CHIRALPAK® IA, IB, or IC).
-
Mobile Phase: A mixture of n-hexane, ethanol, and a basic additive. A common ratio is n-hexane:ethanol:diethylamine (80:20:0.1, v/v/v).[1][2]
-
Flow Rate: 1.0 mL/min.
-
Temperature: Ambient (e.g., 25°C).[1]
-
Detection: UV at a suitable wavelength (e.g., 210 nm).
This combination has been shown to yield a resolution factor (Rs) greater than 3.5, which is well above the baseline separation requirement of 1.5.[1][2]
Question 2: I am not getting baseline resolution between the Ethyl Nipecotate enantiomers. What parameters should I adjust first?
When baseline resolution is not achieved, a systematic approach to method optimization is crucial. The selectivity (α) is the most influential factor in improving resolution in chiral separations.[4]
Here is a logical workflow for optimization:
Caption: Workflow for optimizing chiral separation resolution.
Detailed Steps:
-
Mobile Phase Composition:
-
Alcohol Modifier Percentage: Systematically vary the percentage of the alcohol modifier (e.g., ethanol) in the mobile phase. Increasing or decreasing the alcohol content can significantly impact retention and selectivity.
-
Alcohol Type: If adjusting the percentage is insufficient, changing the alcohol modifier (e.g., from ethanol to isopropanol) can alter the chiral recognition mechanism and improve separation.[4]
-
-
Temperature:
-
Lowering the column temperature often increases resolution in chiral separations, although it will also increase retention time and backpressure.[4] Study the effect of temperature in a range of 10-40°C.
-
-
Chiral Stationary Phase (CSP) Screening:
Experimental Protocol: Mobile Phase Optimization
-
Prepare a stock solution of racemic Ethyl Nipecotate in the mobile phase.
-
Set up the HPLC system with the chosen chiral column.
-
Prepare a series of mobile phases with varying n-hexane and ethanol ratios (e.g., 90:10, 85:15, 80:20, 75:25) while keeping the diethylamine concentration constant at 0.1%.
-
Inject the sample with each mobile phase composition and record the chromatogram.
-
Calculate the resolution (Rs) for each condition.
-
If necessary, repeat the process by substituting ethanol with isopropanol.
| Mobile Phase Composition (n-hexane:Alcohol:DEA) | Alcohol Type | Expected Outcome |
| 90:10:0.1 | Ethanol | Increased retention, may increase resolution |
| 80:20:0.1 | Ethanol | Good starting point, balanced retention and resolution |
| 70:30:0.1 | Ethanol | Decreased retention, may decrease resolution |
| 80:20:0.1 | Isopropanol | Different selectivity compared to ethanol |
Section 2: Peak Shape Issues
Question 3: My peaks for Ethyl Nipecotate are tailing or showing poor symmetry. What is the cause and how can I fix it?
Peak tailing in chiral separations of basic compounds like Ethyl Nipecotate is a common issue. It is often caused by secondary interactions between the basic analyte and residual acidic silanol groups on the silica surface of the CSP.[6]
Caption: Troubleshooting poor peak shape for basic analytes.
Troubleshooting Steps:
-
Use of a Basic Additive: The most effective way to mitigate peak tailing for basic compounds is to add a basic modifier to the mobile phase.[7][8][9] Diethylamine (DEA) at a concentration of 0.1% is a standard choice.[1][2]
-
Optimize Additive Concentration: If tailing persists, you can incrementally increase the DEA concentration up to 0.5%.[8]
-
Alternative Basic Additives: In some cases, other basic additives like butylamine or ethanolamine may provide better peak symmetry.[8] It is important to note that some of these additives have limited miscibility in non-polar solvents and may require at least 2% alcohol in the mobile phase.[8]
-
Column Conditioning and Memory Effects: Be aware of the "memory effect" of mobile phase additives.[6][10] If a column was previously used with an acidic additive, it may require extensive flushing with the new basic mobile phase to achieve stable performance.[10]
Question 4: I am observing peak splitting or shoulders on my peaks. What could be the issue?
Peak splitting or shoulders can arise from several sources:
-
Column Contamination or Damage: The inlet frit of the column may be partially blocked, or the column bed could be disturbed.[11] Backflushing the column (if permitted by the manufacturer) or replacing the frit can resolve this.[11] Using a guard column is highly recommended to prevent this.
-
Sample Overload: Injecting too much sample can lead to peak distortion.[12] Try reducing the injection volume or the sample concentration.
-
Solvent Mismatch: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.[7] Ideally, the sample should be dissolved in the mobile phase itself. If this is not possible, ensure the injection volume is small.
Section 3: Advanced Troubleshooting
Question 5: I have tried optimizing the mobile phase and temperature, but the resolution is still poor. What are my next steps?
If initial optimization strategies are unsuccessful, a more comprehensive approach is needed. This involves exploring a wider range of chromatographic parameters and techniques.
-
Supercritical Fluid Chromatography (SFC): SFC is a powerful alternative to HPLC for chiral separations and is often considered a "green" technology.[13][14] It can offer different selectivity and faster analysis times.[15][16] For Ethyl Nipecotate, an SFC method using a polysaccharide-based CSP with a CO2/methanol mobile phase and a basic additive would be a logical next step to screen.
-
Alternative HPLC Modes: While normal phase is common for this separation, exploring polar organic or reversed-phase modes on an appropriate immobilized CSP could unlock different selectivities.[4]
-
Different CSP Chemistries: If polysaccharide columns are not providing the desired separation, consider screening other types of CSPs, such as Pirkle-type or protein-based columns, although polysaccharide phases are generally the most versatile.[5][17]
Question 6: My method was working well, but now the retention times are shifting and resolution is decreasing. What should I investigate?
A decline in method performance over time points to issues with method robustness or system/column health.
Caption: Troubleshooting workflow for method performance degradation.
Investigation Checklist:
-
Column Health:
-
Contamination: The column may have adsorbed impurities from samples. For immobilized CSPs, a strong solvent wash (e.g., with Tetrahydrofuran) can be effective.[11]
-
Column Age: All columns have a finite lifetime. If the column has been used extensively and washing does not restore performance, it may need to be replaced.
-
-
Mobile Phase:
-
Preparation: Ensure the mobile phase is prepared accurately and consistently. Small variations in the percentage of the organic modifier or additive can lead to significant shifts in retention and selectivity.
-
Freshness: Use freshly prepared mobile phase, as the composition can change over time due to evaporation of volatile components.
-
-
System Issues:
-
Leaks: Check for any leaks in the HPLC system, which can cause pressure fluctuations and affect retention times.
-
Pump Performance: Ensure the pump is delivering a consistent and accurate flow rate.
-
By systematically addressing these potential issues, you can diagnose and resolve the challenges in your chiral separation of Ethyl (R)-Nipecotate enantiomers, ensuring the accuracy and reliability of your analytical results.
References
- 1. Liquid Chromatographic Separation and Thermodynamic Investigation of Ethyl Nipecotate Enantiomers on Immobilized Amylos… [ouci.dntb.gov.ua]
- 2. researchgate.net [researchgate.net]
- 3. US20040039206A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. researchgate.net [researchgate.net]
- 7. "An Investigation of Peak Shape Models in Chiral Separations" by Ryan Jacob Burk [mavmatrix.uta.edu]
- 8. chiraltech.com [chiraltech.com]
- 9. Getting Started with Chiral Method Development Part Three: Method Development Optimization - Regis Technologies [registech.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. chiraltech.com [chiraltech.com]
- 12. Chiral Separation 2: Optimization of Chiral Separations [discover.restek.com]
- 13. selvita.com [selvita.com]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 15. fagg-afmps.be [fagg-afmps.be]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Chiral separation of nipecotic acid amides - PubMed [pubmed.ncbi.nlm.nih.gov]
Identifying and minimizing side reactions in nipecotate synthesis
Introduction: The Synthetic Challenge of Nipecotic Acid
Welcome to the technical support guide for the synthesis of nipecotic acid (piperidine-3-carboxylic acid). As a crucial GABA uptake inhibitor and a versatile chiral building block for pharmaceuticals, the successful synthesis of nipecotic acid is paramount for researchers in neurology and drug development.[1][2] The most prevalent synthetic route—catalytic hydrogenation of nicotinic acid—while direct, is often plagued by side reactions that compromise yield and purity.[3]
This guide is structured as a troubleshooting resource to address the specific, practical issues encountered in the lab. It is designed to provide not just solutions, but a deeper understanding of the reaction mechanisms to empower you to optimize your synthesis, ensure reproducibility, and minimize lot-to-lot variability.
Section 1: The Primary Synthetic Route and Its Inherent Challenges
The hydrogenation of nicotinic acid to nipecotic acid is a triphasic reaction (solid catalyst, liquid solvent/substrate, hydrogen gas) that appears simple on paper but is complex in practice. The primary challenges arise from the stability of the pyridine ring and the reactivity of the carboxylic acid group under hydrogenation conditions.
The general transformation and major side reactions are visualized below.
Caption: Fig. 1: Primary Synthetic Pathway and Key Side Reactions
Section 2: Troubleshooting Guide & FAQs
This section addresses the most common problems encountered during nipecotate synthesis in a question-and-answer format.
Category 1: Low Yield & Purity Issues
Q1: My final product is heavily contaminated with piperidine. What is causing this and how can I stop it?
Answer: This is the most common side reaction: decarboxylation . The loss of the carboxylic acid group to form piperidine is particularly problematic during the hydrogenation of nicotinic acid.[4][5]
-
Causality: The mechanism is often promoted by certain catalysts and conditions. Platinum-based catalysts (like PtO₂) and high temperatures can exacerbate decarboxylation.[4] The reaction involves the loss of CO₂, which is thermodynamically favorable under harsh conditions.
-
Troubleshooting Steps:
-
Switch Catalyst: The choice of catalyst is the most critical factor. Rhodium on a support (e.g., 5% Rhodium on Alumina or Carbon) is significantly more selective for ring hydrogenation without promoting decarboxylation compared to Platinum or Ruthenium catalysts.[5]
-
Modify Reaction Medium: Running the hydrogenation in an aqueous ammonia solution can effectively suppress decarboxylation. A patented method suggests using at least an equimolar amount of ammonia relative to the nicotinic acid in water.[5] This approach allows for the direct isolation of high-purity nipecotic acid upon evaporation.
-
Control Temperature: Avoid excessive temperatures. Many successful hydrogenations using Rhodium catalysts can be performed at or near room temperature, albeit sometimes requiring slightly higher pressures or longer reaction times.[5]
-
Q2: My reaction has stalled. I see unreacted nicotinic acid and only partial hydrogen uptake. What's wrong?
Answer: This issue points to incomplete hydrogenation , which is typically caused by catalyst deactivation (poisoning) or mass transfer limitations.
-
Causality (Catalyst Poisoning): The basic nitrogen atom in both the starting material (pyridine) and the product (piperidine) can strongly adsorb to the active sites of the metal catalyst, effectively "poisoning" it and preventing it from activating hydrogen.[4][6] This is why hydrogenating neutral pyridines can be challenging.
-
Troubleshooting Steps:
-
Acidify the Medium: Performing the reaction in an acidic solvent like acetic acid or by using the hydrochloride salt of nicotinic acid can overcome catalyst poisoning.[4] The protonated pyridinium nitrogen has a much lower affinity for the catalyst surface, allowing the reaction to proceed smoothly. However, be aware that acidic conditions with a platinum catalyst can still lead to some decarboxylation.[7]
-
Check Hydrogen Delivery: Ensure your system is leak-free and that hydrogen is being delivered effectively. In a slurry reaction, vigorous stirring is crucial to facilitate the transfer of hydrogen gas from the headspace into the liquid phase and to the catalyst surface (gas-liquid mass transfer).[8]
-
Evaluate Catalyst Loading & Quality: Ensure you are using a sufficient catalyst loading (typically 5-10 mol%). If the catalyst is old or has been improperly stored, its activity may be compromised. Consider using fresh, high-activity catalyst.
-
Q3: My product is a racemic mixture, but I need a single enantiomer. How can I achieve stereoselectivity?
Answer: Standard hydrogenation of the flat pyridine ring will always produce a 1:1 mixture of (R)- and (S)-nipecotic acid because hydrogen can add from either face of the ring with equal probability. To obtain a single enantiomer, you must introduce a chiral influence.
-
Causality: Chirality is introduced by creating a situation where the transition states leading to the two different enantiomers have different energies. This is achieved either through a chiral catalyst or by resolving the final racemic mixture.
-
Troubleshooting & Strategy:
-
Asymmetric Hydrogenation: This is an advanced technique involving specialized, expensive chiral ligands (e.g., with Iridium or Rhodium catalysts). While highly effective, it requires significant process development.
-
Chiral Resolution (Most Common Method): This is a more accessible, classical approach. The racemic nipecotic acid (or its ester derivative) is reacted with a readily available, enantiomerically pure resolving agent, such as a derivative of tartaric acid (e.g., (D)-dibenzoyl tartaric acid). This forms a pair of diastereomeric salts.
-
Diastereomer Separation: These diastereomeric salts have different physical properties, most importantly, different solubilities. One salt will preferentially crystallize from a chosen solvent system, allowing for its separation by simple filtration.
-
Liberation of the Free Acid: After separation, the desired salt is treated with a base or acid to break the ionic bond, liberating the enantiomerically pure nipecotic acid.
-
Section 3: Validated Protocols for Side Reaction Minimization
These protocols are designed to be self-validating by including in-process checks and expected outcomes.
Protocol 3.1: Optimized Hydrogenation to Minimize Decarboxylation
This protocol is adapted from a patented method proven to be effective.[5]
Objective: To synthesize racemic nipecotic acid with minimal piperidine contamination.
Materials:
-
Nicotinic Acid (10.0 g)
-
5% Rhodium on Alumina (Rh/Al₂O₃) catalyst (1.5 g)
-
Deionized Water (100 mL)
-
Concentrated Ammonium Hydroxide (~28% NH₃ in H₂O)
-
Parr Hydrogenation Apparatus or similar high-pressure reactor
-
Filtration setup (e.g., Buchner funnel with Celite®)
Procedure:
-
Preparation: In the reactor vessel, suspend nicotinic acid in 100 mL of deionized water.
-
Basification: Add concentrated ammonium hydroxide dropwise while stirring until the nicotinic acid fully dissolves and the solution pH is > 9. This forms the ammonium salt in situ.
-
Catalyst Addition: Carefully add the 5% Rh/Al₂O₃ catalyst to the solution.
-
Reaction Setup: Seal the reactor. Purge the headspace 3-5 times with nitrogen, followed by 3-5 purges with hydrogen gas.
-
Hydrogenation: Pressurize the reactor to 3-5 bar (approx. 45-75 psi) with hydrogen. Begin vigorous stirring. The reaction is typically run at room temperature (20-25°C).
-
Monitoring (In-Process Control): Monitor the reaction by observing the pressure drop in the hydrogen reservoir. The reaction is complete when hydrogen uptake ceases (typically 4-6 hours). For more precise monitoring, a small aliquot can be carefully depressurized, filtered, and analyzed by TLC or HPLC to check for the disappearance of the nicotinic acid spot/peak.
-
Work-up: Once complete, carefully vent the reactor and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the catalyst pad with a small amount of deionized water.
-
Isolation: Combine the filtrate and washings. Concentrate the solution to dryness under reduced pressure (rotary evaporator). The resulting white solid is nipecotic acid of high purity.
-
Validation:
-
Yield: Expect >90% yield.
-
Purity (¹H NMR): The spectrum should show characteristic piperidine ring protons and be free of aromatic signals from nicotinic acid. Crucially, the characteristic signals for piperidine (a simpler spectrum) should be absent or present at <1%.
-
Purity (Mass Spec): ESI-MS should show a strong signal for [M+H]⁺ at m/z 130.1. The piperidine impurity would appear at m/z 86.1.
-
Section 4: Data Interpretation & Scale-Up
Table 1: Troubleshooting with Analytical Data
| Observed Problem | Primary Analytical Signal (LC-MS) | Likely Root Cause | Recommended Action |
| Low Yield, Major Impurity | Strong signal at m/z 86.1 [M+H]⁺ | Decarboxylation | Switch to Rhodium catalyst; use ammonia method (Protocol 3.1).[5] |
| Stalled Reaction | Strong signal at m/z 124.1 [M+H]⁺ | Unreacted Starting Material (Catalyst Poisoning) | Use hydrochloride salt of nicotinic acid or perform reaction in acidic medium (e.g., acetic acid).[4] |
| Multiple Small Impurities | Signals at m/z 126.1, 128.1 | Incomplete Hydrogenation | Increase reaction time, hydrogen pressure, or catalyst loading. Ensure efficient stirring. |
Scale-Up Considerations
Moving from the bench to a pilot plant introduces new challenges that can dramatically affect yield and purity if not addressed.[8]
Caption: Fig. 2: Key Considerations for Hydrogenation Scale-Up
-
Heat Transfer: Hydrogenation is exothermic. A reaction that warms slightly in a 1L flask can cause a dangerous temperature runaway in a 100L reactor. Ensure the reactor has adequate cooling capacity (e.g., jacketed vessel).
-
Mass Transfer: In a large vessel, simply pressurizing the headspace may not be sufficient. The efficiency of hydrogen dissolving into the liquid and reaching the suspended catalyst becomes a limiting factor.[8] This requires optimizing stirrer speed and potentially using a hydrogen sparging system to introduce gas below the liquid surface.
-
Mixing: Keeping the solid catalyst suspended uniformly is harder at scale. Poor mixing leads to localized "dead zones" where the reaction does not occur, resulting in an incomplete conversion. The impeller type and stirring rate must be re-validated at a larger scale.[8]
References
- 1. Mechanism of 6-Hydroxynicotinate 3-Monooxygenase, a Flavin-Dependent Decarboxylative Hydroxylase Involved in Bacterial Nicotinic Acid Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ajpaonline.com [ajpaonline.com]
- 3. researchgate.net [researchgate.net]
- 4. datapdf.com [datapdf.com]
- 5. A method for the degradation of radioactive nicotinic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]
Technical Support Center: Ethyl (R)-Nipecotate L-Tartrate Solution Stability
Welcome to the technical support center for Ethyl (R)-Nipecotate L-Tartrate. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in solution. Here, you will find troubleshooting advice and detailed experimental protocols to help you ensure the integrity of your experiments and formulations.
Understanding the Challenge: The Instability of Ester-Containing Compounds
This compound, as an ester, is susceptible to degradation in aqueous environments. The primary pathway for this degradation is hydrolysis, a chemical reaction with water that cleaves the ester bond. This process is often catalyzed by acidic or basic conditions, leading to the formation of (R)-Nipecotic acid and ethanol. The rate of this degradation is influenced by several factors, including pH, temperature, light exposure, and the presence of oxidative agents or metal ions.[1] The L-tartrate salt form of the compound will influence the initial pH of the solution, which is a critical factor in its overall stability.
This guide provides a systematic approach to identifying and mitigating these stability issues, ensuring the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is showing a decrease in potency over a short period. What is the likely cause?
A decrease in potency is most commonly due to the hydrolysis of the ethyl ester functional group. This reaction is accelerated by pH extremes (both acidic and basic) and elevated temperatures. The result is the formation of the less active (R)-Nipecotic acid and ethanol. To confirm this, you should analyze your solution using a stability-indicating HPLC method to quantify the parent compound and detect the appearance of degradation products.
Q2: What is the optimal pH range to maintain the stability of this compound in an aqueous solution?
Q3: I've observed particulate formation in my solution upon storage. What could be the reason?
Particulate formation could be due to several factors:
-
Precipitation of the active ingredient: Changes in pH or temperature can affect the solubility of this compound, leading to precipitation.
-
Formation of insoluble degradation products: While the primary hydrolysis products are soluble, secondary reactions or interactions with formulation components could lead to insoluble species.
-
Physical instability: In more complex formulations, interactions between excipients can lead to precipitation or aggregation.
It is crucial to visually inspect your solutions and, if particulates are observed, to characterize them to determine the root cause.
Q4: Can I use antioxidants or chelating agents to improve the stability of my solution?
Yes, these can be effective strategies.
-
Antioxidants: If oxidative degradation is suspected (often accelerated by light or trace metal ions), adding an antioxidant can be beneficial.
-
Chelating Agents: Metal ions can catalyze ester hydrolysis.[1] Including a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester these ions and improve stability.
The choice and concentration of these agents should be carefully evaluated for compatibility and efficacy in your specific formulation.
Q5: Are there other formulation strategies to enhance the stability of this compound?
Beyond pH optimization and the use of additives, consider the following:
-
Co-solvents: Reducing the water activity by including co-solvents such as propylene glycol or ethanol can slow down hydrolysis.
-
Lyophilization: For long-term storage, preparing a lyophilized (freeze-dried) powder that is reconstituted before use is a common and effective strategy to prevent water-based degradation.
-
Complexation with Cyclodextrins: Cyclodextrins can encapsulate the ester group, protecting it from hydrolysis. This can also enhance solubility. The suitability of this approach would require experimental evaluation.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Rapid loss of active ingredient concentration | Ester hydrolysis due to inappropriate pH. | Determine the pH of your solution. Perform a pH-rate profile study (see Protocol 1) to identify the optimal pH for stability. Adjust the pH of your solution using appropriate buffers. |
| Elevated storage temperature. | Store solutions at recommended temperatures (typically 2-8°C for short-term storage). Avoid exposure to high temperatures. | |
| Appearance of new peaks in HPLC chromatogram | Chemical degradation of the active ingredient. | Conduct a forced degradation study (see Protocol 2) to identify potential degradation products. Characterize these new peaks using techniques like LC-MS. |
| Changes in solution color or clarity | Oxidative degradation or formation of insoluble byproducts. | Protect the solution from light by using amber vials. Consider adding an antioxidant. If particulates form, investigate their identity. |
| Inconsistent results between experiments | Instability of stock solutions. | Prepare fresh solutions for each experiment or validate the stability of your stock solution over the intended period of use. |
Experimental Protocols
Protocol 1: Determining the Optimal pH for Stability (pH-Rate Profile Study)
This protocol outlines a systematic approach to identify the pH at which this compound exhibits maximum stability in your desired solvent system.
Methodology:
-
Prepare a series of buffer solutions covering a pH range (e.g., pH 3, 4, 5, 6, 7, 8, and 9).
-
Prepare stock solutions of this compound in a suitable solvent.
-
Dilute the stock solution into each buffer to a known final concentration.
-
Divide each pH solution into aliquots for analysis at different time points (e.g., 0, 24, 48, 72 hours) and storage conditions (e.g., room temperature, 40°C).
-
At each time point, analyze the samples using a validated stability-indicating HPLC method (see Protocol 3) to determine the concentration of the remaining this compound.
-
Plot the logarithm of the concentration versus time for each pH to determine the observed degradation rate constant (k_obs).
-
Plot log(k_obs) versus pH to generate the pH-rate profile. The nadir of this curve indicates the pH of maximum stability.
Diagram: pH-Rate Profile Experimental Workflow
Caption: Workflow for determining the optimal pH for drug stability.
Protocol 2: Forced Degradation Study
Forced degradation studies are essential to identify potential degradation products and to develop a stability-indicating analytical method.[2][3][4][5]
Methodology:
-
Prepare solutions of this compound in a suitable solvent.
-
Expose the solutions to various stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at room temperature for 4 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Store the solution at 80°C for 48 hours.
-
Photolytic Degradation: Expose the solution to UV light (e.g., 254 nm) for 24 hours.
-
-
Analyze the stressed samples alongside a control sample (unstressed) using an appropriate analytical method (e.g., HPLC with a photodiode array detector).
-
Evaluate the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound. The goal is to achieve 5-20% degradation of the active ingredient.
-
Characterize the major degradation products using techniques like LC-MS to determine their mass and propose their structures.
Diagram: Forced Degradation Study Logic
Caption: Logical flow of a forced degradation study.
Protocol 3: Development of a Stability-Indicating HPLC Method
A stability-indicating HPLC method is crucial for accurately quantifying the active ingredient in the presence of its degradation products, impurities, and excipients.[6][7][8][9]
Methodology:
-
Select an appropriate column: A C18 column is a good starting point for the separation of small organic molecules.
-
Optimize the mobile phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically used. Adjust the pH of the aqueous phase and the gradient of the organic phase to achieve good separation between the parent compound and all degradation products identified in the forced degradation study.
-
Set the detection wavelength: Use a photodiode array (PDA) detector to monitor the elution at a wavelength where the parent compound and the degradation products have significant absorbance. This also allows for peak purity analysis.
-
Validate the method according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness. The specificity is demonstrated by the ability of the method to resolve the parent peak from all degradation product peaks.
Example HPLC Conditions (Starting Point):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a low percentage of B, and gradually increase to elute more hydrophobic compounds.
-
Flow Rate: 1.0 mL/min
-
Detection: 220 nm
-
Column Temperature: 30°C
This method will need to be optimized based on the results of your forced degradation studies.
References
- 1. carbodiimide.com [carbodiimide.com]
- 2. pharmtech.com [pharmtech.com]
- 3. rjptonline.org [rjptonline.org]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biopharminternational.com [biopharminternational.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. scispace.com [scispace.com]
- 8. ijsdr.org [ijsdr.org]
- 9. ijpsm.com [ijpsm.com]
Overcoming poor resolution in the chiral HPLC of nipecotic acid esters
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to help you overcome poor resolution and other common challenges encountered during the chiral High-Performance Liquid Chromatography (HPLC) of nipecotic acid esters. As crucial intermediates in the synthesis of GABA uptake inhibitors, achieving accurate enantiomeric purity analysis for these compounds is paramount.[1] This resource synthesizes established chromatographic principles with field-proven solutions to empower you to achieve baseline resolution and robust, reproducible results.
Troubleshooting Guide: From Tailing Peaks to Baseline Separation
This section is designed in a question-and-answer format to directly address the specific chromatographic problems you may be facing.
Issue 1: My enantiomer peaks are co-eluting or have very poor resolution (Rs < 1.5). What should I do first?
Answer: Poor or complete lack of resolution is the most common initial challenge. It almost always points to a suboptimal combination of the chiral stationary phase (CSP) and the mobile phase. The goal is to enhance the differential interaction between the two enantiomers and the CSP.
Causality: Chiral recognition relies on creating transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP.[2] For this to occur, the mobile phase must facilitate, not hinder, these interactions. Nipecotic acid esters, containing a basic piperidine ring and an ester group, require specific conditions to interact effectively with the CSP.
Step-by-Step Troubleshooting Protocol:
-
Verify CSP Selection: The most successful separations of nipecotic acid esters are achieved on polysaccharide-based CSPs.[3][4]
-
Amylose-based CSPs (e.g., Chiralpak® IA, AD) often provide excellent selectivity for these compounds.[3][5] An immobilized amylose tris(3,5-dimethylphenylcarbamate) selector is a highly effective choice.[5][6]
-
Cellulose-based CSPs (e.g., Chiralcel® OD, IC) can also be effective and may offer complementary selectivity.[5][7]
-
If you are using a different type of CSP, such as a Pirkle-type or cyclodextrin-based column, and seeing no resolution, switching to a polysaccharide-based column is the most critical first step.[7]
-
-
Optimize the Mobile Phase (Normal Phase): Normal-phase chromatography is typically the first choice for these analytes.
-
Start with a Standard Mobile Phase: A common starting point is a mixture of an alkane (n-hexane or n-heptane) and an alcohol modifier (2-propanol or ethanol).[3][4][6]
-
Incorporate a Basic Additive: This is non-negotiable for nipecotic acid esters. The basic piperidine nitrogen can cause severe peak tailing and poor resolution due to strong, non-enantioselective interactions with the stationary phase. Add a small amount of a basic modifier like Diethylamine (DEA) .[3][4][8]
-
Adjust Alcohol Modifier Concentration: Systematically vary the percentage of the alcohol modifier. This directly controls the retention and can significantly impact resolution. Try a range from 10% to 30%. Lower alcohol content generally increases retention and can sometimes improve resolution, but may also increase run time and peak broadening.
-
Issue 2: My peaks are present, but they are broad and/or tailing significantly.
Answer: Poor peak shape is typically caused by undesirable secondary interactions between the analyte and the stationary phase, or issues related to the sample solvent or column health. For nipecotic acid esters, the basic nitrogen is the primary culprit.
Causality: Peak tailing occurs when a fraction of the analyte molecules are retained more strongly on the column through secondary mechanisms.[9] For basic compounds like nipecotic acid esters, this often involves interaction with residual acidic sites on the silica support of the CSP. The basic additive (like DEA) acts as a competitor for these sites, masking them and allowing the primary chiral recognition mechanism to dominate, resulting in sharper, more symmetrical peaks.[8]
Step-by-Step Troubleshooting Protocol:
-
Check/Increase Basic Additive: If you are already using a basic additive like DEA, its concentration may be insufficient.
-
Sample Solvent Mismatch: Ensure your sample is dissolved in the mobile phase or a solvent weaker than the mobile phase. Dissolving the sample in a much stronger solvent (e.g., pure ethanol when the mobile phase is 90:10 hexane:ethanol) can cause peak distortion.
-
Reduce Sample Load: Injecting too much sample can lead to column overload, which often manifests as tailing or fronting peaks.[9]
-
Reduce the injection volume or dilute your sample by a factor of 5 or 10 and reinject.
-
-
Assess Column Health: A contaminated or degraded column can lead to poor peak shape for all analytes.
-
If you have a guard column, remove it and see if the peak shape improves. If it does, the guard column is fouled and needs replacement.
-
If using an immobilized CSP (e.g., Chiralpak IA, IC), you can perform a regeneration flush with stronger solvents like ethyl acetate or tetrahydrofuran (THF) as per the manufacturer's instructions. Warning: Never use these solvents on coated polysaccharide columns (e.g., Chiralpak AD, Chiralcel OD) as it will irreversibly damage them. [10][11]
-
Issue 3: I am observing split peaks. What is the cause and how can I fix it?
Answer: Peak splitting can be one of the more complex issues to diagnose as it can stem from chemical, mechanical, or chromatographic problems.
Causality: A split peak indicates that the analyte band is being disrupted as it travels through the system. This can happen before the column (injector issues), at the head of the column (contamination or void), or due to interactions on the column itself.[12]
Troubleshooting Workflow for Split Peaks:
// Path for all peaks splitting cause1 [label="Likely a pre-column issue."]; sol1a [label="Check for blocked column frit.\nBackflush or replace."]; sol1b [label="Check for column void.\nReplace column."]; sol1c [label="Ensure sample solvent is\ncompatible with mobile phase."];
// Path for one peak splitting cause2 [label="Likely a column or\nmethod-specific issue."]; sol2a [label="Reduce sample concentration/\ninjection volume (overload)."]; sol2b [label="Column contamination.\nFlush/regenerate column."]; sol2c [label="Mobile phase modifier issue.\nEnsure modifiers are fully dissolved\nand mobile phase is well-mixed."];
start -> q1; q1 -> all_peaks [label="All Peaks"]; q1 -> one_peak [label="One Peak"];
all_peaks -> cause1; cause1 -> sol1a; cause1 -> sol1b; cause1 -> sol1c;
one_peak -> cause2; cause2 -> sol2a; cause2 -> sol2b; cause2 -> sol2c; } DOT Caption: Troubleshooting workflow for split peaks.
Frequently Asked Questions (FAQs)
Q1: What are the ideal starting conditions for developing a chiral method for ethyl nipecotate?
A highly successful and validated method uses an immobilized amylose-based CSP.[3][4] These conditions provide an excellent starting point for method development.
| Parameter | Recommended Condition |
| Chiral Stationary Phase | Immobilized Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak® IA) |
| Column Dimensions | 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane : Ethanol : Diethylamine (80 : 20 : 0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25°C (Ambient) |
| Detection | UV at 220 nm |
| This method has been shown to achieve a resolution (Rs) of 3.59 for the enantiomers of ethyl nipecotate.[3][4] |
Q2: Should I use an amylose- or cellulose-based CSP for my nipecotic acid ester?
Both amylose and cellulose-based CSPs can resolve a wide range of chiral compounds, but they often exhibit different chiral recognition mechanisms and complementary selectivity.[6][13]
-
Amylose-based CSPs often have a helical groove structure and are generally a good first choice for nipecotic acid derivatives.[3][4][5]
-
Cellulose-based CSPs can also be effective and are worth screening if the amylose-based columns do not provide adequate resolution.[7] In a comparative study, amylose-based CSPs were generally found to provide better enantioselectivity for chiral basic drugs.[5]
Q3: How does temperature affect the resolution of nipecotic acid esters?
The effect of temperature on chiral separations is thermodynamically controlled and can be complex. There is no universal rule, and the outcome depends on the specific analyte and CSP.[13]
-
General Trend: In many cases, decreasing the temperature enhances resolution. This is because the separation is often enthalpy-driven, and lower temperatures can magnify the small energy differences in the diastereomeric complexes formed between the enantiomers and the CSP.
-
Practical Approach: If your HPLC system has a column thermostat, systematically investigate the effect of temperature. Start at ambient (e.g., 25°C) and then analyze at lower (e.g., 15°C) and higher (e.g., 35°C) temperatures. A study on ethyl nipecotate explored a range of 25°C to 50°C to evaluate thermodynamic parameters.[3]
Q4: My compound is the free nipecotic acid, not an ester. Why am I having trouble?
Free nipecotic acid is a zwitterionic amino acid, making it challenging for traditional normal-phase chiral chromatography.
-
Derivatization is Key: For successful and reproducible analysis of nipecotic acid, derivatization of the secondary amine is highly recommended.[1] A common and effective strategy is to react it with 4-fluoro-7-nitrobenzo[c][2][3]oxadiazole (NBD-F). This creates a derivative with a strong chromophore for sensitive UV detection and improves its interaction with the CSP. A validated method for NBD-derivatized nipecotic acid has been established on a Chiralpak ID-3 column.[1]
Experimental Protocol: Validated Method for Ethyl Nipecotate
This protocol is based on a validated method for the chiral separation of ethyl nipecotate enantiomers.[3][4]
1. System Preparation:
-
HPLC System: Quaternary or Binary HPLC system with UV detector.
-
Column: Chiralpak® IA (Immobilized amylose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm.
-
Mobile Phase Preparation:
-
Prepare a mobile phase consisting of n-hexane, ethanol, and diethylamine (DEA) in a ratio of 80:20:0.1 (v/v/v) .
-
For 1 Liter: Combine 800 mL of HPLC-grade n-hexane, 200 mL of 200-proof HPLC-grade ethanol, and 1.0 mL of DEA.
-
Mix thoroughly and degas for 15 minutes using sonication or vacuum degassing.
-
2. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Injection Volume: 10 µL.
-
UV Detection: 220 nm.
3. Sample Preparation:
-
Accurately weigh and dissolve the racemic ethyl nipecotate standard in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
4. System Equilibration and Analysis:
-
Install the column and purge the system with the mobile phase at a low flow rate (0.2 mL/min) for 5 minutes.
-
Gradually increase the flow rate to 1.0 mL/min and allow the column to equilibrate for at least 30-60 minutes, or until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure the baseline is clean.
-
Inject the prepared sample and acquire the chromatogram.
Workflow for Method Setup:
References
- 1. Determination of enantiomeric excess of nipecotic acid as 1-(7-nitrobenzo[c][1,2,5]oxadiazol-4-yl) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Liquid Chromatographic Separation and Thermodynamic Investigation of Ethyl Nipecotate Enantiomers on Immobilized Amylos… [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Application and comparison of derivatized cellulose and amylose chiral stationary phases for the separation of enantiomers of pharmaceutical compounds by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chiral separation of nipecotic acid amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chiraltech.com [chiraltech.com]
- 9. Chiral Separations 3: Overloading and Tailing [discover.restek.com]
- 10. chiraltech.com [chiraltech.com]
- 11. hplc.eu [hplc.eu]
- 12. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 13. Molecular Dynamics Simulations of Amylose- and Cellulose-Based Selectors and Related Enantioseparations in Liquid Phase Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies for Removing Residual Solvents from Ethyl (R)-Nipecotate L-Tartrate
Welcome to the technical support center for handling Ethyl (R)-Nipecotate L-Tartrate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for a critical step in the purification process: the removal of residual solvents. Adherence to strict residual solvent limits is paramount for ensuring the safety, efficacy, and stability of active pharmaceutical ingredients (APIs).
This resource offers field-proven insights and troubleshooting strategies to help you navigate the challenges of solvent removal, ensuring your final product meets the rigorous standards set by regulatory bodies such as the International Council for Harmonisation (ICH).
Understanding the Challenge: Residual Solvents in this compound
This compound is a chiral compound often used as a key intermediate in the synthesis of pharmaceuticals.[1][2] Its preparation typically involves the use of organic solvents, such as ethanol, during the reaction and crystallization steps.[2][3] While essential for synthesis, these solvents must be removed to negligible, toxicologically acceptable levels in the final product.[4][5][6]
Residual solvents are organic volatile chemicals that are not completely removed by practical manufacturing techniques.[5][6] Their presence can impact the physicochemical properties of the API, including its crystal structure, solubility, and stability. More critically, many solvents are known to have toxic or undesirable physiological effects, making their control a key regulatory concern.[5][6] The ICH Q3C (R9) guideline provides a framework for classifying solvents based on their toxicity and sets permissible daily exposure (PDE) limits for each.[4][6][7][8]
This guide will focus on practical, validated methods for reducing residual solvents in this compound to levels compliant with these international standards.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the removal of residual solvents. The question-and-answer format is designed to provide direct solutions to common experimental hurdles.
Q1: My this compound product, after initial drying, shows high levels of ethanol by GC-HS analysis. How can I effectively reduce it?
Answer: High ethanol content is a common issue, given its likely use as a reaction or crystallization solvent.[2] A multi-step approach combining recrystallization and vacuum drying is often the most effective strategy.
Core Causality:
Ethanol can become entrapped within the crystal lattice of the tartrate salt during its formation. Simple surface drying is often insufficient to remove these entrapped molecules. Recrystallization is necessary to break down the existing crystal structure and allow it to reform with fewer solvent inclusions, followed by optimized drying to remove surface and loosely bound solvent.
Recommended Strategy: Recrystallization followed by Vacuum Drying
Recrystallization is a powerful purification technique that relies on the principle that the solubility of a compound in a solvent increases with temperature.[9][10] By dissolving the impure solid in a hot solvent and allowing it to cool slowly, purer crystals can be formed, leaving impurities (including entrapped solvents) in the mother liquor.[9][10]
Step-by-Step Protocol: Anti-Solvent Recrystallization
Given that this compound is soluble in polar solvents like water and methanol[1][11], an anti-solvent approach can be highly effective.
-
Solvent Selection: Choose a solvent in which your compound is highly soluble (e.g., methanol) and an "anti-solvent" in which it is poorly soluble (e.g., ethyl acetate or dichloromethane).[12][13]
-
Dissolution: Dissolve the this compound containing residual ethanol in a minimal amount of heated methanol.
-
Anti-Solvent Addition: Slowly add the anti-solvent to the heated solution with continuous stirring. This will decrease the overall solubility of your product, inducing supersaturation and subsequent crystallization.[12]
-
Controlled Cooling: Allow the mixture to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 0-5 °C) to maximize yield.
-
Filtration and Washing: Collect the purified crystals by filtration. Wash the crystals with a small amount of the cold anti-solvent to remove any remaining mother liquor.
-
Drying: Proceed immediately to the vacuum drying step as detailed below.
Visualization: Recrystallization Workflow
References
- 1. chembk.com [chembk.com]
- 2. US20040039206A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]
- 3. CN107337603A - The preparation method of L (+) ethyl tartrate - Google Patents [patents.google.com]
- 4. ICH Q3C (R9) Residual solvents - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. tga.gov.au [tga.gov.au]
- 6. database.ich.org [database.ich.org]
- 7. ICH Q3C: New Version of the Guideline for Residual Solvents published - ECA Academy [gmp-compliance.org]
- 8. Analysis of Residual Solvents According to the New ICH Q3C Guideline : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 9. praxilabs.com [praxilabs.com]
- 10. mt.com [mt.com]
- 11. Ethyl (R)-nipecotate L-tartarate | 167392-57-6 [chemicalbook.com]
- 12. scispace.com [scispace.com]
- 13. Steps for Managing Solvents in API Manufacturing [solventwasher.com]
Technical Support Center: Managing Racemization During the Synthesis of Ethyl (R)-Nipecotate
Welcome to the technical support center for the synthesis of Ethyl (R)-Nipecotate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and manage the critical issue of racemization during the synthesis of this important chiral building block. Maintaining the enantiomeric purity of Ethyl (R)-Nipecotate is paramount for its application in the synthesis of various pharmaceutical compounds.[1][2][3][4] This resource provides in-depth answers to common questions and practical solutions to challenges you may encounter in the lab.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a significant concern in the synthesis of Ethyl (R)-Nipecotate?
A1: Racemization is the conversion of an enantiomerically pure substance, such as (R)-Nipecotic acid or its derivatives, into a mixture containing both the (R) and (S) enantiomers.[5][6] In the context of Ethyl (R)-Nipecotate synthesis, the chiral center is the carbon atom at the 3-position of the piperidine ring, which is alpha to the carbonyl group of the ester. This position is susceptible to racemization, particularly under basic or acidic conditions and/or at elevated temperatures.[5][7][8][9]
The loss of stereochemical integrity is a critical issue because the biological activity of many pharmaceutical ingredients is highly dependent on their stereochemistry. The (R)-enantiomer of nipecotic acid, for example, is a more potent inhibitor of GABA uptake than the (S)-enantiomer.[4] Therefore, the presence of the undesired (S)-enantiomer can lead to reduced efficacy, altered pharmacological profiles, and potential off-target effects of the final drug product.
Q2: What is the primary chemical mechanism responsible for racemization during the synthesis of Ethyl (R)-Nipecotate?
A2: The primary mechanism for racemization at a carbon alpha to a carbonyl group is through the formation of an achiral enol or enolate intermediate.[5][6][7][8][9]
-
Under Basic Conditions: A base can abstract the acidic proton from the α-carbon (the chiral center in this case), forming a planar, achiral enolate intermediate. The negative charge is delocalized between the α-carbon and the carbonyl oxygen. Reprotonation of this intermediate can occur from either face of the planar structure with roughly equal probability, leading to a mixture of both (R) and (S) enantiomers.[7][8]
-
Under Acidic Conditions: An acid catalyst protonates the carbonyl oxygen, making the α-proton more acidic. A weak base (like the solvent) can then remove the α-proton to form a planar, achiral enol intermediate. Tautomerization back to the keto form can occur by protonation from either face, resulting in racemization.[5][8]
Given that the synthesis of Ethyl (R)-Nipecotate often involves esterification of (R)-Nipecotic acid or coupling reactions, the reaction conditions must be carefully controlled to minimize the formation of these achiral intermediates.[10][11]
Q3: Which steps in a typical synthesis of Ethyl (R)-Nipecotate are most prone to racemization?
A3: Racemization can occur at several stages, but the most critical steps are:
-
Esterification of (R)-Nipecotic Acid: Traditional Fischer esterification, which involves heating the carboxylic acid with ethanol in the presence of a strong acid catalyst (e.g., sulfuric acid), is a high-risk step for racemization due to the acidic conditions and elevated temperatures.[11]
-
Activation of the Carboxylic Acid for Amide Coupling: If Ethyl (R)-Nipecotate is used as a precursor for amide bond formation, the activation of its carboxyl group (if hydrolyzed back to the acid) can lead to racemization. The use of certain coupling reagents, especially in the presence of a strong base, can promote the formation of highly reactive intermediates like oxazolones, which are prone to racemization.[10][12]
-
Purification and Work-up: Prolonged exposure to strongly acidic or basic conditions during work-up and purification steps can also contribute to racemization.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments and provides actionable solutions.
Issue 1: Significant loss of enantiomeric excess (%ee) after esterification of (R)-Nipecotic acid.
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Harsh Esterification Conditions (e.g., strong acid, high temperature) | 1. Use milder esterification methods: Consider using dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-dimethylaminopyridine (DMAP) at low temperatures (e.g., 0 °C to room temperature).2. Thionyl chloride method: Convert the carboxylic acid to the acid chloride with thionyl chloride at low temperature, followed by quenching with cold ethanol. This avoids strong acids and high heat. | These methods avoid the strongly acidic and high-temperature conditions of traditional Fischer esterification that promote enolization and subsequent racemization.[11] |
| Presence of a Strong Base | Avoid strong, non-hindered bases. If a base is required, opt for a sterically hindered, non-nucleophilic base like 2,4,6-collidine or N,N-diisopropylethylamine (DIPEA) in stoichiometric amounts.[10] | Strong bases readily abstract the α-proton, leading to the formation of the achiral enolate intermediate.[7] Hindered bases are less likely to cause deprotonation. |
| Prolonged Reaction Time | Monitor the reaction closely using an appropriate analytical technique (e.g., TLC, LC-MS) and quench the reaction as soon as it reaches completion. | The longer the chiral center is exposed to conditions that can cause racemization, the greater the loss of enantiomeric purity. |
Issue 2: Racemization observed during the coupling of (R)-Nipecotic acid with another molecule.
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Inappropriate Coupling Reagent | 1. Use coupling reagents known for low racemization: Uronium/aminium salts like HATU, HBTU, or phosphonium salts like PyBOP are generally preferred over carbodiimides alone. 2. Add racemization suppressants: If using a carbodiimide like DCC or DIC, always include an additive such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[10][12][13] | Additives react with the activated intermediate to form a more stable active ester, which is less prone to racemization via oxazolone formation.[10][12] |
| Choice of Base | Use a weaker or sterically hindered base. N-methylmorpholine (NMM) is often a better choice than DIPEA.[10] | The basicity and steric hindrance of the base directly impact the rate of α-proton abstraction.[10] |
| Solvent Effects | Choose a less polar solvent if possible. Solvents like dichloromethane (DCM) or tetrahydrofuran (THF) may be preferable to more polar solvents like dimethylformamide (DMF) in some cases. | The polarity of the solvent can influence the stability of the intermediates and the rate of racemization.[10] |
| Reaction Temperature | Perform the coupling at low temperatures. Start the reaction at 0 °C and allow it to slowly warm to room temperature. | Lower temperatures decrease the rate of the racemization side reaction more significantly than the rate of the desired coupling reaction.[14] |
Issue 3: Difficulty in accurately determining the enantiomeric purity of Ethyl (R)-Nipecotate.
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Inadequate Analytical Method | Develop and validate a chiral HPLC method. Use a suitable chiral stationary phase (e.g., immobilized amylose-based columns). A mobile phase of n-hexane:ethanol:diethylamine has been shown to be effective.[1][2] | Chiral HPLC is a powerful technique for separating and quantifying enantiomers, providing accurate determination of enantiomeric excess (%ee).[15][16] |
| Derivatization Issues for GC Analysis | Use a reliable chiral derivatizing agent. Mosher's acid chloride or other chiral reagents can be used to form diastereomers that can be separated by achiral chromatography.[17][18] | The formation of diastereomers allows for their separation on standard GC or HPLC columns, as diastereomers have different physical properties.[18] |
Experimental Protocols & Visualizations
Protocol 1: Chiral HPLC Analysis of Ethyl Nipecotate
This protocol provides a starting point for developing a method to determine the enantiomeric purity of your Ethyl Nipecotate sample.[1][2]
Objective: To separate and quantify the (R) and (S) enantiomers of Ethyl Nipecotate.
Materials:
-
Chiral Stationary Phase: Immobilized amylose-based column (e.g., Chiralpak® IA or similar)
-
Mobile Phase: n-hexane:ethanol:diethylamine (80:20:0.1, v/v/v)
-
HPLC system with UV detector (detection at ~210 nm)
-
Ethyl Nipecotate sample
-
Reference standards for (R)- and (S)-Ethyl Nipecotate (if available)
Procedure:
-
Prepare the mobile phase and thoroughly degas it.
-
Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.
-
Prepare a dilute solution of your Ethyl Nipecotate sample in the mobile phase.
-
Inject the sample onto the column.
-
Record the chromatogram. The two enantiomers should appear as distinct peaks.
-
Calculate the enantiomeric excess (%ee) using the peak areas: %ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] * 100
Diagram 1: Racemization Mechanism via Enolate Formation
Caption: Base-catalyzed racemization of Ethyl (R)-Nipecotate.
Diagram 2: Troubleshooting Workflow for Racemization
Caption: Decision tree for troubleshooting racemization issues.
References
- 1. Liquid Chromatographic Separation and Thermodynamic Investigation of Ethyl Nipecotate Enantiomers on Immobilized Amylos… [ouci.dntb.gov.ua]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. aklectures.com [aklectures.com]
- 7. Reactions at the Alpha Carbon of Carbonyls - Free Sketchy MCAT Lesson [sketchy.com]
- 8. Video: Stereochemical Effects of Enolization [jove.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 13. peptide.com [peptide.com]
- 14. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines | MDPI [mdpi.com]
- 17. US20040039206A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]
- 18. chem.libretexts.org [chem.libretexts.org]
Improving the efficiency of enzymatic resolution of ethyl nipecotate
Technical Support Center: Enzymatic Resolution of Ethyl Nipecotate
Welcome to the technical support center for the enzymatic resolution of racemic ethyl nipecotate. This guide is designed for researchers, scientists, and professionals in drug development who are leveraging biocatalysis to produce enantiomerically pure forms of this critical pharmaceutical intermediate.[1][2] This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of this enzymatic process and improve the efficiency and success of your experiments.
Frequently Asked Questions (FAQs)
This section addresses common questions about the fundamentals of the enzymatic resolution of ethyl nipecotate.
Q1: Why is the enzymatic resolution of ethyl nipecotate important?
A1: Enantiomerically pure ethyl nipecotate is a key chiral building block for the synthesis of various pharmaceutically active compounds.[1][2] For instance, (S)-ethyl nipecotate is a crucial intermediate for an immunopotentiating agent developed by Elanco Animal Health.[1] Traditional chemical resolution methods, such as fractional crystallization with chiral resolving agents like dibenzoyl-L-tartaric acid, can be laborious and involve multiple crystallization steps to achieve high enantiomeric excess (ee).[3] Enzymatic kinetic resolution offers a more efficient, environmentally friendly, and highly selective alternative.[4]
Q2: Which enzymes are typically used for the resolution of ethyl nipecotate?
A2: Lipases are the most commonly employed enzymes for the kinetic resolution of esters like ethyl nipecotate.[4][5] Several studies have screened various lipases for this purpose. Notably, Novozym 435, which is an immobilized form of Candida antarctica lipase B (CALB), has been identified as a highly effective and selective biocatalyst for the hydrolysis of racemic ethyl nipecotate.[2] Other lipases, such as those from Pseudomonas cepacia (now Burkholderia cepacia), have also shown high enantioselectivity in the acylation of related cyclic compounds.[6] A preliminary screening of different lipases is always recommended to find the optimal biocatalyst for your specific reaction conditions.[7]
Q3: What are the primary strategies for the enzymatic resolution of ethyl nipecotate?
A3: There are two main strategies, both based on the principle of kinetic resolution where the enzyme reacts preferentially with one enantiomer of the racemate:
-
Enantioselective Hydrolysis: In an aqueous or biphasic system, the enzyme selectively hydrolyzes one ester enantiomer (e.g., (R)-ethyl nipecotate) into the corresponding carboxylic acid ((R)-nipecotic acid), leaving the other enantiomer ((S)-ethyl nipecotate) unreacted.[2] The separation of the remaining ester and the newly formed acid is typically straightforward.
-
Enantioselective (Trans)esterification/Acylation: In a non-aqueous (organic) solvent, the enzyme catalyzes the acylation of the nipecotate's secondary amine or the transesterification of the ethyl ester. The enzyme's preference for one enantiomer results in one acylated/transesterified product and the unreacted ester enantiomer.[4][8]
Q4: What is the maximum theoretical yield for a kinetic resolution?
A4: In a classic kinetic resolution, the maximum theoretical yield for a single enantiomer is 50%.[9] This is because the process involves separating a racemic mixture into two components. When the reaction reaches approximately 50% conversion, you ideally have one enantiomer as the unreacted substrate and the other as the product, both with high enantiomeric excess.
Troubleshooting Guide
This section is structured to help you diagnose and solve specific problems you may encounter during your experiments.
Problem Area 1: Low Enantiomeric Excess (ee) or Enantioselectivity (E-value)
Q5: My reaction has proceeded to ~50% conversion, but the enantiomeric excess (ee) of both the product and the remaining substrate is low. What's wrong?
A5: Low enantiomeric excess at 50% conversion points directly to poor enantioselectivity (a low E-value) of the enzyme under your current reaction conditions. Several factors could be the cause.
-
Potential Cause 1: Suboptimal Enzyme Choice.
-
Potential Cause 2: Incorrect pH.
-
Explanation: The pH of the reaction medium profoundly affects the ionization state of the enzyme's active site residues, which is critical for catalysis and substrate binding. An inappropriate pH can lead to a drastic drop in both activity and selectivity.[10][11][12]
-
Solution: For hydrolysis reactions, optimize the pH of the buffer. A study on ethyl nipecotate resolution found that a phosphate buffer at pH 7.0 was optimal for Novozym 435.[2] Perform a pH screening experiment (e.g., from pH 6.0 to 9.0) to find the sweet spot for your specific enzyme.[12][13]
-
-
Potential Cause 3: Non-optimal Temperature.
-
Explanation: Temperature influences enzyme flexibility, activity, and stability. While higher temperatures often increase reaction rates, they can sometimes decrease enantioselectivity.[14][15] Conversely, lowering the temperature can, in some cases, enhance selectivity.[16]
-
Solution: Investigate the effect of temperature on your reaction. For the hydrolysis of ethyl nipecotate with Novozym 435, 30°C was found to be effective.[2] Test a range of temperatures (e.g., 20°C, 30°C, 40°C) to determine the optimal balance between reaction rate and enantioselectivity.[7]
-
-
Potential Cause 4: Inappropriate Solvent System.
-
Explanation: For hydrolysis, using organic co-solvents can sometimes be detrimental to enzyme selectivity. For acylation/transesterification, the choice of organic solvent is critical. The solvent affects substrate solubility and can interact with the enzyme, modifying its conformation and selectivity.[17][18]
-
Solution: For hydrolysis, a study found that pure water (buffer) was the optimal medium for Novozym 435, superior to systems with t-butanol.[2] If using an organic solvent for an acylation reaction, screen solvents with different properties (e.g., toluene, hexane, MTBE, acetonitrile).[19]
-
Problem Area 2: Low Reaction Rate or Conversion
Q6: My enzymatic reaction is very slow or has stalled, failing to reach the target 50% conversion. What should I do?
A6: A slow or stalled reaction indicates that the enzyme is not functioning efficiently. This can be due to inhibition, denaturation, or suboptimal reaction parameters.
-
Potential Cause 1: Enzyme Denaturation/Inactivation.
-
Explanation: Enzymes are sensitive proteins.[20] Extremes of pH or temperature, as well as certain organic solvents, can cause the enzyme to unfold and lose its catalytic activity.[21] Mechanical stress, such as excessive stirring speeds with immobilized enzymes, can also lead to particle attrition and inactivation.[8]
-
Solution:
-
Verify pH and Temperature: Ensure your reaction is running within the known stable range for your enzyme. Most lipases are stable in the pH 6.0-11.0 range, but the optimum varies.[13] Avoid temperatures above 60°C unless using a known thermophilic enzyme.[15][22]
-
Immobilization: If using a free enzyme powder, consider immobilizing it. Immobilization can significantly enhance enzyme stability and prevent aggregation.[23][24] If you are already using an immobilized enzyme like Novozym 435, ensure it has been stored correctly and is not past its expiry.
-
Stirring: For immobilized enzymes, use gentle agitation or a batchwise loop reactor system to prevent mechanical damage to the support beads.[8]
-
-
-
Potential Cause 2: Substrate or Product Inhibition.
-
Explanation: At high concentrations, the substrate (racemic ethyl nipecotate) or the product (nipecotic acid or the acylated product) can bind to the enzyme in a non-productive way, inhibiting its activity.
-
Solution: Try running the reaction at a lower initial substrate concentration. A study on ethyl nipecotate successfully used a concentration of 0.5M.[2] If product inhibition is suspected, consider an in-situ product removal (ISPR) strategy, though this adds complexity to the system.
-
-
Potential Cause 3: Mass Transfer Limitations.
-
Explanation: In heterogeneous systems (e.g., immobilized enzyme in a liquid), the reaction rate can be limited by the diffusion of the substrate from the bulk liquid to the active site of the enzyme within the support particle.[22][25]
-
Solution: Increase the agitation speed (while being mindful of mechanical stress) to reduce external mass transfer limitations. Using smaller enzyme support particles can reduce internal diffusion path lengths. However, overcoming significant internal mass transfer limitations may require re-evaluating the immobilization strategy.[25]
-
Problem Area 3: Product Isolation and Analysis
Q7: I've completed the reaction, but I'm having trouble separating the product from the unreacted substrate.
A7: The separation strategy depends on the reaction type.
-
For Hydrolysis: You have unreacted ethyl nipecotate (an ester) and the product nipecotic acid (a carboxylic acid, which will be a carboxylate salt at neutral or basic pH).
-
Solution: This is a classic acid-base extraction.
-
After filtering off the enzyme, extract the reaction mixture with an organic solvent (e.g., ethyl acetate). The unreacted ethyl nipecotate will move into the organic layer.
-
The aqueous layer contains the sodium/potassium salt of nipecotic acid.
-
Carefully acidify the aqueous layer with a dilute acid (e.g., 1 M HCl) to protonate the carboxylate.
-
Extract the now-neutral nipecotic acid from the acidified aqueous layer with fresh ethyl acetate.[4]
-
-
-
For Acylation: You have unreacted ethyl nipecotate and an acylated product (an amide).
-
Solution: The polarity difference between the secondary amine (in the ester) and the amide product is often sufficient for separation by silica gel column chromatography.[4]
-
Q8: How do I accurately measure the enantiomeric excess (ee) of my samples?
A8: Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for determining the ee of ethyl nipecotate and its derivatives.[4][26]
-
Solution:
-
Column: You will need a Chiral Stationary Phase (CSP) column. Immobilized polysaccharide-based columns (e.g., amylose or cellulose derivatives) are very effective.[26] An α1-acid glycoprotein (AGP) column has also been used successfully for nipecotic acid amides.[27]
-
Mobile Phase: A common mobile phase for these types of compounds on a polysaccharide column is a mixture of n-hexane, ethanol, and a small amount of an amine modifier like diethylamine (DEA) (e.g., 80:20:0.1, v/v/v).[26] The modifier is crucial for good peak shape when analyzing basic compounds. For acidic products, an acidic modifier like trifluoroacetic acid (TFA) may be needed.[28]
-
Method Development: Start with a standard mobile phase (e.g., 90:10 hexane:isopropanol) and adjust the ratio to achieve baseline separation of the two enantiomers.[29]
-
Calculation: The enantiomeric excess (ee) is calculated from the peak areas of the two enantiomers: ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100
-
Experimental Protocols
This section provides a starting point for your experiments. Optimization will be necessary.
Protocol 1: Lipase Screening for Hydrolysis of Racemic Ethyl Nipecotate
-
Preparation: Prepare a 0.1 M phosphate buffer solution and adjust the pH to 7.0.
-
Reaction Setup: In separate 10 mL vials, add 5 mL of the phosphate buffer. To each vial, add racemic ethyl nipecotate to a final concentration of 0.5 M.
-
Enzyme Addition: To each vial, add a different lipase (e.g., Novozym 435, Lipase PS, CRL) at a consistent loading, for example, 10 mg/mL.[2]
-
Incubation: Seal the vials and place them in a shaker incubator at 30°C with gentle agitation (e.g., 150-200 rpm).
-
Monitoring: At regular time intervals (e.g., 2, 4, 6, 12, 24 hours), withdraw a small aliquot (e.g., 50 µL). Quench the reaction by adding it to a vial containing a solvent like acetonitrile and filter or centrifuge to remove the enzyme.
-
Analysis: Analyze the quenched samples by chiral HPLC to determine the conversion percentage and the enantiomeric excess of the remaining ethyl nipecotate.
-
Selection: Choose the enzyme that provides the highest enantioselectivity (E-value) at approximately 40-50% conversion.
Data Presentation Example
Table 1: Example Data from a Lipase Screening Experiment
| Entry | Lipase | Time (h) | Conversion (%) | ee (%) of Unreacted (S)-Ester | E-Value |
| 1 | Novozym 435 | 6 | 49.8 | 98.8 | >200 |
| 2 | Lipase PS | 12 | 45.2 | 82.5 | 25 |
| 3 | CRL | 24 | 51.1 | 65.0 | 8 |
Data is illustrative. E-value is calculated from conversion and ee values.
Concluding Remarks
The successful enzymatic resolution of ethyl nipecotate is a multifactorial process that requires careful optimization of enzyme selection, pH, temperature, and solvent conditions. This guide provides a framework for addressing the most common challenges encountered in the laboratory. By systematically troubleshooting issues related to enantioselectivity, reaction rate, and product analysis, researchers can significantly improve the efficiency and outcome of their biocatalytic processes.
References
- 1. researchgate.net [researchgate.net]
- 2. A Two-Step Resolution for Preparing Enantiopure (S)-Ethyl Nipecotate | Scientific.Net [scientific.net]
- 3. US20040039206A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enantioselective kinetic resolution of phenylalkyl carboxylic acids using metagenome‐derived esterases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. jocpr.com [jocpr.com]
- 10. researchgate.net [researchgate.net]
- 11. ijrrjournal.com [ijrrjournal.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. dergipark.org.tr [dergipark.org.tr]
- 15. Effect of Temperature on Enzymatic Reaction - Creative Enzymes [creative-enzymes.com]
- 16. Exploring the Temperature Effect on Enantioselectivity of a Baeyer‐Villiger Biooxidation by the 2,5‐DKCMO Module: The SLM Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Applied biocatalysis beyond just buffers – from aqueous to unconventional media. Options and guidelines - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC00561H [pubs.rsc.org]
- 19. mdpi.com [mdpi.com]
- 20. leukocare.com [leukocare.com]
- 21. actascientific.com [actascientific.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. A Comprehensive Guide to Enzyme Immobilization: All You Need to Know - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Immobilized Lipase in Resolution of Ketoprofen Enantiomers: Examination of Biocatalysts Properties and Process Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. researchgate.net [researchgate.net]
- 27. Chiral separation of nipecotic acid amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. chromatographyonline.com [chromatographyonline.com]
- 29. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Purity Validation of Ethyl (R)-Nipecotate L-Tartrate by NMR Spectroscopy
For researchers, scientists, and drug development professionals, establishing the purity of chiral active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of quality control and regulatory compliance. Ethyl (R)-Nipecotate L-Tartrate, a key chiral building block, is a diastereomeric salt where both the cation and anion are chiral. This inherent diastereomeric nature provides a unique opportunity for purity assessment using Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful and quantitative analytical technique.
This guide provides an in-depth, objective comparison of NMR spectroscopy with alternative methods for validating the purity of this compound. We will delve into the causality behind experimental choices, present supporting data, and offer detailed protocols to ensure scientific integrity and reproducibility.
The Principle of Diastereomeric Resolution by NMR
Enantiomers, being mirror images, are indistinguishable in an achiral environment, producing identical NMR spectra. However, when a chiral compound like Ethyl (R)-Nipecotate reacts with a chiral resolving agent, in this case, L-Tartaric acid, two diastereomers are formed: this compound (the desired product) and Ethyl (S)-Nipecotate L-Tartrate (the diastereomeric impurity). These diastereomers are not mirror images and possess different physical properties, leading to distinct NMR spectra. This spectral non-equivalence, or anisochrony, allows for the direct quantification of each diastereomer, providing a precise measure of the enantiomeric excess of the nipecotate moiety.
Why NMR Spectroscopy is a Superior Method for this Analysis
While High-Performance Liquid Chromatography (HPLC) on a chiral stationary phase is a common and powerful technique for enantiomeric purity determination, Quantitative NMR (qNMR) offers several distinct advantages for a diastereomeric salt like this compound:
-
Primary Analytical Method: qNMR is recognized as a primary ratio method of measurement, meaning it does not require a reference standard of the analyte for quantification. The signal intensity is directly proportional to the number of nuclei, allowing for purity determination against a certified internal standard of a different chemical structure.
-
Structural Confirmation and Impurity Profiling in One Experiment: A single NMR spectrum can simultaneously confirm the structure of the main component, quantify its purity, and identify and quantify other impurities, such as residual solvents or synthesis by-products.
-
Non-destructive: The sample can be recovered unchanged after the analysis, which is particularly advantageous when dealing with valuable or scarce materials.
-
Speed and Efficiency: Once the method is established, NMR analysis can be faster than chromatographic techniques, especially when considering method development and column equilibration times.
The choice of analytical technique should always be guided by the specific requirements of the analysis, including the desired level of accuracy, sample throughput, and available instrumentation. For a comprehensive validation, employing both NMR and a chromatographic technique can provide orthogonal data, leading to a higher degree of confidence in the results.
Experimental Protocol: Validating Purity by ¹H qNMR
This section outlines a detailed, step-by-step methodology for the quantitative analysis of this compound purity using ¹H NMR.
Diagram of the qNMR Workflow
Caption: Workflow for purity determination by qNMR.
1. Materials and Equipment:
-
This compound Sample: The substance to be analyzed.
-
Internal Standard (IS): A certified reference material of high purity (e.g., Maleic Acid). The IS should be stable, non-volatile, not react with the sample or solvent, and have signals that are well-resolved from the analyte signals. Maleic acid is a suitable choice for polar compounds in D₂O, providing a sharp singlet.
-
Deuterated Solvent: Deuterium oxide (D₂O) is a suitable solvent for this polar salt.
-
NMR Spectrometer: A high-field NMR spectrometer (≥ 400 MHz) is recommended for better signal dispersion.
-
Analytical Balance: For accurate weighing of the sample and internal standard.
-
Volumetric Glassware and Syringes: For precise solvent handling.
-
NMR Tubes: High-precision 5 mm NMR tubes.
2. Sample Preparation:
The accuracy of qNMR is highly dependent on the precision of sample preparation.
-
Accurately weigh approximately 20 mg of the this compound sample into a clean, dry vial. Record the weight to at least 0.01 mg.
-
Accurately weigh approximately 5 mg of the internal standard (Maleic Acid) into the same vial. Record the weight precisely.
-
Add a precise volume (e.g., 0.75 mL) of D₂O to the vial using a calibrated pipette.
-
Ensure complete dissolution of both the sample and the internal standard by gentle vortexing or sonication.
-
Transfer the solution to a 5 mm NMR tube.
3. NMR Data Acquisition:
-
Insert the sample into the NMR spectrometer and allow it to equilibrate to the probe temperature (typically 25 °C / 298 K).
-
Optimize the magnetic field homogeneity (shimming) on the sample.
-
Set the appropriate acquisition parameters for quantitative analysis:
-
Pulse Angle: Use a 90° pulse, which should be accurately calibrated.
-
Relaxation Delay (D1): This is a critical parameter. It should be set to at least 5 times the longest spin-lattice relaxation time (T₁) of both the analyte and the internal standard protons to be integrated. A conservative value of 30-60 seconds is often used for accurate quantification.
-
Acquisition Time (AQ): Should be long enough to allow the Free Induction Decay (FID) to decay to near zero, typically 2-4 seconds.
-
Number of Scans (NS): Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 250:1 is recommended for high precision).[1]
-
4. Data Processing and Purity Calculation:
-
Apply a Fourier transform to the FID.
-
Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Apply a baseline correction to the entire spectrum.
-
Integrate the well-resolved signals of the analyte and the internal standard. For this compound in D₂O, suitable signals would be:
-
L-Tartrate: The methine protons (CH-OH) appear as a singlet.
-
Ethyl Nipecotate: The methylene protons of the ethyl group (-OCH₂CH₃) or specific, well-resolved protons on the piperidine ring.
-
Internal Standard (Maleic Acid): The two olefinic protons appear as a singlet.
-
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I: Integral value of the signal
-
N: Number of protons giving rise to the signal
-
MW: Molecular weight
-
m: mass
-
P_IS: Purity of the internal standard
-
Interpreting the NMR Spectrum: Identifying the Target Compound and Impurities
A ¹H NMR spectrum of a high-purity this compound sample in D₂O would be expected to show the following key signals:
-
L-Tartrate: A sharp singlet for the two equivalent methine protons (-CH(OD)-).
-
Ethyl (R)-Nipecotate:
-
A quartet for the methylene protons of the ethyl ester (-O-CH₂-CH₃).
-
A triplet for the methyl protons of the ethyl ester (-O-CH₂-CH₃).
-
A series of multiplets for the protons on the piperidine ring. Due to the chiral center at the 3-position, the methylene protons on the ring are diastereotopic and will likely appear as complex multiplets.
-
Identifying the Diastereomeric Impurity:
The primary chiral impurity to quantify is Ethyl (S)-Nipecotate L-Tartrate. The presence of the (S)-nipecotate enantiomer will result in a second set of signals for the nipecotate moiety, slightly shifted from the signals of the (R)-diastereomer. The key is to identify at least one signal of the (S)-diastereomer that is well-resolved from any signals of the (R)-diastereomer and other impurities. The integration of this unique signal relative to a signal from the (R)-diastereomer allows for the direct calculation of the diastereomeric (and thus enantiomeric) purity.
Identifying Other Potential Impurities:
-
Residual Solvents: The synthesis of ethyl nipecotate may involve solvents like ethanol. These will appear as characteristic signals in the NMR spectrum and can be quantified against the internal standard.
-
Starting Materials: Common synthesis routes start from ethyl nicotinate (ethyl pyridine-3-carboxylate). Incomplete reduction would leave this aromatic starting material, which has distinct signals in the aromatic region of the spectrum.
-
By-products: Depending on the synthetic route, other by-products may be present. Their unique signals in the NMR spectrum can be identified and, if their structure is known, quantified.
Data Presentation and Comparison with HPLC
To provide a clear comparison, the performance of NMR can be benchmarked against a validated chiral HPLC method.
Table 1: Comparison of Analytical Methods for Purity of this compound
| Parameter | Quantitative NMR (qNMR) | Chiral HPLC |
| Principle | Signal intensity proportional to molar concentration in a magnetic field. | Differential interaction with a chiral stationary phase. |
| Primary/Secondary | Primary method (with certified IS). | Secondary method (requires reference standard of analyte). |
| Information Provided | Structural confirmation, purity, and impurity profile simultaneously. | Retention time and peak area for separation of enantiomers. |
| Sample Preparation | Simple dissolution of accurately weighed sample and IS. | Dissolution in mobile phase, may require filtration. |
| Analysis Time | ~15-20 minutes per sample (after method setup). | ~20-40 minutes per sample, plus column equilibration. |
| Sample Throughput | Moderate; can be automated. | High; well-suited for automation. |
| Destructive? | No, sample is recoverable. | Yes, sample is consumed. |
| Sensitivity (for chiral impurity) | Typically ~0.1% limit of quantification. | Can be higher, depending on detector and method. |
| Validation | Follows ICH Q2(R1)/(R2) guidelines. | Follows ICH Q2(R1)/(R2) guidelines. |
Table 2: Hypothetical Experimental Data Comparison
| Sample Lot | NMR Purity (Assay vs. IS) | NMR Diastereomeric Purity (%R) | HPLC Enantiomeric Purity (%R) |
| Lot A | 99.5% | 99.8% | 99.8% |
| Lot B | 98.7% | 99.2% | 99.3% |
| Lot C (spiked with S-enantiomer) | 99.4% | 98.5% | 98.6% |
The data in Table 2 illustrates the strong correlation that can be expected between a validated qNMR method and a chiral HPLC method for determining the enantiomeric/diastereomeric purity. The NMR assay value provides the overall purity of the salt, which is a distinct advantage.
Method Validation: A Self-Validating System
To ensure the trustworthiness of the results, the qNMR method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2] This involves demonstrating the method's specificity, linearity, accuracy, precision, and robustness.
Diagram of Validation Parametersdot
References
A Comparative Analysis of the Biological Activity of Ethyl Nipecotate Enantiomers: A Guide for Researchers
In the field of neuroscience and drug development, the stereochemistry of a molecule is a critical determinant of its biological activity. A subtle change in the three-dimensional arrangement of atoms can lead to profound differences in pharmacological effects. This guide provides an in-depth comparison of the biological activities of the (R) and (S) enantiomers of Ethyl Nipecotate, focusing on their roles as GABA reuptake inhibitors. We will delve into the underlying mechanisms, present supporting experimental data, and provide detailed protocols for assessing their activity.
Introduction: The Significance of Stereoisomerism in Nipecotic Acid Derivatives
Nipecotic acid is a cyclic amino acid that acts as a potent inhibitor of the gamma-aminobutyric acid (GABA) transporters (GATs). By blocking these transporters, nipecotic acid increases the concentration of GABA in the synaptic cleft, thereby enhancing inhibitory neurotransmission. This mechanism has been a focal point for the development of anticonvulsant and anxiolytic drugs.
Ethyl (R)-Nipecotate and Ethyl (S)-Nipecotate are the ethyl ester prodrugs of the respective enantiomers of nipecotic acid. In biological systems, these esters are hydrolyzed by esterases to release the active nipecotic acid. Therefore, the comparison of the biological activity of the ethyl nipecotate enantiomers is fundamentally a comparison of the activity of (R)-Nipecotate and (S)-Nipecotate.
Mechanism of Action: Stereoselective Inhibition of GABA Transporters
The primary biological targets of nipecotic acid are the GATs, which are responsible for clearing GABA from the synaptic cleft. There are four known subtypes of GATs: GAT-1, GAT-2, GAT-3, and betaine-GABA transporter-1 (BGT-1). The pharmacological effects of nipecotic acid are primarily mediated through the inhibition of GAT-1.
Crucially, this inhibition is stereoselective, with one enantiomer exhibiting significantly higher potency than the other. Experimental evidence has consistently shown that (R)-Nipecotate is the more potent inhibitor of GABA uptake compared to the (S)-enantiomer . This difference in potency is attributed to the specific stereochemical requirements of the binding pocket on the GAT protein.
The following diagram illustrates the mechanism of action of nipecotic acid at a GABAergic synapse:
Caption: Mechanism of (R)-Nipecotate at a GABAergic synapse.
Comparative Potency: Experimental Data
The difference in biological activity between the enantiomers of nipecotic acid has been quantified in various studies. The following table summarizes representative data on their inhibitory potency against GABA uptake.
| Compound | IC50 (µM) for GABA Uptake | Target | Reference |
| (R)-Nipecotate | 1.1 | Rat Brain Synaptosomes | |
| (S)-Nipecotate | 140 | Rat Brain Synaptosomes | |
| (R,S)-Nipecotate (racemic) | 4.6 | Rat Brain Synaptosomes |
As the data clearly indicates, (R)-Nipecotate is approximately 127 times more potent than (S)-Nipecotate at inhibiting GABA uptake in rat brain synaptosomes. This substantial difference underscores the importance of stereochemistry in the design of GAT inhibitors.
Experimental Protocols for Assessing Biological Activity
To empirically determine the biological activity of Ethyl Nipecotate enantiomers, two primary types of assays are commonly employed: competitive binding assays and neurotransmitter uptake assays. The following are detailed, step-by-step methodologies for these experiments.
Protocol 1: Competitive Radioligand Binding Assay
This assay measures the ability of a test compound (e.g., (R)- or (S)-Nipecotate) to displace a radiolabeled ligand that specifically binds to GATs.
Objective: To determine the binding affinity (Ki) of (R)- and (S)-Nipecotate for GAT-1.
Materials:
-
Rat brain cortical membranes (source of GAT-1)
-
[³H]-Tiagabine (radioligand)
-
(R)-Nipecotate and (S)-Nipecotate
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, pH 7.4)
-
Scintillation fluid
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat brain cortices in ice-cold assay buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C. Resuspend the resulting pellet (crude membrane fraction) in fresh assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
50 µL of assay buffer (for total binding) or a high concentration of a known GAT-1 inhibitor like NO-711 (for non-specific binding).
-
50 µL of varying concentrations of the test compound ((R)- or (S)-Nipecotate).
-
50 µL of [³H]-Tiagabine at a concentration near its Kd.
-
50 µL of the membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 30 minutes.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for a competitive radioligand binding assay.
Protocol 2: Synaptosomal [³H]-GABA Uptake Assay
This assay directly measures the functional inhibition of GABA transport into nerve terminals (synaptosomes).
Objective: To determine the IC50 of (R)- and (S)-Nipecotate for the inhibition of GABA uptake.
Materials:
-
Rat brain tissue (cortex or hippocampus)
-
[³H]-GABA
-
(R)-Nipecotate and (S)-Nipecotate
-
Sucrose buffer (0.32 M sucrose, pH 7.4)
-
Krebs-Ringer buffer (containing appropriate salts, glucose, and buffered to pH 7.4)
-
Scintillation fluid
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Synaptosome Preparation: Homogenize rat brain tissue in ice-cold sucrose buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C. Resuspend the resulting pellet (the synaptosomal fraction) in Krebs-Ringer buffer.
-
Assay Setup: Pre-warm the synaptosomal suspension to 37°C. In a series of tubes, add:
-
Krebs-Ringer buffer.
-
Varying concentrations of the test compound ((R)- or (S)-Nipecotate).
-
The synaptosomal suspension.
-
-
Pre-incubation: Pre-incubate the tubes for 5 minutes at 37°C.
-
Initiate Uptake: Add [³H]-GABA to each tube to initiate the uptake reaction. For control tubes (to measure non-specific uptake), perform the incubation at 0-4°C.
-
Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Terminate Uptake: Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold Krebs-Ringer buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity.
-
Data Analysis: Calculate the specific uptake by subtracting the counts from the control tubes (incubated at 0-4°C) from the experimental tubes. Plot the percentage of inhibition of specific uptake against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Conclusion
A Spectroscopic Guide to Ethyl (R)-Nipecotate: Comparing the L-Tartrate Salt and its Free Base
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chiral synthesis, the precise characterization of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Ethyl (R)-nipecotate, a key chiral building block, is frequently handled as its L-tartrate salt to improve stability and handling. However, synthetic transformations often necessitate its conversion to the free base. Understanding the distinct spectroscopic signatures of both the salt and the free base is crucial for reaction monitoring, quality control, and final product verification.
This guide provides an in-depth spectroscopic comparison of Ethyl (R)-Nipecotate L-Tartrate and its corresponding free base, leveraging Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). We will explore the theoretical underpinnings of the expected spectral differences and provide practical, step-by-step protocols for sample preparation and analysis.
The Chemical Transformation: From Salt to Free Base
The fundamental difference between this compound and its free base lies in the protonation state of the piperidine nitrogen. In the presence of L-tartaric acid, the secondary amine of ethyl (R)-nipecotate is protonated, forming an ammonium tartrate salt. The conversion to the free base is typically achieved by neutralization with a suitable base, such as sodium bicarbonate or sodium hydroxide, which deprotonates the ammonium ion.
Caption: Conversion between this compound and its free base.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tale of Two Protons
NMR spectroscopy is arguably the most powerful tool for distinguishing between the salt and the free base due to its sensitivity to the electronic environment of each nucleus.
¹H NMR Spectroscopy
The most telling difference in the ¹H NMR spectra is the presence of a signal corresponding to the ammonium proton (N-H⁺) in the salt form, which is absent in the free base. This proton is often broad and may exchange with residual water in the solvent. Furthermore, the protons on the carbons adjacent to the nitrogen (the α-protons) will experience a downfield shift upon protonation due to the inductive effect of the positive charge.[1][2][3]
¹³C NMR Spectroscopy
Similarly, the carbon atoms of the piperidine ring, particularly those α to the nitrogen, will be deshielded in the salt form compared to the free base, resulting in a downfield shift in the ¹³C NMR spectrum.[1] This is a direct consequence of the decreased electron density around these carbons upon protonation of the adjacent nitrogen.
| Compound | Key ¹H NMR Features | Key ¹³C NMR Features |
| This compound | - Broad signal for N-H⁺ proton. - Downfield shift of α-protons on piperidine ring. - Signals for L-tartaric acid protons. | - Downfield shift of α-carbons on piperidine ring. - Signals for L-tartaric acid carbons. |
| Ethyl (R)-Nipecotate Free Base | - Absence of N-H⁺ proton signal. - Upfield shift of α-protons on piperidine ring. - Absence of L-tartaric acid proton signals. | - Upfield shift of α-carbons on piperidine ring. - Absence of L-tartaric acid carbon signals. |
Fourier-Transform Infrared (FT-IR) Spectroscopy: Vibrational Clues to Protonation
FT-IR spectroscopy provides clear, diagnostic bands that differentiate the salt from the free base by probing the vibrational modes of the N-H bonds.
In the spectrum of the L-tartrate salt , a very broad and strong absorption band is expected in the region of 2500-3000 cm⁻¹, which is characteristic of the N-H⁺ stretching vibration in an ammonium salt.[4] Additionally, a band corresponding to the NH₂⁺ deformation (bending) vibration may appear in the 1560-1620 cm⁻¹ region.[5][6] The spectrum will also feature the characteristic strong, broad O-H stretch of the carboxylic acid groups of tartaric acid, and the C=O stretch of the ester will be present in both.
Conversely, the spectrum of the free base will lack the broad N-H⁺ stretching band. Instead, a much weaker and sharper N-H stretching band for the secondary amine is expected around 3300-3350 cm⁻¹.[7] The NH₂⁺ bending vibration will also be absent.
| Compound | Key FT-IR Absorption Bands (cm⁻¹) |
| This compound | - ~2500-3000: Strong, broad N-H⁺ stretch. - ~1560-1620: N-H⁺ bend. - ~1730: C=O stretch (ester). - Strong, broad O-H and C=O stretches from tartaric acid. |
| Ethyl (R)-Nipecotate Free Base | - ~3300-3350: Weak, sharp N-H stretch. - ~1730: C=O stretch (ester). |
Mass Spectrometry (MS): Confirming the Core Structure
Electrospray ionization (ESI) mass spectrometry is well-suited for analyzing both the salt and the free base. In positive ion mode, both compounds will likely exhibit a prominent peak corresponding to the protonated free base, [M+H]⁺, where M is the molecular weight of ethyl (R)-nipecotate (157.21 g/mol ).[8] This is because the tartaric acid will typically not be observed in the positive ion mode under standard ESI conditions. The primary role of mass spectrometry in this comparison is to confirm the molecular weight of the ethyl (R)-nipecotate moiety. Fragmentation patterns, which can be elucidated through MS/MS experiments, would be expected to be identical for both samples, as they both generate the same protonated molecule in the gas phase. Common fragmentation pathways for similar piperidine derivatives often involve the loss of the ethyl group or cleavage of the piperidine ring.[9]
| Compound | Expected [M+H]⁺ (m/z) | Primary Utility |
| This compound | 158.12 | Confirmation of the molecular weight of the ethyl (R)-nipecotate cation. |
| Ethyl (R)-Nipecotate Free Base | 158.12 | Confirmation of the molecular weight of the free base. |
Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of this compound and its free base.
Sample Preparation
This compound:
-
NMR: Dissolve ~10-20 mg of the salt in 0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
FT-IR: Analyze the solid powder directly using an Attenuated Total Reflectance (ATR) accessory.
-
MS: Prepare a dilute solution (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.
Ethyl (R)-Nipecotate Free Base:
-
Dissolve a known quantity of this compound in a minimal amount of deionized water.
-
Slowly add a saturated aqueous solution of sodium bicarbonate with stirring until effervescence ceases and the pH is > 8.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the free base as an oil.
-
NMR: Dissolve ~10-20 mg of the free base in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
FT-IR: Analyze the neat oil as a thin film between salt plates or using an ATR accessory.
-
MS: Prepare a dilute solution (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. researchgate.net [researchgate.net]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. Ethyl nipecotate 96 5006-62-2 [sigmaaldrich.com]
- 9. Ethyl piperidine-4-carboxylate [webbook.nist.gov]
A Senior Application Scientist's Guide to Selecting the Optimal Chiral Column for Ethyl Nipecotate Enantioseparation
In the landscape of pharmaceutical development, the stereochemical identity of a molecule is paramount. The differential pharmacological and toxicological profiles of enantiomers necessitate their accurate separation and quantification. Ethyl nipecotate, a key chiral building block in the synthesis of numerous pharmaceutical agents, presents a common yet critical challenge for analytical chemists: achieving baseline resolution of its (R)- and (S)-enantiomers.[1][2] This guide provides an in-depth comparison of various chiral stationary phases (CSPs) for this separation, grounded in experimental data and mechanistic principles, to empower researchers in making informed decisions for their analytical and preparative needs.
The Analytical Challenge: Ethyl Nipecotate
Ethyl nipecotate is a cyclic amino acid ester, possessing a chiral center at the C3 position of the piperidine ring. Its structure features a secondary amine and an ethyl ester group, which serve as key interaction points for chiral recognition by a stationary phase. The goal of any successful chiral separation is to exploit subtle differences in the spatial arrangement of these groups to form transient diastereomeric complexes with the CSP, leading to differential retention times.
Comparative Performance of Chiral Stationary Phases
The selection of an appropriate chiral column is the most critical factor in developing a successful enantioseparation method. Polysaccharide-based CSPs, particularly those derived from amylose and cellulose, are often the first choice for screening due to their broad applicability.[3] However, other column chemistries, such as those based on macrocyclic glycopeptides or Pirkle-type phases, can offer alternative selectivities.
A review of available data indicates that immobilized polysaccharide-based columns demonstrate exceptional performance for the separation of ethyl nipecotate enantiomers.
| Chiral Stationary Phase (CSP) | Column Brand (Example) | Mobile Phase | Resolution (Rs) | Key Insights & Rationale |
| Immobilized Amylose tris(3,5-dimethylphenylcarbamate) | Chiralpak® IA / Lux® Amylose-1 | n-hexane:ethanol:diethylamine (80:20:0.1, v/v/v) | 3.59 | This CSP provides excellent resolution under normal phase conditions. The carbamate groups on the amylose backbone likely engage in hydrogen bonding and dipole-dipole interactions with the ester and amine functionalities of ethyl nipecotate. The use of a basic additive (diethylamine) is crucial to ensure good peak shape for the basic analyte.[2] |
| Coated Cellulose tris(3,5-dimethylphenylcarbamate) | Chiralcel® OD | Not Reported for Ethyl Nipecotate | N/A | While specific data for ethyl nipecotate is not readily available, this CSP is a workhorse in chiral separations and is known for its strong π-π and hydrogen bonding capabilities.[4] It would be a logical candidate for screening, particularly in normal phase. |
| Immobilized Cellulose tris(3,5-dichlorophenylcarbamate) | Chiralpak® IC / Lux® i-Cellulose-5 | Not Reported for Ethyl Nipecotate | N/A | The presence of electron-withdrawing chlorine atoms on the phenyl groups of the carbamate selector can enhance π-π interactions and alter the chiral recognition mechanism compared to non-halogenated phases.[5] This can sometimes provide unique and improved selectivity. |
| Macrocyclic Glycopeptide (Teicoplanin) | Astec® CHIROBIOTIC® T | Not Reported for Ethyl Nipecotate | N/A | Teicoplanin-based CSPs offer a complex chiral environment with multiple interaction sites including peptide bonds, carbohydrate moieties, and aromatic rings.[6] They are particularly effective for separating underivatized amino acids and related compounds, making them a viable, albeit less commonly cited, option for ethyl nipecotate.[7] |
| Pirkle-type (π-electron acceptor/π-electron donor) | (S,S)-Whelk-O® 1 | Not Reported for Ethyl Nipecotate | N/A | Pirkle-type columns, like the Whelk-O 1, rely on π-π interactions, hydrogen bonding, and dipole stacking for chiral recognition.[8][9] Given the aromaticity is absent in ethyl nipecotate, these columns may not be the primary choice but can offer complementary selectivity to polysaccharide phases.[10] |
In-Depth Look: The Chiral Recognition Mechanism
The successful separation on the immobilized amylose phase is attributed to a combination of intermolecular interactions. The helical structure of the amylose derivative creates chiral grooves into which the enantiomers of ethyl nipecotate can enter. The key interaction points are:
-
Hydrogen Bonding: The secondary amine of the piperidine ring and the carbonyl group of the ester can act as hydrogen bond acceptors, while the N-H of the amine can be a donor. These can interact with the carbamate groups of the CSP.
-
Dipole-Dipole Interactions: The polar carbamate groups on the CSP and the ester group of the analyte create dipole moments that contribute to the differential interaction.
-
Steric Interactions: The precise fit of one enantiomer into the chiral groove of the CSP over the other, dictated by the spatial arrangement of the ethyl ester group relative to the piperidine ring, is a critical factor in the chiral recognition.
The use of a non-polar mobile phase (n-hexane) with a polar modifier (ethanol) allows these polar interactions to dominate the separation. The addition of diethylamine, a basic modifier, is essential to suppress the ionization of the secondary amine on the analyte, preventing peak tailing and ensuring symmetrical peaks.
Experimental Protocol: Enantiomeric Purity of Ethyl Nipecotate
This protocol details the validated method for the separation of ethyl nipecotate enantiomers using an immobilized amylose-based chiral column.
1. Materials and Reagents:
-
Racemic Ethyl Nipecotate
-
n-Hexane (HPLC Grade)
-
Ethanol (HPLC Grade)
-
Diethylamine (DEA)
-
Chiral Stationary Phase: Immobilized amylose tris(3,5-dimethylphenylcarbamate), 5 µm (e.g., Chiralpak® IA or Lux® Amylose-1), 250 x 4.6 mm
2. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Data acquisition and processing software.
3. Chromatographic Conditions:
-
Mobile Phase: n-Hexane:Ethanol:Diethylamine (80:20:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
-
Sample Concentration: 1 mg/mL in mobile phase
4. Procedure:
-
Mobile Phase Preparation: Carefully measure 800 mL of n-hexane, 200 mL of ethanol, and 1 mL of diethylamine. Mix thoroughly and degas before use.
-
Sample Preparation: Dissolve 10 mg of racemic ethyl nipecotate in 10 mL of the mobile phase to obtain a 1 mg/mL solution.
-
System Equilibration: Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved (approximately 30 minutes).
-
Injection: Inject 10 µL of the prepared sample solution onto the column.
-
Data Analysis: Record the chromatogram for a sufficient time to allow for the elution of both enantiomers. Determine the retention times, peak areas, and calculate the resolution (Rs) between the two enantiomeric peaks.
Visualizing the Workflow and Logic
To better understand the experimental process and the decision-making involved in chiral method development, the following diagrams are provided.
Caption: Experimental workflow for ethyl nipecotate enantioseparation.
Caption: Decision logic for chiral column selection for ethyl nipecotate.
Trustworthiness and Self-Validation
The protocol described is inherently self-validating. The key performance parameter, resolution (Rs), provides a quantitative measure of the separation quality. A resolution of greater than 1.5 is generally considered baseline separation, ensuring accurate quantification. The reported resolution of 3.59 for this method provides a significant margin of robustness, indicating that minor variations in mobile phase composition, temperature, or flow rate are unlikely to compromise the separation.[2] Furthermore, the use of a well-characterized, commercially available chiral stationary phase ensures reproducibility across different laboratories and instruments.
This guide provides a comprehensive overview of the performance of different chiral columns for the separation of ethyl nipecotate enantiomers. By understanding the underlying principles of chiral recognition and leveraging the provided experimental data, researchers can confidently select the optimal column and conditions for their specific analytical needs.
References
- 1. US20040039206A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]
- 2. Liquid Chromatographic Separation and Thermodynamic Investigation of Ethyl Nipecotate Enantiomers on Immobilized Amylos… [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. chiraltech.com [chiraltech.com]
- 5. phenomenex.com [phenomenex.com]
- 6. Astec CHIROBIOTIC™ T [sigmaaldrich.com]
- 7. Astec<SUP>®</SUP> CHIROBIOTIC<SUP>®</SUP> T Chiral (5 μm) HPLC Columns L × I.D. 25 cm × 4.6 mm, HPLC Column | Sigma-Aldrich [sigmaaldrich.com]
- 8. (S,S) Whelk-O® 1 - Regis Technologies [registech.com]
- 9. WHELK-O®1 - Regis Technologies [registech.com]
- 10. elementlabsolutions.com [elementlabsolutions.com]
A Comparative Guide to the Resolution of Racemic Ethyl Nipecotate: A Methodological Analysis
Introduction: The Significance of Chiral Purity in Ethyl Nipecotate
Ethyl nipecotate, a cyclic amino acid ester, is a crucial chiral building block in the synthesis of numerous pharmaceutically active compounds. Its stereocenter at the C3 position of the piperidine ring means it exists as a pair of enantiomers, (R)- and (S)-ethyl nipecotate. These enantiomers often exhibit marked differences in pharmacological activity and metabolic profiles. Consequently, the production of enantiomerically pure ethyl nipecotate is a critical step in the development of stereospecific drugs, such as the immunopotentiating agent (S)-ethyl-1-(2-thiopheneacetyl)-3-piperidinecarboxylate.[1]
While enantioselective synthesis is one approach, classical resolution of the racemate via diastereomeric salt formation remains a robust, scalable, and economically viable method.[2] This technique relies on the reaction of the racemic base (ethyl nipecotate) with a chiral acid, known as a resolving agent. This reaction forms a pair of diastereomeric salts, which, unlike enantiomers, possess different physicochemical properties, most notably solubility.[2][3] This solubility difference allows for their separation through fractional crystallization. The success of this method hinges on the selection of an appropriate resolving agent that provides efficient discrimination between the enantiomers, leading to high yield and optical purity of the desired product.
This guide provides a comparative analysis of various resolving agents for racemic ethyl nipecotate, grounded in experimental data. We will delve into the mechanistic rationale behind agent selection, present detailed protocols, and offer a data-driven comparison to aid researchers in making informed decisions for their synthetic campaigns.
Comparative Overview of Key Resolving Agents
The selection of a resolving agent is often the most critical variable in a diastereomeric resolution.[4] For a basic compound like ethyl nipecotate, chiral acids are the agents of choice.[5] While numerous chiral acids exist, derivatives of tartaric acid and mandelic acid have proven most effective for this specific resolution.[6] Other tested agents, such as camphorsulfonic acid derivatives, failed to form crystalline salts or provide efficient purification, highlighting the unique suitability of tartaric and mandelic acid-based resolvers.[6][7]
The Principle of Diastereomeric Salt Resolution
The fundamental principle involves an acid-base reaction between the racemic ethyl nipecotate (R/S)-EN and a single enantiomer of a chiral resolving agent, for instance, (+)-RA. This creates a mixture of two diastereomeric salts: [(R)-EN:(+)-RA] and [(S)-EN:(+)-RA]. Due to their different three-dimensional arrangements, these salts exhibit distinct crystal packing energies and solubilities in a given solvent system. By carefully selecting the solvent and controlling crystallization conditions (temperature, concentration), one diastereomeric salt will preferentially crystallize, leaving the other enriched in the mother liquor.
Data Presentation: Performance of Resolving Agents
The following table summarizes the performance of the most effective resolving agents for racemic ethyl nipecotate based on published experimental data.
| Resolving Agent | Target Enantiomer | Solvent System | Yield of Salt | Optical Purity (ee/de) | Key Considerations | Reference |
| Di-benzoyl-L-tartaric acid (DBTA) | (S)-Ethyl Nipecotate | Ethanol | High | >98% ee | Most effective agent; provides high optical purity in a single crystallization. Ethanol is the preferred solvent to prevent transesterification. | [6][7] |
| (S)-Mandelic Acid | (S)-Ethyl Nipecotate | Ethyl Acetate | 32% | 94% de | A viable alternative, but may require an additional recrystallization to achieve the same purity as DBTA. The initial resolution is less favorable than with DBTA. | [6][7] |
| (D)-Tartaric Acid | (S)-Ethyl Nipecotate | Not specified | 84.3% (from enriched mixture) | 98.5% ee | Typically used in a second resolution step after an initial enzymatic enrichment. Standard L-tartaric acid requires multiple crystallizations for high purity. | [7][8] |
| Di-p-tolyl-L-tartaric acid | Not specified | Not specified | - | Ineffective | Failed to provide efficient optical purification. | [6][7] |
Experimental Protocols & Mechanistic Insights
Here we provide detailed, self-validating protocols for the resolution of racemic ethyl nipecotate. The causality behind key experimental choices is explained to provide a deeper understanding of the process.
Protocol 1: Resolution with Di-benzoyl-L-tartaric acid (DBTA)
This is the most efficient reported method, yielding the (S)-enantiomer with excellent optical purity in a single step.[6][7]
-
Rationale: DBTA is a derivative of tartaric acid with bulky benzoyl groups. These groups enhance the rigidity and steric interactions within the crystal lattice of the diastereomeric salt, leading to a more significant difference in stability and solubility between the two diastereomers compared to standard tartaric acid.[9] The use of ethanol as a solvent is critical; it is a good solvent for the reactants but, crucially, it prevents transesterification of the ethyl nipecotate, which could occur with other alcohol solvents.[6][7]
-
Step-by-Step Methodology:
-
Dissolution: In a suitable reaction vessel, dissolve racemic ethyl nipecotate (1.0 equivalent) in 95% ethanol.
-
Agent Addition: In a separate flask, dissolve di-benzoyl-L-tartaric acid (DBTA) (approx. 0.5 equivalents) in 95% ethanol, warming gently if necessary. The sub-stoichiometric amount of resolving agent is a common strategy to maximize the yield and purity of the less soluble salt.
-
Salt Formation: Slowly add the DBTA solution to the ethyl nipecotate solution with continuous stirring.
-
Crystallization: Heat the combined mixture to obtain a clear solution (e.g., ~60-70°C). Allow the solution to cool slowly to room temperature. Slow cooling is paramount for the formation of well-ordered crystals and ensures maximum diastereoselectivity. The less soluble salt, the (S)-ethyl nipecotate-DBTA salt, will precipitate.[6]
-
Isolation: After several hours at room temperature, cool the mixture further in an ice bath for 1-2 hours to maximize precipitation. Collect the solid precipitate by vacuum filtration and wash the filter cake with a small amount of cold ethanol.
-
Liberation of Free Amine: Suspend the isolated diastereomeric salt in a biphasic system of water and a suitable organic solvent (e.g., ethyl acetate or tert-butyl methyl ether). Add an aqueous base solution (e.g., sodium carbonate) and stir until the solid dissolves. The base neutralizes the tartaric acid, liberating the free (S)-ethyl nipecotate into the organic layer.
-
Extraction & Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield enantiomerically pure (S)-ethyl nipecotate (>98% ee).[7]
-
Protocol 2: Resolution with (S)-Mandelic Acid
While less efficient than DBTA in a single step, mandelic acid is an effective and economical resolving agent.[6]
-
Rationale: Mandelic acid is a simpler chiral acid. The chiral discrimination arises from interactions involving the hydroxyl and carboxyl groups, and the phenyl ring. The choice of ethyl acetate as a solvent provides a different polarity environment compared to ethanol, which can be beneficial if the diastereomeric salts have poor solubility or crystallization properties in alcohols.
-
Step-by-Step Methodology:
-
Dissolution: Dissolve racemic ethyl nipecotate (1.0 equivalent, 5.0 g) in ethyl acetate (40 mL).
-
Agent Addition: Add (S)-mandelic acid (1.0 equivalent, 4.8 g) to the solution.
-
Salt Formation & Crystallization: Heat the mixture to 60°C to dissolve all solids. Allow the solution to cool to room temperature over approximately 2 hours and continue stirring for an additional hour.
-
Isolation: Collect the resulting white solid by filtration and wash with cold ethyl acetate (20 mL).
-
Drying & Analysis: Dry the solid under vacuum to yield the (S)-ethyl nipecotate-(S)-mandelate salt. A typical reported yield is 3.1 g (32%) with a diastereomeric excess of 94%.[6]
-
Recrystallization (Optional): To achieve higher optical purity (>98%), a second recrystallization of the salt from a suitable solvent may be necessary.
-
Liberation of Free Amine: The free (S)-ethyl nipecotate can be recovered using the same basic workup procedure described in Protocol 1.
-
Conclusion and Recommendations
For the resolution of racemic ethyl nipecotate, di-benzoyl-L-tartaric acid (DBTA) stands out as the superior resolving agent. It consistently delivers high enantiomeric excess (>98% ee) in a single crystallization step, making the process efficient and high-yielding.[6][7] The structural rigidity and steric bulk provided by the benzoyl groups appear to be key for effective chiral discrimination.
(S)-Mandelic acid is a cost-effective and viable alternative. However, researchers should anticipate the potential need for a second recrystallization to achieve the highest levels of optical purity, which may reduce the overall yield.[6][7] Standard tartaric acid is generally less effective for direct resolution and is better employed in multi-step or hybrid resolution strategies.[8]
The choice between these agents will ultimately depend on project-specific requirements, including the desired scale, cost constraints, and the target optical purity. For process development and large-scale synthesis where efficiency and purity are paramount, DBTA is the recommended choice.
References
- 1. researchgate.net [researchgate.net]
- 2. pharmtech.com [pharmtech.com]
- 3. stereoelectronics.org [stereoelectronics.org]
- 4. Sciencemadness Discussion Board - Selecting chiral acids for resolution of amines. - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. pharmacy180.com [pharmacy180.com]
- 6. WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]
- 7. US20040039206A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Ethyl (R)-Nipecotate Quantification
In the landscape of pharmaceutical development, the consistent and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Ethyl (R)-Nipecotate, a key chiral intermediate, demands robust analytical methods to ensure the quality and efficacy of the final drug product. This guide provides an in-depth comparison of two common analytical techniques for its quantification—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—and a detailed protocol for the cross-validation of these methods. As we navigate through this technical guide, the emphasis will be on the causality behind experimental choices, ensuring a self-validating system of protocols, and grounding our claims in authoritative sources.
The Analytical Challenge: Ethyl (R)-Nipecotate
Ethyl (R)-Nipecotate is a chiral ester, and its stereochemical purity is critical for its intended function in subsequent synthetic steps.[1][2] Therefore, the chosen analytical method must not only be able to quantify the compound but also to distinguish it from its S-enantiomer. This guide will explore a hypothetical scenario where an established Chiral HPLC-UV method is cross-validated against a newly developed, potentially faster, Chiral GC-MS method.
Comparative Analysis of Analytical Methodologies
The choice between HPLC and GC is fundamentally dictated by the physicochemical properties of the analyte.[3][4][5][6][7] Ethyl (R)-Nipecotate, being a moderately polar and volatile compound, is amenable to both techniques, making a comparison relevant.
Method A: Chiral High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a workhorse in the pharmaceutical industry, particularly for non-volatile or thermally labile compounds.[4][7] A chiral stationary phase (CSP) is essential for the separation of enantiomers.[1][8][9][10]
-
Principle: The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. For chiral separations, the stationary phase contains a chiral selector that forms transient diastereomeric complexes with the enantiomers, leading to different retention times.
-
Advantages for Ethyl (R)-Nipecotate:
-
Robust and well-established technology.
-
Operates at or near ambient temperatures, minimizing the risk of thermal degradation.
-
Wide availability of chiral stationary phases.
-
-
Limitations:
-
Longer run times compared to modern GC methods.
-
Requires significant volumes of organic solvents, which have cost and environmental implications.
-
UV detection may lack the specificity of mass spectrometry.
-
Method B: Chiral Gas Chromatography-Mass Spectrometry (GC-MS)
GC is highly efficient for volatile and thermally stable compounds.[3][5][6][7] Coupling GC with a mass spectrometer provides both high-resolution separation and definitive identification.[11][12][13]
-
Principle: The sample is vaporized and carried by an inert gas (mobile phase) through a column containing a stationary phase. Separation is based on the compound's boiling point and its interaction with the stationary phase. A chiral column is used for enantiomeric separation. The mass spectrometer detects and quantifies the analyte based on its mass-to-charge ratio.
-
Advantages for Ethyl (R)-Nipecotate:
-
High separation efficiency and faster analysis times.
-
Exceptional sensitivity and selectivity, especially with MS detection.
-
Reduced solvent consumption.
-
-
Limitations:
-
The analyte must be thermally stable and sufficiently volatile.
-
Potential for thermal degradation in the injector port.
-
Derivatization may be required for less volatile or polar analytes, adding a step to sample preparation.
-
Head-to-Head Comparison: HPLC-UV vs. GC-MS for Ethyl (R)-Nipecotate
| Feature | Method A: Chiral HPLC-UV | Method B: Chiral GC-MS | Rationale & Causality |
| Analyte Suitability | Excellent for moderately polar, non-volatile, or thermally sensitive compounds. | Ideal for volatile and thermally stable compounds.[3][6] | Ethyl (R)-Nipecotate's properties make it a candidate for both, but volatility is a key consideration for GC. |
| Selectivity | Good with a well-chosen chiral column and UV wavelength. | Excellent, due to both chromatographic separation and mass-based detection. | MS provides an orthogonal detection mechanism, significantly reducing the risk of interference. |
| Sensitivity | Moderate, dependent on the chromophore of the analyte. | High, especially in selected ion monitoring (SIM) mode. | MS can detect analytes at much lower concentrations than UV detection. |
| Speed | Typically longer run times (e.g., 15-30 minutes). | Generally faster run times (e.g., 5-15 minutes). | GC columns are longer and offer higher efficiency, leading to faster separations.[5][7] |
| Robustness | High, less susceptible to minor variations in operating conditions. | Moderate, sensitive to injection technique and temperature fluctuations. | The liquid mobile phase in HPLC provides a more forgiving environment than the gaseous mobile phase in GC. |
| Cost (Instrument) | Moderate to high. | High. | The mass spectrometer adds significant cost to the GC system. |
| Cost (Operational) | Higher due to solvent consumption. | Lower due to the use of gases as the mobile phase.[4][5] | Solvents for HPLC are a continuous and significant operational expense. |
The Imperative of Cross-Validation
When introducing a new analytical method, or when transferring a method between laboratories, it is crucial to demonstrate that the results are equivalent to the established, validated method.[14][15][16] This process, known as cross-validation, ensures the consistency and reliability of data throughout the lifecycle of a drug product.[17] Regulatory bodies like the FDA and EMA provide guidance on when and how to perform cross-validation.[18][19][20]
The objective of this cross-validation is to compare the performance of the new Chiral GC-MS method (Method B) with the existing Chiral HPLC-UV method (Method A) for the quantification of Ethyl (R)-Nipecotate.
Cross-Validation Workflow
Caption: A flowchart illustrating the key phases and steps involved in the cross-validation of two analytical methods.
Experimental Protocols
Method A: Chiral HPLC-UV (Reference Method)
This hypothetical method is based on established principles for chiral separations of similar compounds.[1]
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV detector.
-
Column: Chiral stationary phase, e.g., an immobilized amylose-based column (4.6 x 250 mm, 5 µm).
-
Mobile Phase: A mixture of n-hexane, ethanol, and diethylamine (80:20:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Standard Preparation: Prepare a stock solution of Ethyl (R)-Nipecotate reference standard in the mobile phase. Create a series of calibration standards by serial dilution to cover the expected concentration range (e.g., 1-100 µg/mL).
-
Sample Preparation: Accurately weigh the sample, dissolve in the mobile phase to a target concentration within the calibration range, and filter through a 0.45 µm filter.
Method B: Chiral GC-MS (New Method)
This hypothetical method is designed for faster analysis while maintaining specificity.
-
Instrumentation: GC system with a split/splitless injector, coupled to a single quadrupole mass spectrometer.
-
Column: Chiral capillary column, e.g., Chirasil-L-Val (25 m x 0.25 mm I.D., 0.12 µm film thickness).[13][21]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250°C.
-
Oven Program: Start at 100°C, hold for 1 minute, then ramp to 180°C at 10°C/min, and hold for 2 minutes.
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Quantifier Ion: To be determined from the mass spectrum of Ethyl (R)-Nipecotate (e.g., m/z 157).
-
Qualifier Ions: e.g., m/z 84, 128.
-
-
Standard Preparation: Prepare a stock solution of Ethyl (R)-Nipecotate reference standard in a suitable solvent (e.g., ethyl acetate). Create a series of calibration standards by serial dilution.
-
Sample Preparation: Accurately weigh the sample and dissolve in the same solvent to a target concentration.
Cross-Validation Protocol
-
Sample Selection: Prepare three independent batches of a homogenous sample containing Ethyl (R)-Nipecotate at three different concentration levels: low, medium, and high (e.g., 80%, 100%, and 120% of the target concentration).
-
Analysis:
-
Analyze each of the nine samples (3 batches x 3 levels) in triplicate using both Method A (HPLC-UV) and Method B (GC-MS).
-
The analyses should be performed by different analysts, if possible, to assess inter-analyst variability.
-
-
Data Collection: Record the quantitative results (e.g., in µg/mL) for each injection.
-
Acceptance Criteria: The acceptance criteria should be pre-defined in the validation protocol. A common criterion is that the percentage difference between the average results of the two methods should not exceed a certain limit, for example, ±10.0%. For bioanalytical methods, the EMA suggests that for study samples, at least two-thirds should be within 20% of each other.[18] For this chemical quantification, a tighter criterion is appropriate.
Relationship Between Validation Parameters in Cross-Validation
Caption: This diagram shows how cross-validation assesses the comparability of key validation parameters like accuracy and precision between two methods.
Data Presentation and Interpretation
Below is a table of hypothetical data from the cross-validation study.
Table 1: Cross-Validation Results for Ethyl (R)-Nipecotate Quantification
| Sample ID | Concentration Level | Method A (HPLC-UV) Result (µg/mL) | Method B (GC-MS) Result (µg/mL) | % Difference | Pass/Fail |
| Batch 1 | Low (80 µg/mL) | 79.8 | 81.2 | 1.73% | Pass |
| Batch 1 | Medium (100 µg/mL) | 101.2 | 99.5 | -1.70% | Pass |
| Batch 1 | High (120 µg/mL) | 119.5 | 121.1 | 1.33% | Pass |
| Batch 2 | Low (80 µg/mL) | 80.5 | 79.1 | -1.76% | Pass |
| Batch 2 | Medium (100 µg/mL) | 99.7 | 100.9 | 1.20% | Pass |
| Batch 2 | High (120 µg/mL) | 120.9 | 118.9 | -1.68% | Pass |
| Batch 3 | Low (80 µg/mL) | 81.1 | 82.0 | 1.10% | Pass |
| Batch 3 | Medium (100 µg/mL) | 100.5 | 102.1 | 1.58% | Pass |
| Batch 3 | High (120 µg/mL) | 121.3 | 120.4 | -0.75% | Pass |
Calculation of % Difference:
% Difference = [(Result_Method_B - Result_Method_A) / ((Result_Method_B + Result_Method_A) / 2)] * 100
Interpretation of Results:
In this hypothetical dataset, the percentage difference for all samples across all batches and concentration levels is well within the pre-defined acceptance criterion of ±10.0%. This indicates that the new Chiral GC-MS method provides results that are statistically equivalent to the established Chiral HPLC-UV method for the quantification of Ethyl (R)-Nipecotate. Therefore, the cross-validation is successful, and the GC-MS method can be considered a suitable alternative.
Conclusion and Final Recommendations
This guide has provided a comprehensive framework for comparing and cross-validating analytical methods for the quantification of Ethyl (R)-Nipecotate. We have seen that both Chiral HPLC-UV and Chiral GC-MS are viable techniques, each with its own set of advantages and limitations. The choice of method will depend on specific laboratory needs, such as required sensitivity, sample throughput, and operational budget.
The successful cross-validation between the two methods, as demonstrated with the hypothetical data, provides a high degree of confidence that the new GC-MS method is "fit for purpose" and can be implemented for routine analysis without compromising data integrity. This rigorous, scientifically grounded approach to method comparison and validation is essential for maintaining the highest standards of quality and compliance in the pharmaceutical industry.
References
- 1. Liquid Chromatographic Separation and Thermodynamic Investigation of Ethyl Nipecotate Enantiomers on Immobilized Amylos… [ouci.dntb.gov.ua]
- 2. researchgate.net [researchgate.net]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 5. Difference between GC and HPLC Techniques | Pharmaguideline [pharmaguideline.com]
- 6. veeprho.com [veeprho.com]
- 7. GC vs. HPLC : Modern Analytical Chromatography [webofpharma.com]
- 8. csfarmacie.cz [csfarmacie.cz]
- 9. phx.phenomenex.com [phx.phenomenex.com]
- 10. researchgate.net [researchgate.net]
- 11. A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids | Springer Nature Experiments [experiments.springernature.com]
- 12. azom.com [azom.com]
- 13. A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pharmaguru.co [pharmaguru.co]
- 15. benchchem.com [benchchem.com]
- 16. Cross-Validation of Bioanalytical Methods: When, Why and How? [pharma-iq.com]
- 17. Pharmaceutical Analytical Methods Validation, Verification and Transfer - CD Formulation [formulationbio.com]
- 18. Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion - PMC [pmc.ncbi.nlm.nih.gov]
- 19. fda.gov [fda.gov]
- 20. e-b-f.eu [e-b-f.eu]
- 21. Optimization and validation of a chiral GC-MS method for the determination of free D-amino acids ratio in human urine: application to a gestational diabetes mellitus study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Thermodynamic Analysis in the Chiral Separation of Ethyl Nipecotate
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Chiral Purity in Ethyl Nipecotate
Ethyl nipecotate is a critical chiral building block in modern pharmaceuticals, notably in the synthesis of GABA uptake inhibitors like Tiagabine, used for treating epilepsy. The stereochemistry of this molecule is paramount, as different enantiomers can exhibit vastly different pharmacological activities and toxicological profiles. Consequently, the development of robust, efficient, and well-understood methods for separating its enantiomers—(R)-(-)-ethyl nipecotate and (S)-(+)-ethyl nipecotate—is a matter of significant importance in pharmaceutical development and quality control.
This guide moves beyond simple method reporting. We will delve into the thermodynamics of the chiral separation process, providing a deeper understanding of the molecular interactions that govern enantiorecognition. By analyzing the enthalpic (ΔH°) and entropic (ΔS°) contributions to the separation, we can elucidate the driving forces behind it, allowing for more rational method development and optimization. This document serves as both a comparative analysis of separation strategies and a practical guide for implementing thermodynamic studies in your own laboratory.
Pillar 1: The 'Why' — Understanding Thermodynamic Parameters in Chiral Recognition
In high-performance liquid chromatography (HPLC), the separation of two enantiomers is achieved when they exhibit different affinities for a chiral stationary phase (CSP). This differential interaction can be quantified by the separation factor (α). The underlying thermodynamics of this process are described by the van't Hoff equation, which links the separation factor to the standard enthalpy (ΔH°) and standard entropy (ΔS°) of transfer from the mobile phase to the stationary phase.
The fundamental relationship is:
ln(α) = - (ΔΔH°/RT) + (ΔΔS°/R)
Where:
-
ΔΔH° (Differential Enthalpy): Represents the difference in the change in enthalpy when the two enantiomers bind to the CSP. A negative value indicates that the binding process is exothermic and that lower temperatures favor better separation. This is often associated with specific, directed interactions like hydrogen bonds, π-π stacking, and dipole-dipole interactions.[1][2][3]
-
ΔΔS° (Differential Entropy): Represents the difference in the change in entropy (degree of randomness) upon binding. A negative value suggests a loss of conformational freedom as the analyte docks with the CSP, which is typical for well-defined interactions.
-
R is the ideal gas constant, and T is the absolute temperature in Kelvin.
An enantioseparation is considered enthalpy-driven when ΔΔH° is the dominant term, characterized by a significant negative value.[2][3] In such cases, resolution typically improves as the temperature is decreased. Conversely, an entropy-driven separation may show improved resolution at higher temperatures, though this is less common.[1] Understanding which force predominates is key to optimizing the separation method effectively.
Pillar 2: Comparative Analysis of Chiral Separation Strategies
A direct, side-by-side comparison requires robust experimental data. Here, we present a detailed case study based on published research and contrast it with the known principles of other widely used chiral stationary phases.
Case Study: Immobilized Amylose-Based CSP
A comprehensive study by Rane et al. provides an excellent, data-supported example of the thermodynamic analysis for ethyl nipecotate enantiomers.[4]
Experimental Conditions Summary:
| Parameter | Value |
| Chiral Stationary Phase | Immobilized Amylose-based CSP |
| Mobile Phase | n-hexane:ethanol:diethylamine (80:20:0.1, v/v/v) |
| Temperature Range | 25°C to 50°C |
| Key Finding | The study successfully employed van't Hoff plots to evaluate the thermodynamic parameters (ΔH°, ΔS°, and ΔG°), explaining the interaction strength between the ethyl nipecotate enantiomers and the CSP. A high resolution of 3.59 was achieved. |
Interpretation and Mechanistic Insights:
The use of an immobilized amylose CSP is significant. Polysaccharide-based CSPs, like amylose and cellulose derivatives, are known to form helical polymer chains that create chiral grooves or cavities.[1][5] Chiral recognition occurs when an enantiomer fits snugly into these cavities, allowing for multiple, simultaneous interactions.
For ethyl nipecotate on this amylose phase, the separation is likely driven by a combination of:
-
Hydrogen Bonding: The secondary amine and the carbonyl group of the ethyl nipecotate can act as hydrogen bond acceptors and donors, interacting with the carbamate groups on the derivatized amylose backbone.[1]
-
Steric Fit (Inclusion): One enantiomer will fit more favorably into the chiral groove of the amylose helix than the other. This difference in steric hindrance is a major contributor to enantioselectivity.[5]
The thermodynamic analysis performed in the study reveals that with increasing temperature, retention factors decrease. This is characteristic of an enthalpically-driven process , where the interactions are exothermic. The negative ΔΔH° derived from the van't Hoff plot would confirm that these specific hydrogen bonding and inclusion events are the primary drivers of the chiral recognition.
Comparative Discussion: Alternative CSPs
-
Cellulose-based CSPs: Like amylose, cellulose is a polysaccharide, but it features a β-(1,4)-D-glucose linkage instead of an α-(1,4) linkage. This results in a different, often more rigid, higher-order helical structure.[1] For a molecule like ethyl nipecotate, a cellulose-based CSP (e.g., Chiralcel® OD) might offer a different steric environment. The chiral recognition would still rely on hydrogen bonding and inclusion, but the relative strength of these interactions could change, leading to a different thermodynamic profile (i.e., different ΔΔH° and ΔΔS° values) and potentially a reversed elution order.[1]
-
Cyclodextrin-based CSPs: These CSPs feature a toroidal structure with a hydrophobic interior and a hydrophilic exterior. Chiral recognition is primarily based on the formation of inclusion complexes.[6] For ethyl nipecotate, the piperidine ring could be included within the cyclodextrin cavity. The separation would be highly dependent on the "tightness of fit." Such separations are also typically enthalpy-driven. A thermodynamic study would be crucial to confirm the dominant interactions, as external hydrogen bonding with the rim of the cyclodextrin also plays a role.
This comparative approach highlights that while the types of interactions (hydrogen bonding, steric effects) are often similar across CSP classes, their geometric arrangement and relative contributions can vary significantly, which will be directly reflected in the thermodynamic parameters.
Pillar 3: A Self-Validating Experimental Protocol for Thermodynamic Analysis
This section provides a detailed, step-by-step methodology for determining the thermodynamic parameters of a chiral separation in your own lab.
Objective: To calculate ΔΔH° and ΔΔS° for a chiral separation using the van't Hoff equation.
Step 1: System Preparation
-
Select a chiral column (e.g., an immobilized polysaccharide-based CSP).
-
Install the column in an HPLC system equipped with a column thermostat/oven and a UV detector.
-
Prepare the mobile phase (e.g., n-hexane:ethanol:diethylamine 80:20:0.1, v/v/v). Ensure it is thoroughly degassed.
-
Equilibrate the column with the mobile phase at a constant flow rate for at least 30-60 minutes at the starting temperature (e.g., 25°C). Ensure a stable baseline is achieved.
Step 2: Data Acquisition at Multiple Temperatures
-
Prepare a solution of racemic ethyl nipecotate at a suitable concentration for UV detection.
-
Set the column oven to the first temperature (T1), for example, 298.15 K (25°C). Allow the system to fully equilibrate for at least 20-30 minutes after reaching the set temperature.
-
Inject the sample and record the chromatogram.
-
Identify the retention times for the unretained marker (t₀), the first eluting enantiomer (t₁), and the second eluting enantiomer (t₂).
-
Increase the temperature by a set increment (e.g., 5°C) to T2 (303.15 K). Repeat steps 2.2 - 2.4.
-
Continue this process for at least 4-5 different temperatures across a reasonable range (e.g., 25°C, 30°C, 35°C, 40°C, 45°C).
Step 3: Data Calculation
-
For each temperature, calculate the retention factors (k) for each enantiomer:
-
k₁ = (t₁ - t₀) / t₀
-
k₂ = (t₂ - t₀) / t₀
-
-
Calculate the separation factor (α) at each temperature:
-
α = k₂ / k₁
-
-
Calculate the natural logarithm of the separation factor, ln(α).
-
Calculate the reciprocal of the absolute temperature in Kelvin (1/T).
Step 4: van't Hoff Plot and Thermodynamic Parameter Derivation
-
Create a plot of ln(α) on the y-axis versus 1/T on the x-axis. This is the van't Hoff plot.
-
Perform a linear regression on the data points. The plot should be linear if the separation mechanism does not change over the temperature range.[2][3]
-
From the linear equation y = mx + c:
-
The slope (m) is equal to -ΔΔH°/R .
-
The intercept (c) is equal to ΔΔS°/R .
-
-
Calculate the thermodynamic parameters:
-
ΔΔH° = - (slope) × R (where R = 8.314 J/mol·K)
-
ΔΔS° = (intercept) × R
-
The signs and magnitudes of these calculated values provide a quantitative basis for understanding the driving forces of your chiral separation.
Visualizations: Workflows and Concepts
To better illustrate the processes described, the following diagrams are provided.
Caption: Experimental workflow for thermodynamic analysis via van't Hoff plot.
Caption: Relationship between Gibbs free energy, enthalpy, and entropy in chiral separation.
References
- 1. Chiral Separations on HPLC Derivatized Polysaccharide CSPs: Temperature, Mobile Phase and Chiral Recognition Mechanism Studies [vtechworks.lib.vt.edu]
- 2. Chiral Stationary Phases and their Relationship with Enantiomer Structures in Enantioseparation Research of Analytical Laboratory [scielo.org.mx]
- 3. Enantioselective separation of twelve pairs of enantiomers on polysaccharide-based chiral stationary phases and thermodynamic analysis of separation mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Polysaccharide-based CSPs – Chiralpedia [chiralpedia.com]
- 6. academic.oup.com [academic.oup.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Ethyl (R)-Nipecotate L-Tartrate
This document provides a comprehensive, step-by-step protocol for the safe and compliant disposal of Ethyl (R)-Nipecotate L-Tartrate. As drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of the chemical entities we handle. This guide is designed to provide clear, actionable procedures grounded in established safety protocols and regulatory standards, ensuring the protection of laboratory personnel and the environment.
The procedural guidance herein is derived from an analysis of the parent compound, Ethyl nipecotate (also known as Ethyl piperidine-3-carboxylate), and established principles for managing laboratory chemical waste. While a specific Safety Data Sheet (SDS) for the L-Tartrate salt is not widely available, the known hazards of the piperidine moiety dictate a cautious and systematic approach to its disposal.
Part 1: Core Directive: Hazard Assessment and Foundational Principles
The fundamental principle governing the disposal of this compound is that it must be treated as regulated hazardous chemical waste . Under no circumstances should it be discarded down the sanitary sewer or in general solid waste.[1][2][3] This directive is based on a composite hazard profile:
-
Piperidine Moiety: The core structure contains a piperidine ring. Piperidine and its derivatives are often toxic and require specialized handling.[4][5][6] Prudent practice dictates treating derivatives with a similar level of caution.
-
Combustibility: The parent compound, Ethyl nipecotate, is a combustible liquid with a flash point of approximately 90-91°C (194-195.8°F).[3][7] Therefore, all waste streams containing this compound must be kept away from ignition sources such as open flames, hot surfaces, and sparks.[3][8][9][10]
-
Irritant Properties: Safety data for Ethyl nipecotate consistently identifies it as a skin irritant, a cause of serious eye damage, and a potential respiratory irritant.[7][11][12]
-
Chemical Incompatibility: The compound is incompatible with strong oxidizing agents and strong bases.[3][9][10][11] Co-disposal with incompatible materials can lead to dangerous chemical reactions.
Part 2: Personal Protective Equipment (PPE) for Safe Handling
Prior to handling the chemical for disposal, ensure the following personal protective equipment is worn. This is a non-negotiable baseline for preventing exposure.
| Protection Type | Specification | Rationale & Source(s) |
| Eye & Face | Chemical safety goggles or glasses conforming to EN166 (EU) or OSHA 29 CFR 1910.133. | Protects against splashes that can cause serious eye damage.[3][12] |
| Hand | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact, as the compound is a known skin irritant.[3][12] |
| Body | Standard laboratory coat. A disposable coat is preferable for handling potent compounds. | Prevents contamination of personal clothing.[4] |
| Respiratory | Handle only in a well-ventilated area or a certified chemical fume hood. | Mitigates the risk of inhaling vapors, which may cause respiratory irritation.[3] |
Part 3: Step-by-Step Disposal Protocol
This protocol ensures that this compound waste is accumulated, stored, and disposed of in a manner that is safe, compliant, and environmentally responsible.
Step 1: Waste Characterization and Segregation
Proper disposal begins with correct identification. All waste streams containing this compound must be classified as hazardous chemical waste .
-
Action: Segregate waste containing this compound from other waste streams at the point of generation.[1]
-
Causality: This is a critical step to prevent accidental mixing with incompatible chemicals, particularly strong bases or oxidizing agents, which could trigger a hazardous reaction.[3][10][13] Collect it in a dedicated container for non-halogenated organic liquid waste.
Step 2: Selecting the Appropriate Waste Container
The integrity of the waste containment system is paramount.
-
Action: Use a chemically compatible, high-density polyethylene (HDPE) or other suitable plastic container with a secure, leak-proof screw-on cap.[1][13][14]
-
Causality: The container must not react with or be degraded by the chemical or any solvents present.[13] A secure cap is mandated by OSHA and the EPA to prevent spills and the release of vapors.[1]
Step 3: Accurate and Compliant Labeling
Clear labeling is a regulatory requirement and essential for the safety of all personnel who may handle the container.
-
Action: Affix a hazardous waste tag to the container before adding the first drop of waste.[14] The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound." Do not use abbreviations or chemical formulas.[4]
-
A complete list of all constituents, including solvents and their approximate percentages.
-
The relevant hazard warnings: "Combustible," "Irritant."
-
-
Causality: Accurate labeling ensures that waste handlers are aware of the container's contents and associated dangers, facilitating proper storage and ultimate disposal.
Step 4: Accumulation in a Satellite Accumulation Area (SAA)
Federal and local regulations strictly govern the temporary storage of hazardous waste within a laboratory.
-
Action: Keep the waste container tightly sealed when not in use.[1][4] Store the container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of waste generation.[13][14] The SAA should be a secondary containment tray to capture any potential leaks.
-
Causality: The SAA regulation ensures that hazardous waste is managed safely under the control of laboratory personnel and limits the quantity of waste stored in the immediate work area.[1][14] Containers must be kept closed to prevent the release of volatile compounds into the laboratory atmosphere.[13]
Step 5: Arranging for Final Disposal
The final step is the transfer of custody to trained professionals.
-
Action: Once the waste container is full, or within one year of the accumulation start date, contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup.[13][14]
-
Causality: EHS personnel are trained to handle, transport, and consolidate hazardous waste for shipment to a licensed Treatment, Storage, and Disposal Facility (TSDF), where it will be disposed of via methods such as high-temperature incineration in accordance with all regulations.[4]
Part 4: Emergency Procedures: Spill Management
In the event of a spill, prompt and correct action is crucial to mitigate exposure and environmental contamination.
-
Alert Personnel & Evacuate: Immediately alert others in the area. Evacuate all non-essential personnel.
-
Remove Ignition Sources: Extinguish all nearby flames and turn off hot plates or other ignition sources.[3][5]
-
Ventilate: Increase ventilation in the area, preferably under a chemical fume hood.
-
Don PPE: Wear the full complement of PPE as described in Part 2.
-
Contain & Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[3][5]
-
Collect Waste: Using non-sparking tools, carefully scoop the absorbed material into a designated hazardous waste container.[5]
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EHS department according to institutional policy.
By adhering to this comprehensive disposal guide, researchers can ensure they are not only protecting themselves and their colleagues but also upholding the highest standards of scientific integrity and environmental responsibility.
References
- 1. danielshealth.com [danielshealth.com]
- 2. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. 3-哌啶甲酸乙酯 96% | Sigma-Aldrich [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.ca [fishersci.ca]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
- 11. fishersci.es [fishersci.es]
- 12. echemi.com [echemi.com]
- 13. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 14. ehrs.upenn.edu [ehrs.upenn.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
